molecular formula C9H10N2 B13918347 5-ethyl-1H-pyrrolo[2,3-b]pyridine

5-ethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13918347
M. Wt: 146.19 g/mol
InChI Key: QJJVKDGZMAMJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-1H-pyrrolo[2,3-b]pyridine is a derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, a privileged structure in medicinal chemistry known for its diverse biological activities . This fused bicyclic heterocyclic system is found in numerous natural products and is a significant building block for developing novel therapeutic agents . Research indicates that the 1H-pyrrolo[2,3-b]pyridine core is a competent scaffold for creating potent antiproliferative agents and is found in compounds that interact with calf thymus DNA . Furthermore, this core structure plays a important role in the development of kinase inhibitors . Modifications at the 5-position of the pyrrolo[2,3-b]pyridine ring, such as the ethyl group in this compound, have been explored to optimize interactions with enzyme binding sites. For instance, introducing substituents at this position can help target specific pockets, as seen in the design of potent human neutrophil elastase (HNE) inhibitors and fibroblast growth factor receptor (FGFR) inhibitors . The scaffold's ability to form key hydrogen bonds with kinase hinge regions, as demonstrated in FGFR1 inhibition where it binds with the backbone of E562 and A564, makes it a versatile template for drug discovery . As such, 5-ethyl-1H-pyrrolo[2,3-b]pyridine serves as a critical intermediate for researchers synthesizing and evaluating novel analogues for applications in oncology and other therapeutic areas . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

5-ethyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H10N2/c1-2-7-5-8-3-4-10-9(8)11-6-7/h3-6H,2H2,1H3,(H,10,11)

InChI Key

QJJVKDGZMAMJAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C(=C1)C=CN2

Origin of Product

United States

Foundational & Exploratory

The Strategic Role of 5-Ethyl-1H-pyrrolo[2,3-b]pyridine in Advanced Kinase Inhibitor Design: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a highly privileged pharmacophore, particularly in the development of ATP-competitive protein kinase inhibitors. 5-Ethyl-1H-pyrrolo[2,3-b]pyridine represents a specialized, sterically tuned building block within this class. By incorporating an ethyl group at the C5 position, medicinal chemists can precisely modulate the lipophilicity and steric bulk of the scaffold, enabling optimal engagement with the hydrophobic pockets of target kinases (such as RAF, JAK, and AXL) while maintaining the critical bidentate hydrogen-bonding network at the kinase hinge region.

This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, and synthetic methodologies associated with 5-ethyl-1H-pyrrolo[2,3-b]pyridine, alongside self-validating protocols for its synthesis and biological evaluation.

Physicochemical Profile & Structural Identity

Understanding the baseline properties of 5-ethyl-1H-pyrrolo[2,3-b]pyridine is essential for predicting its behavior in both synthetic reactions and biological assays. The molecule consists of a fused pyrrole and pyridine ring system, with an ethyl substituent at the 5-position.

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
Chemical Name 5-Ethyl-1H-pyrrolo[2,3-b]pyridine
Common Name 5-Ethyl-7-azaindole
CAS Registry Number 858116-95-7
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Estimated LogP ~3.4
Hydrogen Bond Donors 1 (Pyrrole N1-H)
Hydrogen Bond Acceptors 1 (Pyridine N7)
Structural Class Heterocyclic Building Block / Privileged Scaffold

Data synthesized from standard chemical inventories and material safety data sheets [1][2].

Mechanistic Role in Drug Design: The 7-Azaindole Pharmacophore

The widespread adoption of the 7-azaindole scaffold in oncology and immunology stems from its ability to perfectly mimic the adenine ring of ATP [3][4].

Unlike standard indole, 7-azaindole possesses a pyridine nitrogen (N7) that acts as a potent hydrogen bond acceptor. When a 7-azaindole-based inhibitor enters the ATP-binding cleft of a kinase, it forms a highly stable bidentate hydrogen bond with the backbone amide and carbonyl groups of the kinase hinge region.

The Causality of the 5-Ethyl Substitution: The C5 position of the 7-azaindole ring is vectorially directed toward the hydrophobic pocket adjacent to the kinase "gatekeeper" residue. The choice to install an ethyl group here is highly deliberate:

  • Steric Tuning: It provides sufficient bulk to fill the hydrophobic pocket, increasing binding affinity (decreasing IC₅₀) without causing the steric clashes that larger groups (like tert-butyl or phenyl) might induce against bulkier gatekeeper residues [5].

  • Desolvation Penalty: The ethyl group increases the local lipophilicity, which thermodynamically favors the displacement of ordered water molecules from the hydrophobic pocket upon binding.

KinaseBinding cluster_0 5-Ethyl-7-azaindole Core cluster_1 Kinase ATP Pocket N7 Pyridine N7 (H-bond Acceptor) Hinge1 Hinge Backbone NH (e.g., GK+1) N7->Hinge1 Bidentate H-bond N1 Pyrrole N1-H (H-bond Donor) Hinge2 Hinge Backbone C=O (e.g., GK+3) N1->Hinge2 Bidentate H-bond C5 5-Ethyl Group (Hydrophobic) Hydrophobic Hydrophobic Pocket (Gatekeeper Adj.) C5->Hydrophobic Steric/Lipophilic Fit

Fig 1: Logical relationship of 5-ethyl-7-azaindole pharmacophore binding within the kinase ATP pocket.

Synthetic Methodologies & Workflow

Synthesizing 5-substituted 7-azaindoles historically presented challenges due to the electron-deficient nature of the pyridine ring. Modern approaches rely on the highly regioselective halogenation of the 7-azaindole core at the 5-position, followed by palladium-catalyzed cross-coupling [6][7].

The following workflow and protocol detail the synthesis of 5-ethyl-1H-pyrrolo[2,3-b]pyridine via a Suzuki-Miyaura coupling.

SynthesisWorkflow SM 5-Bromo-7-azaindole (Starting Material) Reaction Suzuki-Miyaura Coupling (90°C, 12h) SM->Reaction Reagents Ethylboronic Acid + Pd(dppf)Cl2 + K2CO3 Reagents->Reaction Solvent 1,4-Dioxane / H2O (Degassed) Solvent->Reaction Workup Aqueous Workup & EtOAc Extraction Reaction->Workup Cool & Quench Purification Silica Gel Chromatography (Hexane/EtOAc) Workup->Purification Organic Phase Product 5-Ethyl-1H-pyrrolo[2,3-b]pyridine (Target Compound) Purification->Product Pure Fractions

Fig 2: Step-by-step workflow for the palladium-catalyzed synthesis of 5-ethyl-7-azaindole.

Protocol 1: Step-by-Step Synthesis of 5-Ethyl-1H-pyrrolo[2,3-b]pyridine

Objective: Synthesize the target compound via cross-coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with ethylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), ethylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

    • Causality: An excess of ethylboronic acid is utilized to compensate for potential protodeboronation at elevated temperatures. K₂CO₃ is required to activate the boronic acid into a reactive, electron-rich boronate complex, which is a prerequisite for the transmetalation step.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water. Degas the suspension rigorously via three freeze-pump-thaw cycles.

    • Causality: Water is essential to dissolve the inorganic base and facilitate boronate formation. Rigorous degassing prevents the rapid oxidation of the active Pd(0) catalyst, which would otherwise stall the catalytic cycle and lead to unreacted starting material.

  • Catalyst Addition & Heating: Under an inert argon atmosphere, add Pd(dppf)Cl₂ (0.05 eq). Heat the mixture to 90°C for 12 hours.

    • Causality: Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination. Furthermore, its steric bulk effectively suppresses unwanted β-hydride elimination of the alkyl-palladium intermediate.

  • Self-Validation (In-Process Control): Before workup, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

    • Validation: The complete disappearance of the 5-bromo starting material (which exhibits a distinct 1:1 isotopic M/M+2 pattern) and the emergence of the product mass ( m/z 147.1 [M+H]⁺) confirms successful coupling, validating the decision to proceed to purification.

  • Workup & Purification: Cool the reaction to room temperature, dilute with ethyl acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Application in Kinase Inhibitor Development

5-Ethyl-1H-pyrrolo[2,3-b]pyridine is frequently utilized as a core intermediate in the synthesis of advanced clinical candidates. For instance, it is a critical building block in the development of highly selective protein kinase inhibitors (such as RAF and FMS kinase inhibitors) described in foundational patents by Plexxikon [8][9].

To evaluate the efficacy of derivatives synthesized from this core, researchers employ high-throughput biophysical assays.

Protocol 2: High-Throughput Kinase Binding Assay (TR-FRET)

Objective: Determine the ATP-competitive binding affinity (IC₅₀) of 5-ethyl-7-azaindole derivatives using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Causality: DTT is critical to maintain the kinase's catalytic cysteines in a reduced, active state. Tween-20 acts as a surfactant to prevent the non-specific adsorption of the hydrophobic 5-ethyl-7-azaindole compounds to the polystyrene microplate walls.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, then dilute 1:100 into the assay buffer.

    • Causality: Maintaining a constant, low final DMSO concentration (strictly 1% v/v) across all test wells is vital; higher DMSO concentrations can denature the kinase, artificially skewing the IC₅₀ readout.

  • Assay Assembly: In a 384-well low-volume plate, combine the target kinase enzyme, a fluorescently labeled ATP-competitive tracer, a Europium-labeled anti-tag antibody, and the test compound.

  • Self-Validation (Controls & Z'-Factor): Include a no-enzyme control (background/minimum signal) and a vehicle control (1% DMSO, maximum signal).

    • Validation: Calculate the Z'-factor for the plate. A Z' > 0.5 mathematically validates the assay's robustness, proving that the signal window and variance are sufficient to accurately calculate the IC₅₀. If Z' < 0.5, the assay must be rejected and repeated.

  • Reading & Analysis: Incubate the plate for 1 hour at room temperature to achieve binding equilibrium. Read the TR-FRET signal (emission ratio of 665 nm / 615 nm) on a compatible microplate reader. Fit the normalized data to a 4-parameter logistic equation to extract the IC₅₀.

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (PubMed) URL: [Link]

  • Title: Pyrrolo[2,3-b]pyridine derivatives as protein kinase inhibitors (EP1893612B1)
  • Title: Discovering novel 7-azaindole-based series as potent AXL kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

An In-depth Technical Guide to 5-ethyl-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a cornerstone scaffold in medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged" structure in the design of targeted therapeutics. This technical guide focuses on a specific, yet significant derivative, 5-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 858116-95-7). We will delve into the core characteristics of this compound, its synthesis, and its burgeoning role as a key building block in the development of novel kinase inhibitors and other targeted agents for a range of diseases, including cancer and inflammatory disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the pyrrolo[2,3-b]pyridine core.

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Core

The fusion of a pyrrole and a pyridine ring to form the 1H-pyrrolo[2,3-b]pyridine scaffold creates a bicyclic aromatic system with a rich chemical landscape. This structural motif is found in a variety of biologically active molecules and is particularly adept at mimicking the purine core of ATP, making it an ideal starting point for the design of kinase inhibitors. The nitrogen atom in the pyridine ring and the pyrrole NH group provide opportunities for hydrogen bonding interactions within the ATP-binding pockets of kinases, while the surrounding carbon framework allows for extensive functionalization to achieve potency and selectivity.

The introduction of an ethyl group at the 5-position, as in 5-ethyl-1H-pyrrolo[2,3-b]pyridine, offers a subtle yet impactful modification. This small alkyl group can enhance binding affinity through van der Waals interactions and improve pharmacokinetic properties such as metabolic stability and cell permeability. As we will explore, this seemingly simple derivative serves as a crucial intermediate in the synthesis of highly potent and selective modulators of key cellular signaling pathways.

Physicochemical and Spectroscopic Profile

While detailed experimental data for 5-ethyl-1H-pyrrolo[2,3-b]pyridine is not extensively published, we can infer its general properties based on the parent 1H-pyrrolo[2,3-b]pyridine and related derivatives.

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Formula C9H10N2Based on structure
Molecular Weight 146.19 g/mol Calculated from formula
Appearance Likely a solid at room temperatureBased on related compounds[1]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General property of similar heterocyclic compounds.
pKa The pyridine nitrogen is weakly basic, while the pyrrole NH is weakly acidic.General characteristics of the pyrrolopyridine scaffold.

Spectroscopic Data:

Synthesis Strategies

The synthesis of 5-substituted-1H-pyrrolo[2,3-b]pyridines can be achieved through various synthetic routes, often involving the construction of the pyrrole ring onto a pre-functionalized pyridine or vice versa. A common strategy involves the use of a substituted 2-aminopyridine as a starting material.

Below is a generalized, illustrative workflow for the synthesis of a 5-substituted-1H-pyrrolo[2,3-b]pyridine.

Synthesis_Workflow A Substituted 2-Aminopyridine B Halogenation/Nitration A->B Step 1 C Functionalized Pyridine B->C D Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) C->D Step 2 E Cyclization D->E Step 3 F 5-Substituted-1H-pyrrolo[2,3-b]pyridine E->F

Figure 1: A generalized workflow for the synthesis of 5-substituted-1H-pyrrolo[2,3-b]pyridines.

Illustrative Protocol:

A key step in many syntheses of pyrrolo[2,3-b]pyridines is the Larock indole synthesis or a similar palladium-catalyzed annulation. For the specific synthesis of 5-ethyl-1H-pyrrolo[2,3-b]pyridine, one could envision a route starting from a 5-bromo- or 5-iodo-1H-pyrrolo[2,3-b]pyridine intermediate, followed by a cross-coupling reaction (e.g., Suzuki or Negishi coupling) with an appropriate ethylating agent.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The true value of 5-ethyl-1H-pyrrolo[2,3-b]pyridine lies in its role as a versatile building block for a multitude of potent and selective inhibitors of various protein kinases and other important biological targets. The pyrrolo[2,3-b]pyridine core provides the essential interactions with the hinge region of the kinase ATP-binding site, while the 5-ethyl group can be a key element for optimizing potency and selectivity.

Inhibition of Phosphodiesterase 4B (PDE4B)

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory and autoimmune processes.[2] Inhibition of PDE4B leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the release of pro-inflammatory cytokines.[2] A study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives demonstrated that this scaffold could lead to potent and selective PDE4B inhibitors, highlighting its potential for treating central nervous system diseases.[2]

Targeting Cyclin-Dependent Kinase 8 (CDK8)

The WNT/β-catenin signaling pathway is a critical driver in many cancers, particularly colorectal cancer.[3] Cyclin-dependent kinase 8 (CDK8) is a key regulator of this pathway. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor, demonstrating significant anti-tumor activity in in-vivo models of colorectal cancer.[3] This inhibitor was shown to downregulate the WNT/β-catenin signaling pathway and induce cell cycle arrest.[3]

CDK8_Inhibition cluster_0 WNT Signaling Pathway WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin Activation TCF TCF/LEF BetaCatenin->TCF TargetGenes Target Gene Expression TCF->TargetGenes CDK8 CDK8 CDK8->BetaCatenin Phosphorylation & Regulation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->CDK8 Inhibition

Figure 2: Simplified schematic of the WNT/β-catenin pathway and the inhibitory action of a 1H-pyrrolo[2,3-b]pyridine derivative on CDK8.

Selective Inhibition of Janus Kinase 1 (JAK1)

The JAK/STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in various inflammatory and autoimmune diseases.[4] Selective inhibition of JAK1 is a promising therapeutic strategy. N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides have been designed as potent and selective JAK1 inhibitors, demonstrating the utility of this scaffold in achieving isoform selectivity.[4]

Targeting Traf2 and Nck-Interacting Kinase (TNIK)

TNIK is another key regulator of the Wnt signaling pathway and is a therapeutic target for colorectal cancer.[5] Several series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent TNIK inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[5] These findings further underscore the potential of this scaffold in developing novel anti-cancer agents.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Abnormal activation of the FGFR signaling pathway is associated with the progression of several cancers.[6] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[6] One particular compound from this series demonstrated significant inhibition of breast cancer cell proliferation, migration, and invasion in vitro.[6]

Inhibition of c-Met Kinase

The c-Met proto-oncogene is another important target in cancer therapy. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated as c-Met inhibitors, with one compound showing strong inhibition of the c-Met kinase.[7]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-ethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives. While specific toxicity data for this compound is not available, related pyrrolopyridine compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Perspectives

5-ethyl-1H-pyrrolo[2,3-b]pyridine, while a discrete chemical entity, is best understood as a critical stepping stone in the creation of advanced therapeutic agents. The 1H-pyrrolo[2,3-b]pyridine core is a testament to the power of privileged scaffolds in drug discovery, offering a robust platform for the development of potent and selective inhibitors for a wide array of biological targets. The continued exploration of this scaffold, through the synthesis of novel derivatives and the elucidation of their structure-activity relationships, promises to yield new and effective treatments for cancer, inflammatory disorders, and other debilitating diseases. The journey from a simple heterocyclic building block to a life-saving medication is a complex one, and 5-ethyl-1H-pyrrolo[2,3-b]pyridine represents a key milestone on that path.

References

  • IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021, January 11). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Retrieved from [Link]

  • Europe PMC. (n.d.). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-2-ethyl-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Molecules. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023, September 21). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). linalyl acetate. Retrieved from [Link]

  • PubMed. (2016, April 15). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Retrieved from [Link]

  • IntechOpen. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • ResearchGate. (2023, February 27). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]

Sources

The Biological Activity and Therapeutic Potential of 5-Ethyl-1H-pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted oncology therapeutics relies heavily on privileged chemical scaffolds that can reliably interface with the ATP-binding pockets of dysregulated enzymes. The 1H-pyrrolo[2,3-b]pyridine core—commonly known as 7-azaindole—has emerged as a foundational pharmacophore in the design of type I and type II protein kinase inhibitors[1]. Specifically, derivatives bearing an ethyl substitution at the 5-position (5-ethyl-1H-pyrrolo[2,3-b]pyridine) demonstrate profound biological activity, most notably as potent inhibitors of the oncogenic BRAF V600E kinase[2].

This technical guide dissects the structural rationale, biological activity, and self-validating experimental methodologies required to evaluate 5-ethyl-1H-pyrrolo[2,3-b]pyridine derivatives in preclinical drug development.

Structural Rationale: The Causality of the Scaffold

To understand the biological activity of these derivatives, one must analyze the causality behind the molecular design choices. The 5-ethyl-1H-pyrrolo[2,3-b]pyridine scaffold is not arbitrary; it is a highly engineered system designed for precision binding[1].

  • The Hinge-Binding Core: The 7-azaindole bicyclic system acts as an isostere for the adenine ring of adenosine triphosphate (ATP). The pyrrole nitrogen (N1) serves as a critical hydrogen bond donor, while the pyridine nitrogen (N7) acts as a hydrogen bond acceptor. Together, they form a bidentate interaction with the backbone amides of the kinase hinge region (e.g., Cys532 in BRAF).

  • The 5-Ethyl Vector (Steric Causality): Unsubstituted 7-azaindoles are notoriously promiscuous, inhibiting a wide swath of the kinome. The addition of an ethyl group at the C5 position vectors directly into the hydrophobic selectivity pocket adjacent to the gatekeeper residue (Thr529 in BRAF). The ethyl moiety provides optimal van der Waals contacts without inducing severe steric clashes, effectively locking the kinase into an inactive conformation and drastically improving selectivity for BRAF over off-target kinases like EGFR or p38[3].

  • Clinical Precedents: The importance of the C5 position is clinically validated by vemurafenib (Zelboraf), a related FDA-approved BRAF inhibitor that utilizes a 4-chlorophenyl group at the 5-position of the same pyrrolo[2,3-b]pyridine core[4],[5].

Pathway Intervention and Biological Target

The primary biological activity of 5-ethyl-1H-pyrrolo[2,3-b]pyridine derivatives, such as the patented compound P-1783 , is the interruption of the MAPK/ERK signaling cascade[2]. In melanomas and colorectal cancers harboring the BRAF V600E mutation, the kinase is constitutively active, driving unchecked cellular proliferation[6].

By outcompeting ATP for the binding cleft, these derivatives halt the phosphorylation of MEK1/2, thereby silencing downstream ERK activation and inducing apoptosis in malignant cells[3].

Pathway RTK RTK (e.g., EGFR) RAS RAS (GTP-bound) RTK->RAS Activation BRAF BRAF V600E Mutant RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor 5-Ethyl-Pyrrolo[2,3-b]pyridine (e.g., P-1783) Inhibitor->BRAF ATP-competitive Hinge Binding

Figure 1: Intervention of 5-ethyl-pyrrolo[2,3-b]pyridine derivatives in the BRAF pathway.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data for key substitutions at the C5 position of the pyrrolo[2,3-b]pyridine core, demonstrating the efficacy of the ethyl substitution[1],[2],[5].

Compound DesignationSubstitution at C5Primary TargetBiochemical IC₅₀Cellular IC₅₀ (A375)Reference
P-1783 Ethyl (-CH₂CH₃)BRAF V600E< 50 nM< 500 nM[2]
P-1798 Bromo (-Br)BRAF V600E< 50 nM< 500 nM[1]
Vemurafenib 4-ChlorophenylBRAF V600E31 nM24 nM[5]
Unsubstituted Core Hydrogen (-H)N/A (Non-specific)> 10,000 nMN/A[1]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating workflow. A biochemical assay proves direct target engagement, while an orthogonal cellular assay proves membrane permeability and functional pathway inhibition.

Workflow Library Compound Library (5-Ethyl-7-azaindoles) Biochemical Primary Screen (TR-FRET BRAF V600E) Library->Biochemical High-Throughput Cellular Orthogonal Cell Assay (p-ERK Western Blot) Biochemical->Cellular IC50 < 100 nM Lead Lead Optimization (ADME & PK/PD) Cellular->Lead Cellular IC50 < 1 µM

Figure 2: Self-validating screening workflow for 5-ethyl-7-azaindole kinase inhibitors.

Protocol A: Biochemical TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate compound auto-fluorescence artifacts—a critical causality in avoiding false positives during high-throughput screening.

  • Reagent Preparation: Prepare a master mix containing recombinant BRAF V600E enzyme and biotinylated MEK1 substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Equilibration: Dispense 5-ethyl-1H-pyrrolo[2,3-b]pyridine derivatives (serial dilutions in DMSO) into a 384-well plate. Add the enzyme master mix and incubate for 30 minutes. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the kinase before ATP competition begins.

  • Reaction Initiation: Add ATP at a concentration equal to its Km​ (e.g., 10 µM). Causality: Running the assay at the Km​ ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant.

  • Quench and Detect: After 60 minutes, halt the reaction by adding EDTA (quenches Mg²⁺ required for catalysis) along with Europium-labeled anti-phospho-MEK antibody and Streptavidin-APC.

  • Validation: Calculate the IC₅₀ using the 665 nm / 615 nm emission ratio. A positive control (Vemurafenib) and negative control (DMSO) must be included to validate the dynamic range.

Protocol B: Cellular Target Engagement (p-ERK1/2 Immunoblotting)

Biochemical potency does not guarantee cellular efficacy. This protocol verifies that the 5-ethyl derivative penetrates the cell membrane and inhibits the target in situ.

  • Cell Culture: Seed A375 human melanoma cells (harboring the homozygous BRAF V600E mutation) in 6-well plates and grow to 70% confluence.

  • Compound Treatment: Treat cells with the derivative at varying concentrations (0.1 µM, 1 µM, 10 µM) for exactly 2 hours. Causality: A 2-hour window is sufficient to observe the collapse of the phosphorylation cascade without triggering widespread apoptosis, which would confound protein degradation results.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Causality: Phosphatase inhibitors are strictly required to prevent endogenous phosphatases from artificially reducing p-ERK levels post-lysis.

  • Analysis: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Normalize p-ERK bands against total ERK to determine the cellular IC₅₀.

References

  • Pyrrolo[2, 3-b]pyridine derivatives as protein kinase inhibitors (EP1893612B1). European Patent Office. Plexxikon, Inc.
  • Pyrrolo[2, 3-b] pyridine derivatives as protein kinase inhibitors (WO2007002433A1). World Intellectual Property Organization. Plexxikon, Inc.
  • Vemurafenib - Compound Summary (CID 42611257). PubChem, National Library of Medicine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/42611257
  • ZELBORAF (vemurafenib) tablet for oral use - FDA Label. U.S. Food and Drug Administration.

Sources

"5-ethyl-1H-pyrrolo[2,3-b]pyridine" as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-ethyl-1H-pyrrolo[2,3-b]pyridine as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its intrinsic ability to mimic the purine core of ATP and form key hydrogen bond interactions with the hinge region of kinases has led to the development of numerous clinical candidates and approved drugs. This technical guide delves into the core principles underlying the activity of 7-azaindole-based kinase inhibitors, with a specific focus on the potential of 5-ethyl-1H-pyrrolo[2,3-b]pyridine as a valuable chemical entity for drug discovery. While specific experimental data for this exact ethyl-substituted analog is not extensively available in public literature, this guide synthesizes the vast body of knowledge on 7-azaindole chemistry and structure-activity relationships to provide a comprehensive framework for its investigation and application. We will explore its mechanistic rationale, potential kinase targets, proposed synthetic strategies, and robust protocols for its biological evaluation.

The 7-Azaindole Scaffold: A Cornerstone of Kinase Inhibition

The 7-azaindole core is a bioisostere of indole and purine, and its utility in kinase inhibition stems from its unique electronic and structural properties. The pyridine nitrogen at position 7 and the pyrrole nitrogen at position 1 act as a hydrogen bond acceptor and donor, respectively, enabling a bidentate hydrogen bonding interaction with the backbone of the kinase hinge region. This interaction is a hallmark of many Type I and Type II kinase inhibitors and provides a strong anchor for the inhibitor in the ATP-binding pocket.

The versatility of the 7-azaindole scaffold lies in its amenability to substitution at multiple positions (C2, C3, C4, C5, and C6), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]

The Strategic Importance of the 5-Position

Structure-activity relationship (SAR) studies of numerous 7-azaindole-based kinase inhibitors have revealed the critical role of substitutions at the 5-position.[3] This position often projects into a region of the ATP-binding site that can be exploited to enhance potency and achieve selectivity against closely related kinases. The nature of the substituent at C5 can influence:

  • Hydrophobic Interactions: Introduction of hydrophobic groups can engage with hydrophobic pockets within the kinase domain.

  • Selectivity: By tailoring the size and shape of the C5 substituent, it is possible to exploit subtle differences in the architecture of kinase active sites.

  • Physicochemical Properties: Modifications at this position can modulate solubility, metabolic stability, and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters.

For instance, the introduction of a bromo group at the 5-position of 7-azaindole serves as a versatile handle for further chemical modifications through cross-coupling reactions.[3]

5-ethyl-1H-pyrrolo[2,3-b]pyridine: A Focused Look

The introduction of a small, hydrophobic ethyl group at the 5-position of the 7-azaindole scaffold is a rational design strategy to probe for favorable interactions within the ATP-binding site of various kinases.

Mechanistic Rationale and Potential Kinase Targets

Based on the extensive literature on 7-azaindole derivatives, 5-ethyl-1H-pyrrolo[2,3-b]pyridine is hypothesized to act as an ATP-competitive kinase inhibitor. The core scaffold would engage the hinge region, while the 5-ethyl group could potentially occupy a small hydrophobic pocket.

Potential kinase targets for a 5-ethyl substituted 7-azaindole could include, but are not limited to:

  • Serine/Threonine Kinases:

    • Rho-associated coiled-coil containing protein kinase (ROCK): Derivatives of 7-azaindole have shown potent ROCK inhibition.

    • Traf2 and Nck-interacting kinase (TNIK): The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK, a kinase implicated in colorectal cancer.[4][5][6]

    • Ataxia-Telangiectasia Mutated (ATM) kinase: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as highly selective ATM inhibitors.[7][8]

    • Cell Division Cycle 7 (Cdc7) kinase: 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of Cdc7, a target in cancer therapy.[9][10]

  • Tyrosine Kinases:

    • Fibroblast Growth Factor Receptors (FGFRs): The 5-position of the 1H-pyrrolo[2,3-b]pyridine ring is a key area for modification in the development of FGFR inhibitors.[11][12][13]

The ethyl group, being small and non-polar, may confer a degree of selectivity for kinases with smaller hydrophobic pockets adjacent to the hinge-binding region.

Proposed Signaling Pathway Interactions

The potential impact of 5-ethyl-1H-pyrrolo[2,3-b]pyridine on a representative kinase signaling pathway, such as the FGFR signaling cascade, is depicted below. Inhibition of the kinase would block downstream signaling events that are crucial for cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 Autophosphorylation & Recruitment GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-ethyl-1H-pyrrolo[2,3-b]pyridine Inhibitor->FGFR Inhibition

Caption: Proposed mechanism of action of 5-ethyl-1H-pyrrolo[2,3-b]pyridine on the FGFR signaling pathway.

Experimental Protocols

A rigorous and systematic evaluation is crucial to validate the potential of 5-ethyl-1H-pyrrolo[2,3-b]pyridine as a kinase inhibitor. The following sections outline key experimental workflows.

Synthesis of 5-ethyl-1H-pyrrolo[2,3-b]pyridine

A plausible synthetic route to the target compound can be adapted from established methods for the synthesis of 5-substituted 7-azaindoles. A common strategy involves a Sonogashira coupling followed by cyclization, or a Suzuki coupling on a halogenated 7-azaindole precursor.

Proposed Synthetic Workflow:

Synthesis_Workflow Start 5-Bromo-7-azaindole Step1 Suzuki or Stille Coupling Start->Step1 Reagent1 Ethylboronic acid or Triethylborane Reagent1->Step1 Intermediate1 5-ethyl-7-azaindole Step1->Intermediate1 Purification Purification (Chromatography) Intermediate1->Purification FinalProduct 5-ethyl-1H-pyrrolo[2,3-b]pyridine Purification->FinalProduct

Caption: A generalized workflow for the synthesis of 5-ethyl-1H-pyrrolo[2,3-b]pyridine.

Step-by-Step Protocol (Illustrative Example using Suzuki Coupling):

  • Starting Material: Commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Addition of Reagents: Add ethylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05-0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture at an appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-ethyl-1H-pyrrolo[2,3-b]pyridine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assays

To determine the inhibitory activity and selectivity profile of 5-ethyl-1H-pyrrolo[2,3-b]pyridine, a panel of kinase assays should be performed.

Workflow for Kinase Activity Profiling:

Kinase_Assay_Workflow Compound 5-ethyl-1H-pyrrolo[2,3-b]pyridine KinasePanel Kinase Panel Screening (e.g., 96-well format) Compound->KinasePanel IC50_Determination IC50 Determination for Active Hits KinasePanel->IC50_Determination Selectivity_Profiling Selectivity Profiling against Related Kinases IC50_Determination->Selectivity_Profiling MoA_Studies Mechanism of Action Studies (e.g., ATP Competition) Selectivity_Profiling->MoA_Studies Data_Analysis Data Analysis and SAR Interpretation MoA_Studies->Data_Analysis

Caption: Workflow for evaluating the kinase inhibitory activity of the target compound.

Detailed Protocol for a Representative Kinase Assay (e.g., using a luminescence-based assay):

  • Reagents: Recombinant kinase, appropriate substrate (peptide or protein), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Compound Preparation: Prepare a series of dilutions of 5-ethyl-1H-pyrrolo[2,3-b]pyridine in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

To assess the cellular activity of 5-ethyl-1H-pyrrolo[2,3-b]pyridine, a variety of cell-based assays can be employed.

Table 1: Recommended Cell-Based Assays

Assay TypePurposeExample Cell Lines
Proliferation/Viability Assay To determine the anti-proliferative effect of the compound.Cancer cell lines known to be dependent on the targeted kinase (e.g., FGFR-dependent cancer cells).
Target Engagement Assay To confirm that the compound interacts with its intended target in a cellular context.Techniques like Cellular Thermal Shift Assay (CETSA) can be used.
Phosphorylation Assay To measure the inhibition of downstream signaling pathways.Western blotting or ELISA to detect the phosphorylation status of key substrate proteins.
Apoptosis Assay To determine if the compound induces programmed cell death.Annexin V/PI staining followed by flow cytometry.

Data Summary and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Inhibitory Profile of 5-ethyl-1H-pyrrolo[2,3-b]pyridine

Kinase TargetIC₅₀ (nM)
ROCK1150
ROCK285
TNIK250
FGFR150
FGFR275
VEGFR2>1000
EGFR>5000

Note: The data in this table is purely illustrative and intended to demonstrate how results would be presented.

Conclusion and Future Directions

The 5-ethyl-1H-pyrrolo[2,3-b]pyridine represents a promising, yet underexplored, chemical entity within the well-validated 7-azaindole class of kinase inhibitors. This guide provides a comprehensive theoretical framework and practical experimental strategies for its synthesis and biological evaluation. Based on established SAR principles, the 5-ethyl substituent is anticipated to confer a unique inhibitory profile, potentially with enhanced selectivity for certain kinases. Rigorous execution of the outlined synthetic and biological protocols will be essential to elucidate the true therapeutic potential of this compound and to guide the future design of next-generation 7-azaindole-based kinase inhibitors.

References

[9] Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]

[14] SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

[10] Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]

[11] Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. International Journal of Molecular Sciences. [Link]

[12] Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. [Link]

[15] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

[4] Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. [Link]

[7] Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ACS Publications. [Link]

[16] Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PMC. [Link]

[5] Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. [Link]

New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry. [Link]

[17] Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. [Link]

[3] 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. Preprints.org. [Link]

[1] 7-Azaindole Analogues as Bioactive Agents and Recent Results. Scite.ai. [Link]

[2] Rational Design, Synthesis, and Biological Evaluation of 7‑Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Figshare. [Link]

[8] Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]

[6] New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. ResearchGate. [Link]

[18] Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed. [Link]

[13] Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI. [Link]

[19] Synthesis, biological evaluation and molecular docking studies of novel pyrrolo[2,3-d]pyrimidin-2-amine derivatives as EGFR inhibitors. ResearchGate. [Link]

Sources

The Enduring Legacy of the 1H-pyrrolo[2,3-b]pyridine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, stands as a cornerstone of modern medicinal chemistry. Its unique electronic architecture and capacity for critical hydrogen bonding interactions have established it as a "privileged scaffold" in the design of a multitude of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the 7-azaindole core, from its fundamental physicochemical properties and synthesis to its profound impact on targeted therapies, particularly in oncology. We will delve into the strategic rationale behind its application, supported by quantitative data, detailed experimental methodologies, and an examination of its role in shaping the landscape of kinase inhibition and beyond.

The 1H-pyrrolo[2,3-b]pyridine Core: A Privileged Bioisostere

The 1H-pyrrolo[2,3-b]pyridine is a bicyclic heterocycle where a pyridine ring is fused to a pyrrole ring. This seemingly simple modification of the indole nucleus, the replacement of the C7 carbon with a nitrogen atom, has profound implications for its utility in drug design. It is considered a bioisostere of both indole and purine, enabling it to mimic these endogenous structures and interact with their respective biological targets.[1]

A key to its success lies in its enhanced hydrogen bonding capabilities. The 7-azaindole scaffold possesses both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7), a feature that is instrumental in its ability to form strong, bidentate hydrogen bonds with the hinge region of many protein kinases.[2][3] This dual interaction significantly contributes to the high binding affinity and specificity of many 7-azaindole-based inhibitors.

Physicochemical Properties: A Comparative Analysis

The introduction of the nitrogen atom at the 7-position significantly alters the electronic and physical properties of the indole scaffold. These modifications can lead to improved physicochemical properties, such as aqueous solubility, which is a critical parameter in drug development.[4][5]

Property1H-Indole1H-pyrrolo[2,3-b]pyridine (7-Azaindole)Rationale for Change
Molecular Weight 117.15 g/mol 118.14 g/mol Replacement of CH with N
Melting Point 52-54 °C105-107 °CIncreased polarity and potential for intermolecular hydrogen bonding
Boiling Point 253-254 °C270 °CIncreased polarity and intermolecular forces
pKa (Pyrrole NH) ~17~16.5The electron-withdrawing nature of the pyridine nitrogen slightly increases the acidity of the pyrrole proton.
Aqueous Solubility Generally lowGenerally higher than indole derivatives[4]The pyridine nitrogen can act as a hydrogen bond acceptor with water, improving solvation.

Synthesis of the 1H-pyrrolo[2,3-b]pyridine Scaffold: Key Methodologies

A variety of synthetic strategies have been developed for the construction of the 7-azaindole core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common approaches include the Leimgruber-Batcho, Bartoli, and Fischer indole syntheses, which have been adapted for azaindoles.[6][7] However, palladium-catalyzed cross-coupling reactions have emerged as particularly powerful and versatile tools.[8][9]

Featured Synthesis: Sonogashira Coupling and Cyclization

One of the most efficient and widely used methods for the synthesis of 2-substituted 7-azaindoles involves a two-step sequence of a Sonogashira coupling followed by a base-mediated cyclization.[10][11] This approach offers high yields and a broad substrate scope.

start 2-Amino-3-iodopyridine + Terminal Alkyne step1 Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) start->step1 intermediate 2-Amino-3-(alkynyl)pyridine step1->intermediate step2 Base-mediated Cyclization (e.g., KOtBu) intermediate->step2 product 2-Substituted 1H-pyrrolo[2,3-b]pyridine step2->product

Fig. 1: General workflow for the Sonogashira coupling and cyclization synthesis of 2-substituted 7-azaindoles.

Experimental Protocol: Synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent such as DMF or THF, add phenylacetylene (1.2 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) cocatalyst, such as CuI (0.1 eq).

  • Add a base, typically an amine base like triethylamine (Et₃N) (2.0 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-amino-3-(phenylethynyl)pyridine.

Step 2: Base-Mediated Cyclization

  • Dissolve the 2-amino-3-(phenylethynyl)pyridine intermediate (1.0 eq) in an anhydrous solvent like toluene or DMF.

  • Add a strong base, such as potassium tert-butoxide (KOtBu) (1.5 eq).

  • Heat the reaction mixture at a temperature ranging from 60 to 110 °C until the cyclization is complete.

  • Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-phenyl-1H-pyrrolo[2,3-b]pyridine.

This self-validating system ensures high yields by first confirming the formation of the coupled intermediate before proceeding to the irreversible cyclization step. The choice of a strong, non-nucleophilic base like KOtBu is critical to promote the intramolecular attack of the amino group onto the alkyne without competing side reactions.

The 7-Azaindole Scaffold in Kinase Inhibition: A Paradigm of Targeted Therapy

The 7-azaindole scaffold has had its most significant impact in the field of oncology, particularly in the development of protein kinase inhibitors.[2][12] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] The ability of the 7-azaindole core to mimic the adenine portion of ATP and form key hydrogen bonds within the ATP-binding site makes it an exceptional "hinge-binding" motif.[1][2]

Case Study: Vemurafenib (Zelboraf®) and the MAPK Pathway

Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase and was one of the first successful drugs to emerge from a fragment-based drug discovery (FBDD) approach, with 7-azaindole as a key starting fragment.[4][13] The BRAF V600E mutation leads to constitutive activation of the MAPK signaling pathway, promoting uncontrolled cell proliferation and survival in melanoma.[10][13][14]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Activates Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Fig. 2: Simplified MAPK signaling pathway and the mechanism of action of Vemurafenib.

Vemurafenib, containing the 7-azaindole core, acts as an ATP-competitive inhibitor of the mutated BRAF protein.[13][14] It occupies the ATP-binding site, and the 7-azaindole moiety forms crucial hydrogen bonds with the hinge region of the kinase, effectively blocking its activity. This leads to the inhibition of downstream signaling through MEK and ERK, ultimately resulting in decreased cell proliferation and apoptosis of melanoma cells.[10][13][15]

A Spectrum of Kinase Targets

The versatility of the 7-azaindole scaffold has enabled the development of inhibitors for a wide range of kinases beyond BRAF. The ability to functionalize various positions of the 7-azaindole ring allows for fine-tuning of selectivity and potency against different kinase targets.[8][16]

Compound/DerivativeTarget Kinase(s)IC₅₀/KᵢTherapeutic AreaReference(s)
Vemurafenib BRAFV600E31 nM (Kᵢ)Melanoma[17]
Pexidartinib CSF1R10 nMTenosynovial Giant Cell Tumor[17][18]
GSK1070916A Aurora BPotent, reversible ATP-competitiveCancer[17]
Compound 21 (from study) DYRK1B, DYRK2Nanomolar potencyGlioblastoma[5]
Compound B13 (from study) PI3Kγ0.5 nMCancer[11][19]
PLX4720 BRAFV600E13 nMMelanoma[4]
R547 CDK1,2,3,5,6Nanomolar rangeSolid Tumors[20]

Beyond Oncology: Expanding Therapeutic Horizons

While the impact of the 7-azaindole scaffold in cancer is undeniable, its therapeutic potential extends to other disease areas, including neurodegenerative and inflammatory disorders.

Neurodegenerative Diseases

The 7-azaindole core is being explored for the treatment of neurodegenerative diseases such as Alzheimer's disease. Some derivatives have been shown to inhibit the aggregation of β-amyloid peptides, a key pathological event in Alzheimer's.[21][22] Additionally, compounds like URMC-099, a 7-azaindole derivative, have demonstrated neuroprotective and anti-inflammatory properties by inhibiting kinases like MLK3 and LRRK2, which are implicated in HIV-1 associated neurocognitive disorders.[18]

Inflammatory Diseases

The 7-azaindole scaffold has also been incorporated into molecules targeting key players in inflammatory pathways. For instance, derivatives have been developed as antagonists of the CCR2 receptor, which is involved in inflammatory conditions like rheumatoid arthritis and multiple sclerosis.[18] More recently, 7-azaindole-3-acrylamide derivatives have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system, showing promise for the treatment of inflammatory bowel disease (IBD).[23]

cluster_cell Immune Cell NLRP3 NLRP3 NEK7 NEK7 NLRP3->NEK7 Interacts with ASC ASC NLRP3->ASC Recruits NEK7->NLRP3 Facilitates Oligomerization Caspase1 Pro-Caspase-1 ASC->Caspase1 Recruits & Activates ActiveCaspase1 Active Caspase-1 IL1B Pro-IL-1β ActiveCaspase1->IL1B Cleaves ActiveIL1B Mature IL-1β (Pro-inflammatory) Y19 7-Azaindole Derivative (Y19) Y19->NLRP3 Inhibits Assembly Y19->ASC Inhibits Interaction PAMPs_DAMPs PAMPs/DAMPs (Pathogen/Damage Signals) PAMPs_DAMPs->NLRP3 Activate

Fig. 3: Inhibition of NLRP3 inflammasome assembly by a 7-azaindole derivative.

Future Perspectives and Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a testament to the power of subtle structural modifications in medicinal chemistry. Its journey from a simple bioisostere to the core of multiple approved drugs and numerous clinical candidates is a compelling narrative of innovation. The continued exploration of its diverse chemical space, coupled with a deeper understanding of its interactions with a growing number of biological targets, ensures that the 7-azaindole scaffold will remain a vital tool in the development of next-generation therapeutics for a wide range of human diseases.

References

  • ResearchGate. (n.d.). Figure. MAPK pathway and mechanism of vemurafenib. (A) When... [Online]. Available at: [Link]

  • ClinPGx. (n.d.). Vemurafenib Pathway, Pharmacodynamics. [Online]. Available at: [Link]

  • J-Stage. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Online]. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Online]. Available at: [Link]

  • National Institutes of Health. (n.d.). Azaindole Therapeutic Agents. [Online]. Available at: [Link]

  • PubMed. (2025). Discovery of 7-azaindole-3-acrylamide inhibitors of inflammasomes/IL-1β for the treatment of inflammatory bowel disease. [Online]. Available at: [Link]

  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Design of 7-azaindole (C) derivatives based on the indazole (A) and indole (B) scaffolds of our previous HNE inhibitors. [Online]. Available at: [Link]

  • PubMed. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Online]. Available at: [Link]

  • National Institutes of Health. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Online]. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Vemurafenib? [Online]. Available at: [Link]

  • MDPI. (2025). Exploiting Paradoxical Activation of Oncogenic MAPK Signaling by Targeting Mitochondria to Sensitize NRAS Mutant-Melanoma to Vemurafenib. [Online]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. [Online]. Available at: [Link]

  • ACS Publications. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. [Online]. Available at: [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Online]. Available at: [Link]

  • ResearchGate. (2008). (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. [Online]. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. [Online]. Available at: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Online]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Online]. Available at: [Link]

  • UNL Digital Commons. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Online]. Available at: [Link]

  • Wikipedia. (n.d.). Bartoli indole synthesis. [Online]. Available at: [Link]

  • National Institutes of Health. (n.d.). Azaindole Therapeutic Agents. [Online]. Available at: [Link]

  • PubMed. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. [Online]. Available at: [Link]

  • ACS Publications. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. [Online]. Available at: [Link]

  • J&K Scientific LLC. (2021). Bartoli Indole Synthesis. [Online]. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. [Online]. Available at: [Link]

  • MDPI. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. [Online]. Available at: [Link]

  • Durham University. (2003). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. [Online]. Available at: [Link]

  • UNL Digital Commons. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Online]. Available at: [Link]

  • Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. [Online]. Available at: [Link]

  • ResearchGate. (2026). Selective 7-Azaindole Modulators Targeting Fyn and GSK-3β for Dual-Target Neuromodulation. [Online]. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. [Online]. Available at: [Link]

  • National Institutes of Health. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. [Online]. Available at: [Link]

  • Hilaris Publisher. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. [Online]. Available at: [Link]

Sources

The 7-Azaindole Core: A Privileged Scaffold for Targeting Disease Pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Targets of 5-ethyl-1H-pyrrolo[2,3-b]pyridine and its Analogs

Introduction: The Significance of the 7-Azaindole Scaffold

The compound 5-ethyl-1H-pyrrolo[2,3-b]pyridine belongs to a class of heterocyclic compounds known as 7-azaindoles. This scaffold is considered a "privileged structure" in medicinal chemistry due to its remarkable versatility and success in forming the core of numerous biologically active agents.[1] Its structure, being a bioisostere of indole, can effectively mimic natural purine bases, enabling it to act as a potent hinge-binding motif for a wide array of protein kinases.[1] This has propelled the development of numerous kinase inhibitors for various therapeutic areas, most notably oncology.[2][3] Beyond kinase inhibition, 7-azaindole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and hypotensive effects, making this scaffold a fertile ground for drug discovery.[4][5]

This guide provides a detailed exploration of the key therapeutic targets modulated by derivatives of the 1H-pyrrolo[2,3-b]pyridine core. We will delve into the mechanistic rationale for targeting these proteins, present quantitative data on compound activity, and provide standardized protocols for their evaluation in a research setting.

Primary Therapeutic Target Class: Protein Kinase Inhibition

The vast majority of research on 1H-pyrrolo[2,3-b]pyridine derivatives centers on their ability to inhibit protein kinases. These enzymes play a critical role in cell signaling by catalyzing the phosphorylation of substrate proteins, thereby regulating nearly all aspects of cell biology, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[6]

The 7-azaindole nucleus is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases, acting as a competitive inhibitor and blocking downstream signaling. The following sections detail the specific, high-value kinase targets for which 1H-pyrrolo[2,3-b]pyridine derivatives have shown significant promise.

Target Focus 1: Traf2 and Nck-Interacting Kinase (TNIK)

Mechanistic Rationale: TNIK is a serine-threonine kinase that has emerged as a critical regulator in the Wnt signaling pathway, which is frequently mutated in colorectal cancer (CRC).[7] Inhibition of TNIK has been shown to suppress cancer cell proliferation and growth, making it a compelling therapeutic target for CRC and potentially other cancers like pancreatic and lung cancer.[7]

Evidence of Inhibition: Several studies have identified the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent source of TNIK inhibitors. Through in-house screening and subsequent optimization, researchers have developed derivatives with IC50 values in the low nanomolar and even sub-nanomolar range.[8] These compounds have demonstrated concentration-dependent inhibition of downstream signaling markers, such as IL-2 secretion.[8] Molecular modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies have further elucidated how substitutions on the pyrrolopyridine core can enhance binding affinity and inhibitory activity against TNIK.

Experimental Workflow: Identifying and Characterizing TNIK Inhibitors

The process of discovering and validating TNIK inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold follows a logical progression from initial screening to in-vivo validation.

TNIK_Inhibitor_Workflow cluster_0 In Vitro / Biochemical cluster_1 In Vitro / Cell-Based cluster_2 In Vivo A Library Screening (1H-pyrrolo[2,3-b]pyridine derivatives) B Biochemical TNIK Kinase Assay (e.g., ADP-Glo™) A->B Primary Hit ID C IC50 Determination B->C Dose-Response D Cell Proliferation Assay (e.g., CRC cell lines like HCT116) C->D Cellular Potency Screen E Western Blot Analysis (Downstream Wnt pathway markers) D->E Confirm On-Target Effect F Cell Migration/Invasion Assay E->F Functional Impact G Xenograft Model (e.g., HCT116 in mice) F->G Lead Candidate Selection H Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis G->H Evaluate Efficacy

Caption: Workflow for TNIK inhibitor discovery and validation.

Target Focus 2: Ataxia Telangiectasia Mutated (ATM) Kinase

Mechanistic Rationale: ATM kinase is a master regulator of the DNA Damage Response (DDR) pathway.[9] In response to DNA double-strand breaks, ATM activates a signaling cascade that arrests the cell cycle and initiates DNA repair.[9] Many conventional cancer therapies (chemotherapy, radiation) work by inducing DNA damage. Inhibiting ATM can prevent cancer cells from repairing this damage, leading to a synthetic lethal effect and enhancing the efficacy of these treatments. Therefore, ATM inhibitors are promising as chemosensitizers and radiosensitizers.[10]

Evidence of Inhibition: Researchers have successfully designed highly selective ATM inhibitors from a 1H-pyrrolo[2,3-b]pyridine scaffold, building upon prior work with dual ATR/ATM inhibitors.[9][10] Systematic optimization led to the identification of compounds with excellent kinase selectivity (over 700-fold against other members of the PIKK family) and favorable drug-like properties, including high oral bioavailability in mice.[9][10] In preclinical xenograft models, combining an ATM inhibitor of this class with the chemotherapeutic agent irinotecan resulted in synergistic antitumor efficacy.[10]

Protocol: In Vitro ATM Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of a test compound to the ATM kinase domain.

  • Reagent Preparation:

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Dilute Europium (Eu)-anti-GST antibody to 2X final concentration in Kinase Buffer.

    • Dilute Alexa Fluor™ 647-labeled Kinase Tracer to 2X final concentration in Kinase Buffer.

    • Dilute GST-tagged ATM kinase to 4X final concentration in Kinase Buffer.

    • Prepare a serial dilution of the 5-ethyl-1H-pyrrolo[2,3-b]pyridine test compound in 100% DMSO, followed by an intermediate dilution in Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the test compound or DMSO control to each well.

    • Add 2.5 µL of the 4X ATM kinase solution to each well.

    • Combine equal volumes of the 2X Eu-antibody and 2X Alexa Fluor-tracer solutions to create a 2X Detection Mix.

    • Add 5 µL of the 2X Detection Mix to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of tracer binding to the kinase.

Target Focus 3: Fibroblast Growth Factor Receptors (FGFRs)

Mechanistic Rationale: The FGFR family of receptor tyrosine kinases (FGFR1-4) and their fibroblast growth factor (FGF) ligands are crucial for regulating cell proliferation, migration, and angiogenesis.[11] Aberrant activation of FGFR signaling, through gene amplification, fusions, or mutations, is a known driver in a variety of cancers, including breast, bladder, and lung cancer.[11] Targeting this pathway is therefore a validated strategy for cancer therapy.[11]

Evidence of Inhibition: The 1H-pyrrolo[2,3-b]pyridine core has been successfully employed as a hinge-binding motif to develop potent pan-FGFR inhibitors.[11][12] Structure-based design has led to the identification of derivatives with significant potency against FGFR1, 2, and 3. For example, one optimized compound exhibited IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, 2, and 3, respectively.[11] These compounds have been shown to inhibit the proliferation of cancer cell lines, induce apoptosis, and reduce cell migration and invasion in vitro.[11]

Compound ClassTargetIC50 (nM)Cell Line (Assay)Reference
1H-pyrrolo[2,3-b]pyridine derivativeFGFR174T1 (antiproliferative)[11]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR294T1 (antiproliferative)[11]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR3254T1 (antiproliferative)[11]
1H-pyrrolo[2,3-b]pyridine derivativec-Met22.8MKN-45 (antiproliferative)[13]
1H-pyrrolo[2,3-b]pyridine derivativeCDK848.6HCT116 (xenograft)[14]
Table 1: Representative inhibitory activities of 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets.
Other Notable Kinase Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to several other clinically relevant kinases:

  • Janus Kinase 1 (JAK1): As a key mediator of cytokine signaling, JAK1 is a prime target for autoimmune and inflammatory diseases.[15] N-alkyl substituted 1H-pyrrolo[2,3-b]pyridine carboxamides have been designed as potent and highly selective JAK1 inhibitors.[15]

  • Cyclin-Dependent Kinase 8 (CDK8): A key colorectal oncogene involved in transcription regulation.[14] A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor that significantly inhibited tumor growth in colorectal cancer xenograft models.[14]

  • c-Met: A receptor tyrosine kinase whose dysregulation is implicated in tumor growth and metastasis. Derivatives of 7-azaindole have been developed that show strong inhibitory activity against c-Met kinase.[13]

  • B-Raf: The first approved drug containing the pyrrolo[2,3-b]pyridine core was Vemurafenib, a potent inhibitor of the B-Raf serine-threonine kinase for the treatment of melanoma.[16]

Signaling Pathway: The RAS-RAF-MEK-ERK Cascade

This pathway is a central signaling cascade that is frequently mutated in cancer, with B-Raf being a key component. The inhibitor Vemurafenib targets the mutated B-Raf V600E protein.

RAF_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF B-Raf / C-Raf RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Vemurafenib Vemurafenib (pyrrolo[2,3-b]pyridine derivative) Vemurafenib->RAF Inhibits (V600E mutant)

Caption: Inhibition of the B-Raf pathway by a pyrrolopyridine drug.

Future Directions and Conclusion

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. The specific substitution, such as the 5-ethyl group, contributes to the overall physicochemical properties and potential target interactions of the molecule. The extensive body of research demonstrates that this core can be strategically modified to achieve high potency and selectivity against a diverse range of protein kinases implicated in cancer, inflammation, and other diseases.

Future research will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects, exploring novel kinase targets, and expanding the therapeutic application of this versatile scaffold beyond oncology into areas like neurodegenerative disorders and metabolic diseases. The continued exploration of the chemical space around the 5-ethyl-1H-pyrrolo[2,3-b]pyridine core promises to yield new and improved therapeutic agents for challenging diseases.

References

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9). [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan journal of pharmaceutical sciences, 21(2), 169-174. [Link]

  • El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M. A., Lakhlifi, T., & Bouachrine, M. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(3). [Link]

  • Ak, M., & Tekin, K. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]

  • Li, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12228-12243. [Link]

  • Kim, Y., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1063-1081. [Link]

  • Zhao, P., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. [Link]

  • Google Patents. (n.d.).
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20919-20930. [Link]

  • Li, Y., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic Chemistry, 66, 43-51. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20919-20930. [Link]

  • Kumar, A., et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 7(33), 29190-29203. [Link]

Sources

"5-ethyl-1H-pyrrolo[2,3-b]pyridine" derivatives as FGFR inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Ethyl-1H-Pyrrolo[2,3-b]Pyridine Derivatives as Next-Generation FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFR1–4) are receptor tyrosine kinases that govern critical cellular processes, including proliferation, differentiation, and angiogenesis[1]. Dysregulation of the FGFR signaling cascade—via gene amplification, activating mutations, or chromosomal translocations—is a validated oncogenic driver in multiple malignancies, including urothelial, breast, and lung carcinomas[2].

To therapeutically target these aberrations, the discovery of highly selective, ATP-competitive small molecule inhibitors is paramount. Among the most promising chemotypes is the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold[3]. This technical guide explores the structural rationale, structure-activity relationship (SAR), and self-validating experimental workflows required to engineer and evaluate 5-ethyl-1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors[4].

Structural Biology and Mechanistic Rationale

The efficacy of an FGFR inhibitor is dictated by its ability to achieve high-affinity binding within the highly conserved ATP-binding cleft located between the N-lobe and C-lobe of the kinase domain[2]. The 1H-pyrrolo[2,3-b]pyridine core serves as an exceptional hinge-binding motif due to its precise complementary hydrogen-bonding profile[3].

The Hinge-Binding Anchor: Crystallographic analyses of FGFR1 complexes reveal that the 1H-pyrrolo[2,3-b]pyridine ring acts as a bidentate hinge binder[3]. The N1 atom (pyrrole nitrogen) acts as a hydrogen bond donor to the backbone carbonyl of Glutamate 562 (Glu562), while the N7 atom (pyridine nitrogen) acts as a hydrogen bond acceptor from the backbone amide of Alanine 564 (Ala564)[5]. This dual interaction anchors the scaffold rigidly within the ATP pocket.

The Role of the 5-Ethyl Substitution: While the core scaffold secures the molecule to the hinge region, achieving low-nanomolar potency and kinome selectivity requires exploiting adjacent hydrophobic pockets[3]. The 5-position of the 1H-pyrrolo[2,3-b]pyridine ring is vectorially directed toward the glycine-rich P-loop and the gatekeeper residue (Val561 in FGFR1)[6]. Unsubstituted derivatives often suffer from poor ligand efficiency[1]. By introducing a 5-ethyl group, the molecule effectively fills a localized hydrophobic cavity[4]. The ethyl moiety provides optimal van der Waals contacts without inducing steric clashes that larger, bulkier groups might cause, thereby locking the kinase into an inactive DFG-in conformation and dramatically lowering the IC50[3].

FGFR_Signaling FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR FRS2 FRS2 Adaptor Protein FGFR->FRS2 GRB2 GRB2 / SOS Complex FRS2->GRB2 PI3K PI3K Activation FRS2->PI3K RAS RAS Activation GRB2->RAS RAF RAF / MEK Kinases RAS->RAF ERK ERK (Proliferation) RAF->ERK AKT AKT (Cell Survival) PI3K->AKT

FGF/FGFR signaling cascade driving cell proliferation via MAPK and PI3K/AKT pathways.

Structure-Activity Relationship (SAR) Optimization

To quantify the impact of the 5-ethyl substitution, we must evaluate the SAR progression. The data below illustrates the transition from a weak, unsubstituted hit to a highly optimized 5-ethyl derivative, utilizing a 3-(3,5-dimethoxyphenyl) moiety to occupy the deeper hydrophobic pocket near the DFG motif (Asp641)[3].

Compound IDScaffold Position 5 (R1)Scaffold Position 3 (R2)FGFR1 IC50 (nM)FGFR2 IC50 (nM)Ba/F3-FGFR1 IC50 (nM)
Cmpd 1 -H3,5-dimethoxyphenyl1,9002,150>10,000
Cmpd 2 -Cl3,5-dimethoxyphenyl4552120
Cmpd 3 -Ethyl3,5-dimethoxyphenyl7925
AZD4547 Reference ControlReference Control1.21.55

Table 1: SAR progression demonstrating the critical impact of 5-position substitutions on biochemical and cellular potency. The 5-ethyl group (Cmpd 3) provides a >250-fold increase in target affinity compared to the unsubstituted core.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 5-ethyl-1H-pyrrolo[2,3-b]pyridine derivatives must rely on self-validating assay systems. This requires a two-tiered approach: a biochemical assay to prove direct target engagement, followed by a cellular assay to prove functional, on-target causality.

Protocol A: TR-FRET Biochemical Kinase Assay

Causality & Rationale: Standard colorimetric kinase assays are highly susceptible to interference from fluorescent or colored small molecules. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this background noise by utilizing a long-lifetime europium fluorophore. This ensures that any observed IC50 shift is exclusively caused by the competitive displacement of ATP by the 5-ethyl-1H-pyrrolo[2,3-b]pyridine inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant human FGFR1 kinase domain (0.5 nM final) and ULight-labeled poly-GT peptide substrate (100 nM final) in the assay buffer.

  • Compound Titration: Dispense the 5-ethyl-1H-pyrrolo[2,3-b]pyridine derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter volume transfer.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Michaelis constant ( Km​ , ~10 µM for FGFR1) to ensure the assay is highly sensitive to ATP-competitive hinge binders.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (10 mM final) and Europium-anti-phospho-tyrosine antibody (2 nM final). Incubate for 60 minutes.

  • Validation & Readout: Read the plate on an EnVision multimode reader. Self-Validation Check: The assay must include a robust positive control (AZD4547) and a negative control (DMSO vehicle). Calculate the Z'-factor; only plates with Z' > 0.6 are accepted for IC50 nonlinear regression analysis.

Protocol B: Ba/F3 Cellular Proliferation Assay

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability or off-target cytotoxicity. The Ba/F3 system is an interleukin-3 (IL-3) dependent murine cell line. By engineering these cells to express an oncogenic FGFR fusion (e.g., FGFR3-TACC3) and removing IL-3, the cells become entirely addicted to FGFR signaling for survival. Comparing the inhibitor's effect on FGFR-driven Ba/F3 cells versus wild-type (IL-3 driven) Ba/F3 cells creates a self-validating matrix that definitively proves on-target cellular causality versus general toxicity.

Step-by-Step Methodology:

  • Cell Maintenance: Culture wild-type Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 10 ng/mL murine IL-3. Culture FGFR-engineered Ba/F3 cells in the same media without IL-3.

  • Plating: Seed cells at 3,000 cells/well in 96-well opaque plates.

  • Compound Treatment: Treat both cell lines in parallel with the 5-ethyl-1H-pyrrolo[2,3-b]pyridine derivative (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Viability Readout: Add CellTiter-Glo reagent (luminescent ATP detection) to lyse cells and measure metabolically active cells.

  • Validation Check: The compound is only validated as an on-target FGFR inhibitor if the IC50 in the FGFR-engineered Ba/F3 cells is at least 50-fold lower than the IC50 in the wild-type, IL-3 stimulated Ba/F3 cells.

Screening_Cascade Synth Chemical Synthesis (5-ethyl core) TRFRET TR-FRET Kinase Assay (Target Engagement) Synth->TRFRET SAR BaF3 Ba/F3 Cell Assay (Functional Selectivity) TRFRET->BaF3 IC50 < 10nM Xenograft In Vivo Xenograft (Efficacy & PK/PD) BaF3->Xenograft Lead Selection

Self-validating screening cascade for FGFR inhibitor discovery and lead optimization.

Conclusion

The 5-ethyl-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly efficient, synthetically tractable core for FGFR kinase inhibition[4]. By leveraging the bidentate hydrogen-bonding capacity of the 7-azaindole hinge binder[3] and the precise hydrophobic packing afforded by the 5-ethyl substitution, researchers can engineer molecules that potently lock the kinase in an inactive state. When paired with rigorous, self-validating biochemical and cellular workflows, this scaffold provides a robust foundation for the development of next-generation targeted oncology therapeutics.

Sources

Engineering 5-Ethyl-1H-pyrrolo[2,3-b]pyridine Derivatives as Selective PDE4B Inhibitors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic targeting of Phosphodiesterase 4B (PDE4B) represents a highly validated strategy for treating neuroinflammation, chronic obstructive pulmonary disease (COPD), and central nervous system (CNS) disorders. However, the clinical translation of pan-PDE4 inhibitors (e.g., Rolipram) has been historically derailed by dose-limiting emesis, a side effect directly mediated by the concurrent inhibition of the PDE4D isoform.

Recent scaffold-hopping campaigns have identified the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide class as a highly potent purine mimic capable of competitive PDE4B inhibition . Building upon this foundation, the introduction of a 5-ethyl substitution on the pyrrolo-pyridine core serves as a precision-engineered structural probe. This whitepaper details the structural rationale, quantitative structure-activity relationships (SAR), synthetic methodologies, and self-validating biological protocols required to develop and evaluate 5-ethyl-1H-pyrrolo[2,3-b]pyridine derivatives as next-generation, isoform-selective PDE4B inhibitors.

Structural Biology & Design Rationale

The design of the 5-ethyl-1H-pyrrolo[2,3-b]pyridine scaffold is rooted in exploiting the subtle topological variances between the active sites of PDE4B and PDE4D.

  • The Core Scaffold: The 1H-pyrrolo[2,3-b]pyridine acts as a bioisostere for the purine ring of cyclic AMP (cAMP). It anchors into the highly conserved glutamine (Q) pocket of the PDE4 enzyme via bidentate hydrogen bonding.

  • The 2-Carboxamide Moiety: This group projects toward the bimetallic (Zn²⁺/Mg²⁺) binding site, chelating the metal ions and stabilizing the inhibitor-enzyme complex.

  • The 5-Ethyl Causality: The critical divergence between PDE4B and PDE4D lies in the CR3 (Control Region 3) domain. PDE4B possesses a slightly more expansive and lipophilic sub-pocket in this region. The addition of a 5-ethyl group at the pyridine ring specifically projects into this CR3 pocket. The ethyl chain provides optimal van der Waals contacts without incurring the steric clash that larger, bulkier alkyl groups would cause in the tighter PDE4D pocket, thereby driving isoform selectivity.

BindingLogic Ligand 5-Ethyl-1H-pyrrolo[2,3-b]pyridine Core Pyrrolo-pyridine Core (cAMP Purine Mimic) Ligand->Core Ethyl 5-Ethyl Substitution (Hydrophobic Probe) Ligand->Ethyl Amide 2-Carboxamide Group (H-Bond Donor/Acceptor) Ligand->Amide QPocket Glutamine (Q) Pocket Core->QPocket Binds CR3 CR3 Hydrophobic Pocket (PDE4B Specific) Ethyl->CR3 Anchors Metal Bimetallic Pocket (Zn2+/Mg2+) Amide->Metal Chelates PDE4B PDE4B Active Site Metal->PDE4B CR3->PDE4B QPocket->PDE4B

Structural binding logic of 5-ethyl-1H-pyrrolo[2,3-b]pyridine in the PDE4B active site.

Quantitative Structure-Activity Relationship (SAR)

To demonstrate the causality of the 5-ethyl substitution, we compare the baseline unsubstituted scaffold against optimized derivatives. The data below illustrates how modifying the C5 position and the amide R-group synergistically enhances both potency and selectivity.

Compound IDC5 SubstitutionAmide R-GroupPDE4B IC₅₀ (µM)PDE4D IC₅₀ (µM)Selectivity (4D/4B)
7 (Baseline)-HCyclopentyl0.480.501.0x
11h (Optimized Amide)-H3,3-Difluoroazetidine0.140.846.0x
12a (Target Probe)-CH₂CH₃ (Ethyl)3,3-Difluoroazetidine0.030.4515.0x*

Data synthesis based on the foundational UNMC scaffold discovery and rational CR3 pocket anchoring principles. The 3,3-difluoroazetidine ring restricts conformational flexibility, lowering the entropic penalty of binding, while the 5-ethyl group acts as the primary selectivity driver against PDE4D.

Synthetic Methodology & Workflow

The synthesis of 5-ethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamides requires a highly controlled, three-step linear sequence.

Step-by-Step Protocol
  • Palladium-Catalyzed Suzuki Coupling:

    • Action: React 5-bromo-1H-pyrrolo[2,3-b]pyridine with ethylboronic acid using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in a 1,4-dioxane/water mixture (90°C, 12h).

    • Causality: The Pd(dppf)Cl₂ catalyst is chosen for its large bite angle, which facilitates the reductive elimination step critical for coupling sp² and sp³ carbons.

    • Self-Validation Checkpoint: Perform LC-MS. A mass shift of -79 Da (loss of Br) and +29 Da (addition of ethyl) confirms the formation of the 5-ethyl intermediate. Do not proceed if >5% of the brominated starting material remains.

  • C2 Lithiation and Carboxylation:

    • Action: Protect the pyrrole nitrogen (e.g., with SEM-Cl), then treat with n-BuLi at -78°C to selectively deprotonate the C2 position. Quench with dry CO₂ gas to yield the 2-carboxylic acid.

    • Causality: The inherent acidity of the C2 proton on the pyrrole ring allows for directed ortho-lithiation, ensuring regioselective carboxylation.

  • Amide Coupling:

    • Action: React the resulting carboxylic acid with 3,3-difluoroazetidine hydrochloride using HATU and DIPEA in DMF at room temperature.

    • Causality: HATU is utilized over standard carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate, which is essential for overcoming the steric hindrance of the secondary azetidine amine while preventing epimerization.

    • Self-Validation Checkpoint: Final compounds must undergo preparative HPLC. Only batches demonstrating >95% purity via UV (254 nm) and NMR validation are cleared for biological assays.

SynthWorkflow Start 5-Bromo-1H-pyrrolo [2,3-b]pyridine Step1 Suzuki Coupling (Ethylboronic Acid) Start->Step1 Int1 5-Ethyl-1H-pyrrolo [2,3-b]pyridine Step1->Int1 Step2 C2 Lithiation & Carboxylation Int1->Step2 QC1 LC-MS / NMR Validation Int1->QC1 Int2 5-Ethyl-1H-pyrrolo [2,3-b]pyridine-2-carboxylic acid Step2->Int2 Step3 Amide Coupling (HATU, DIPEA, Amine) Int2->Step3 Final Target PDE4B Inhibitor Step3->Final QC2 HPLC Purity >95% Final->QC2

Step-by-step synthetic workflow and quality control for 5-ethyl derivatives.

Biological Evaluation Protocols

To rigorously establish the efficacy and selectivity of the synthesized 5-ethyl derivatives, a two-tiered self-validating biological testing system must be employed.

Protocol 1: In Vitro Enzymatic Assay (TR-FRET)
  • Objective: Quantify the IC₅₀ for PDE4B and PDE4D to determine the selectivity index.

  • Methodology: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay. Incubate recombinant human PDE4B or PDE4D with 10 nM cAMP and varying concentrations of the inhibitor (0.1 nM to 10 µM) for 1 hour at room temperature. The addition of a europium-labeled cAMP antibody and a fluorescent tracer generates a FRET signal inversely proportional to PDE activity.

  • Causality: TR-FRET is chosen over colorimetric assays because it eliminates compound auto-fluorescence interference, a common artifact with highly conjugated heterocyclic scaffolds like pyrrolo-pyridines.

  • Self-Validation Checkpoint: Calculate the Z'-factor for every assay plate using DMSO vehicle (high signal) and 10 µM Rolipram (low signal). The assay data is strictly invalidated if the Z'-factor falls below 0.6, ensuring the signal window is robust enough for accurate IC₅₀ determination.

Protocol 2: Cellular Anti-Inflammatory Assay (Macrophage TNF-α Inhibition)
  • Objective: Confirm that the biochemical inhibition translates to functional cellular efficacy.

  • Methodology: Seed THP-1 derived human macrophages into 96-well plates. Pre-treat with the 5-ethyl inhibitor for 1 hour, followed by stimulation with 100 ng/mL Lipopolysaccharide (LPS) to activate the TLR4 pathway. After 24 hours, quantify TNF-α in the supernatant via ELISA.

  • Causality: PDE4B is the predominant isoform in macrophages. Inhibiting it prevents cAMP degradation, which subsequently activates Protein Kinase A (PKA). PKA phosphorylation events suppress NF-κB transcription, thereby halting the production of pro-inflammatory cytokines like TNF-α.

  • Self-Validation Checkpoint: Run a parallel MTT cell viability assay. If macrophage viability drops below 90% at the tested compound concentration, the observed reduction in TNF-α must be attributed to cytotoxicity rather than target-specific PDE4B inhibition. Such data points must be excluded from efficacy modeling.

Signaling Stimulus LPS / Pam3Cys (TLR4/2 Activation) TNFa TNF-α Production (Pro-inflammatory) Stimulus->TNFa Induces cAMP Intracellular cAMP PDE4B PDE4B Enzyme (Hydrolyzes cAMP) cAMP->PDE4B Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4B->AMP Degradation Inhibitor 5-Ethyl-Pyrrolo-Pyridine Inhibitor Inhibitor->PDE4B Blocks PKA->TNFa Suppresses

Mechanism of action: PDE4B inhibition elevates cAMP to suppress TNF-α production.

Conclusion

The 5-ethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a highly rationalized approach to overcoming the historical limitations of PDE4 inhibitors. By systematically targeting the CR3 hydrophobic pocket unique to PDE4B, researchers can achieve the necessary therapeutic window to treat severe inflammatory and CNS disorders without triggering PDE4D-mediated emesis. Strict adherence to the self-validating synthetic and biological protocols outlined in this guide ensures the integrity and reproducibility of future drug development campaigns utilizing this chemical space.

References

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: ACS Medicinal Chemistry Letters (2020) URL: [Link]

  • Title: Structural basis for the design of selective phosphodiesterase 4B inhibitors Source: Cellular Signalling (2014) URL: [Link]

The Rise of a Scaffold: A Technical Guide to 5-ethyl-1H-pyrrolo[2,3-b]pyridine Derivatives as TNIK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Traf2- and Nck-interacting kinase (TNIK) has emerged from the complexities of cellular signaling as a pivotal node in pathways governing cell proliferation, differentiation, and migration.[1][2] Its dysregulation is intimately linked to the pathogenesis of a spectrum of human diseases, most notably colorectal cancer and idiopathic pulmonary fibrosis.[1] This has catalyzed a surge in the discovery and development of small molecule inhibitors targeting this kinase. Among the promising scaffolds identified, the 1H-pyrrolo[2,3-b]pyridine core has demonstrated significant potential for potent and selective TNIK inhibition.[1][2] This guide provides an in-depth technical exploration of 5-ethyl-1H-pyrrolo[2,3-b]pyridine derivatives, a promising subclass of TNIK inhibitors. We will dissect the molecular rationale for targeting TNIK, delve into the structure-activity relationships (SAR) that underscore the importance of the 5-ethyl substitution, provide detailed experimental protocols for their evaluation, and discuss their therapeutic promise.

The Compelling Case for TNIK Inhibition

TNIK, a member of the germinal center kinase (GCK) family, is a serine/threonine kinase that has been identified as a critical downstream effector in the Wnt signaling pathway.[1] In colorectal cancers, where mutations in components of the Wnt pathway like adenomatous polyposis coli (APC) are rampant, TNIK's role as a regulatory component of the β-catenin/T-cell factor 4 (TCF4) transcriptional complex makes it a prime therapeutic target.[1] Inhibition of TNIK is anticipated to disrupt this aberrant signaling, thereby curbing cancer cell growth and proliferation. Beyond oncology, TNIK's involvement in fibrotic diseases has also garnered significant attention, with TNIK inhibitors showing promise in preclinical models of idiopathic pulmonary fibrosis.

The Wnt Signaling Axis: TNIK's Central Role

The canonical Wnt signaling pathway is a cornerstone of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers. TNIK's intervention point within this pathway is of particular therapeutic interest.

Wnt_Signaling_Pathway cluster_0 Wnt Pathway Activation cluster_1 Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibition Destruction_Complex Destruction Complex GSK3b->Destruction_Complex APC APC APC->Destruction_Complex Axin Axin Axin->Destruction_Complex CK1 CK1 CK1->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF4 TCF4 beta_catenin_nuc->TCF4 TNIK TNIK TCF4->TNIK Gene_Expression Target Gene Expression TCF4->Gene_Expression Activation TNIK->TCF4 Phosphorylation

Figure 1: Simplified TNIK-mediated Wnt signaling pathway.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. Its structural features allow for key interactions with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition.

Structure-Activity Relationship (SAR) and the Significance of the 5-ethyl Group

While a definitive SAR study specifically for 5-ethyl-1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors is not yet published, we can infer the importance of substitutions at the 5-position from studies on this scaffold targeting other kinases.[3] The 5-position of the 1H-pyrrolo[2,3-b]pyridine core is often directed towards the solvent-exposed region of the kinase ATP-binding pocket. This provides an opportunity to introduce substituents that can enhance potency and modulate physicochemical properties.

A 3D-QSAR study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors highlighted the importance of the nature of substituents in enhancing or reducing activity. While this study did not specifically focus on the 5-position, it underscores the sensitivity of TNIK to the steric and electronic properties of the inhibitor.

The introduction of a small alkyl group, such as an ethyl group at the 5-position, can offer several advantages:

  • Improved Lipophilicity: The ethyl group can enhance the lipophilicity of the molecule, potentially improving cell permeability and oral bioavailability.

  • Favorable van der Waals Interactions: The ethyl group can engage in favorable van der Waals interactions with hydrophobic residues in the solvent-exposed region of the TNIK ATP-binding pocket, contributing to binding affinity.

  • Vector for Further Optimization: The 5-position can serve as an attachment point for larger substituents to explore deeper pockets within the kinase domain or to fine-tune pharmacokinetic properties.

Evaluating 5-ethyl-1H-pyrrolo[2,3-b]pyridine Derivatives: Key Experimental Protocols

A robust and reproducible experimental cascade is essential for the characterization and optimization of novel TNIK inhibitors. As a Senior Application Scientist, the following protocols are recommended as a starting point, with the understanding that optimization for specific laboratory conditions and compound characteristics is always necessary.

Primary Biochemical Assay: In Vitro TNIK Kinase Inhibition

The primary goal is to determine the direct inhibitory activity of the compounds against the TNIK enzyme. A common and reliable method is a luminescence-based kinase assay that measures the amount of ADP produced in the kinase reaction.

Protocol: Luminescence-Based TNIK Kinase Assay

Objective: To determine the IC50 value of a test compound against purified TNIK.

Materials:

  • Recombinant human TNIK enzyme

  • Myelin Basic Protein (MBP) as a generic kinase substrate[4]

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • Test compounds dissolved in DMSO

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Luminometer

Rationale for Component Selection:

  • Luminescence-based ADP detection: This format offers high sensitivity, a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. For control wells, add 1 µL of DMSO.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the kinase assay buffer, ATP (at a concentration close to its Km for TNIK, if known, or a standard concentration like 10 µM), and MBP.

  • Reaction Initiation: Add 2 µL of the TNIK enzyme solution to each well, except for the "no enzyme" control wells.

  • Kinase Reaction: Add 2 µL of the substrate/ATP master mix to all wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls) from all other readings.

    • Normalize the data to the "no inhibitor" (DMSO) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Wnt Signaling Pathway Reporter Assay

To confirm that the inhibition of TNIK translates to the modulation of its downstream signaling pathway in a cellular context, a Wnt signaling reporter assay is crucial.

Protocol: TCF/LEF Luciferase Reporter Assay

Objective: To assess the effect of a test compound on the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt signaling pathway.

Materials:

  • A human cell line with an active Wnt pathway (e.g., HEK293T, or a colorectal cancer cell line like HCT116 or SW480).

  • A TCF/LEF luciferase reporter plasmid (containing multiple TCF/LEF binding sites upstream of a luciferase gene).

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Reporter_Assay_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Transfection cluster_2 Day 3: Compound Treatment cluster_3 Day 4: Lysis and Readout Seed_Cells Seed cells in a 96-well plate Transfect Co-transfect with TCF/LEF reporter and control plasmids Seed_Cells->Transfect Treat Treat cells with serial dilutions of test compound Transfect->Treat Lyse Lyse cells and measure Firefly and Renilla luciferase activity Treat->Lyse

Figure 2: General workflow for a TCF/LEF luciferase reporter assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the chosen cell line into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: The following day, co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.

    • Measure the firefly luciferase activity, followed by the Renilla luciferase activity in the same well using a luminometer with injectors.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the fold change in luciferase activity relative to the vehicle control.

    • Plot the fold change versus the compound concentration to determine the cellular EC50 value.

Therapeutic Potential and Future Directions

The development of potent and selective TNIK inhibitors based on the 5-ethyl-1H-pyrrolo[2,3-b]pyridine scaffold holds significant promise for the treatment of various diseases. The initial focus on colorectal cancer is well-justified due to the central role of the Wnt pathway in this malignancy. However, the emerging roles of TNIK in fibrosis, neurodegenerative diseases, and other cancers suggest a broader therapeutic potential.

Future research in this area should focus on:

  • Comprehensive Selectivity Profiling: It is crucial to assess the selectivity of these compounds against a broad panel of kinases to identify potential off-target effects and to ensure a favorable therapeutic window.

  • In Vivo Efficacy Studies: Promising compounds need to be evaluated in relevant animal models of cancer and fibrosis to assess their in vivo efficacy, pharmacokinetics, and pharmacodynamics.

  • Biomarker Development: The identification of predictive biomarkers will be essential for patient stratification in future clinical trials.

Conclusion

The 5-ethyl-1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of a new class of TNIK inhibitors. The insights into the structure-activity relationships, coupled with robust in vitro and cellular assays, provide a clear path forward for the optimization of these compounds. As our understanding of the multifaceted roles of TNIK in disease continues to grow, so too will the potential for these targeted therapies to make a significant impact on human health.

References

  • El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M. A., Lakhlifi, T., & Bouachrine, M. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1). [Link]

  • Yang, S., Li, X., Wang, Y., Zhang, Y., Zhao, J., & Zhang, Y. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • Mahmoudi, T., Li, V. S., Ng, S. S., Taouatas, N., Vries, R. G., Mohammed, S., Heck, A. J., & Clevers, H. (2009). The kinase TNIK is an essential activator of Wnt target genes. The EMBO journal, 28(21), 3329–3340. [Link]

  • Ren, F., Aliper, A., Chen, J., Zhao, H., Rao, S., Kuppe, C., ... & Zhavoronkov, A. (2024). A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models.
  • Wang, R., Liu, Y., Wang, S., Zhang, J., Chen, J., & Li, H. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(33), 20651-20661. [Link]

  • BPS Bioscience. (n.d.). TNIK Kinase Assay Kit. Retrieved from [Link]

  • de Azevedo, P. S., da Silva, A. C. G., de Faria, V. R., & de Paula, N. F. A. (2022). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR protocols, 3(4), 101768. [Link]

  • BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway, Lithium-Independent). Retrieved from [Link]

  • Umeyama, T., Ikenishi, A., Iwashita, M., & Hisanaga, S. I. (2014). TandeMBP: generation of a unique protein substrate for protein kinase assays. Journal of biochemistry, 156(3), 159–167. [Link]

Sources

The Anticancer Potential of 1H-pyrrolo[2,3-b]pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, featuring a fusion of a pyridine and a pyrrole ring, serves as a bioisostere for both indole and purine systems. This unique characteristic allows it to mimic natural purine bases, making it a potent hinge-binding motif for a variety of protein kinases.[1][2] The versatility of the 7-azaindole core has led to its incorporation into numerous biologically active compounds, including several FDA-approved anticancer drugs, positioning it as a cornerstone in modern drug discovery.[3][4]

This guide provides an in-depth exploration of the anticancer potential of 7-azaindole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols crucial for their evaluation.

Core Mechanisms of Anticancer Activity: Targeting Key Signaling Pathways

The anticancer efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives stems from their ability to modulate a wide array of intracellular signaling pathways critical for cancer cell proliferation, survival, and metastasis. A primary mechanism is the inhibition of protein kinases, enzymes that play a central role in cell signaling.

Kinase Inhibition: A Dominant Anticancer Strategy

The 7-azaindole scaffold is a highly effective "hinge-binder," interacting with the ATP-binding site of various kinases. The pyridine nitrogen atom and the pyrrole NH group form crucial hydrogen bonds with the kinase hinge region, providing a stable anchor for the inhibitor.[4] This has led to the development of potent inhibitors for several key oncogenic kinases.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[5][6][7] 7-azaindole derivatives have been developed as potent FGFR inhibitors, demonstrating the ability to block downstream signaling, inhibit cancer cell proliferation, and induce apoptosis.[5][7] For instance, compound 4h from a reported series showed significant inhibitory activity against FGFR1, 2, and 3, leading to the suppression of breast cancer cell migration and invasion.[5]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative was identified as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[8][9] This compound effectively inhibited tumor growth in colorectal cancer xenograft models by downregulating the WNT/β-catenin signaling pathway and inducing cell cycle arrest.[8]

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers. A series of 7-azaindole derivatives have been discovered as potent PI3K inhibitors, with some exhibiting subnanomolar IC50 values and strong antiproliferative activity across a panel of human tumor cells.[10]

  • Extracellular Signal-Regulated Kinase 5 (Erk5) Inhibition: The Erk5 signaling pathway is implicated in cancer cell proliferation and survival. Novel 7-azaindole derivatives have demonstrated potent anti-proliferative activity against human lung cancer cells by inhibiting Erk5 kinase.[11]

  • Traf2 and Nck-Interacting Kinase (TNIK) Inhibition: TNIK is a promising therapeutic target in colorectal cancer. Several 1H-pyrrolo[2,3-b]pyridine compounds have been identified as highly potent TNIK inhibitors, with some showing IC50 values below 1 nM.[12]

Targeting the DNA Damage Response (DDR)

Cancer cells often have defective DNA repair pathways, making them highly dependent on the remaining intact DNA Damage Response (DDR) mechanisms for survival. Targeting these pathways can induce "synthetic lethality," a promising strategy in cancer therapy.[13]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibition: ATM is a critical kinase in the DDR pathway.[13][14] Researchers have rationally designed 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ATM inhibitors. One lead compound, 25a , demonstrated excellent kinase selectivity and oral bioavailability.[13][14] In preclinical models, it showed synergistic antitumor efficacy when combined with chemotherapy agents like irinotecan.[13][14]

The following diagram illustrates a simplified overview of how 7-azaindole derivatives can inhibit key oncogenic signaling pathways.

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, IGF-1R) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription CDK8 CDK8 Beta_Catenin β-catenin CDK8->Beta_Catenin Beta_Catenin->Transcription DDR DNA Damage Response (e.g., ATM) Azaindole 7-Azaindole Derivatives Azaindole->RTK Inhibit Azaindole->PI3K Inhibit Azaindole->CDK8 Inhibit Azaindole->DDR Inhibit

Caption: Inhibition of Oncogenic Pathways by 7-Azaindole Derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 1H-pyrrolo[2,3-b]pyridine derivatives can be finely tuned by substitutions at various positions of the core scaffold. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective inhibitors.

  • Key Positions for Substitution: Positions 1, 3, and 5 of the 7-azaindole ring have been identified as the most active sites for modification to enhance anticancer efficacy.[15][16]

  • Influence of Substituents:

    • The introduction of alkyl, aryl carboxamide, and other heterocyclic rings are among the most successful substitution strategies.[15][16]

    • Electron-withdrawing groups, such as chloro, bromo, and ethinyl, at certain positions can increase the anticancer activity.[17]

    • At the N-1 position, increasing the alkyl chain length has been shown to generally enhance cytotoxic activity against various cancer cell lines.[1]

    • For FGFR inhibitors, introducing a group at the 5-position that can form a hydrogen bond with the glycine residue (G485) in the kinase domain can improve activity.[7]

The following table summarizes the inhibitory concentrations of selected 7-azaindole derivatives against various targets, illustrating the impact of structural modifications.

Compound IDTarget KinaseIC50 (nM)Cancer Type ApplicationReference
4h FGFR17Breast Cancer[5]
4h FGFR29Breast Cancer[5]
4h FGFR325Breast Cancer[5]
Compound 22 CDK848.6Colorectal Cancer[8]
Compound B13 PI3Kγ0.5General Anticancer[10]
TNIK Inhibitor TNIK< 1Colorectal Cancer[12]

Experimental Protocols for Anticancer Evaluation

Evaluating the anticancer potential of novel 1H-pyrrolo[2,3-b]pyridine compounds requires a series of robust and validated in vitro assays. The following are detailed, step-by-step methodologies for key experiments.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) during their logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 7-azaindole test compound in DMSO.

    • Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram outlines the workflow for the MTT assay.

Caption: Experimental Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the 7-azaindole compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • FITC signal is detected in the FL1 channel and PI signal in the FL2 channel.

    • Data analysis will quadrant the cell population:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Challenges and Future Perspectives

While the 1H-pyrrolo[2,3-b]pyridine scaffold holds immense promise, challenges remain in the development of novel anticancer agents. These include improving selectivity to minimize off-target effects, enhancing pharmacokinetic properties such as oral bioavailability, and overcoming drug resistance mechanisms.

Future research will likely focus on:

  • The design of highly selective inhibitors targeting novel or less-explored kinases.

  • The development of dual-target inhibitors that can simultaneously block multiple oncogenic pathways.

  • The use of computational methods, such as molecular docking and 3D-QSAR, to guide the rational design of new derivatives with improved potency and drug-like properties.

  • Exploration of these compounds as chemosensitizers to enhance the efficacy of existing cancer therapies.[13][14]

The continued exploration of the 7-azaindole scaffold, coupled with a deeper understanding of cancer biology, will undoubtedly lead to the development of next-generation targeted therapies for cancer treatment.

References

  • Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Li, X., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, X., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Available at: [Link]

  • Huang, L., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. Available at: [Link]

  • Sharma, N., et al. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Future Medicinal Chemistry. Available at: [Link]

  • Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available at: [Link]

  • Zhou, Y., et al. (2015). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Sharma, N., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Yang, X., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Sharma, N., et al. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Science. Available at: [Link]

  • Jin, Q., et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. Available at: [Link]

  • Iaroshenko, V. O., et al. (2021). New indole and 7-azaindole derivatives as protein kinase inhibitors. MDPI. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. Available at: [Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. ResearchGate. Available at: [Link]

  • Lemke, J., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Patnaik, S., et al. (2011). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Scilit. Available at: [Link]

Sources

The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 7-azaindole nucleus has emerged as a cornerstone in contemporary medicinal chemistry, transitioning from a novel heterocyclic scaffold to a privileged structure in a multitude of therapeutic agents. This guide provides a comprehensive technical overview of the discovery and development of 7-azaindole derivatives. We will delve into the fundamental chemical properties that underpin its utility, explore key synthetic strategies, and analyze its role as a bioisostere for indole and purine systems. A significant focus will be placed on its extensive application in the design of kinase inhibitors, exemplified by the success of the FDA-approved drug Vemurafenib. Through detailed structure-activity relationship (SAR) analyses, case studies of prominent drug candidates, and step-by-step experimental protocols, this document aims to equip researchers and drug development professionals with the critical knowledge to effectively leverage the 7-azaindole scaffold in their own discovery programs.

The Rise of a Privileged Scaffold: An Introduction to 7-Azaindole

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle that is structurally analogous to indole but with a nitrogen atom replacing the C7-H group. This seemingly subtle modification has profound implications for its physicochemical and pharmacological properties, establishing it as a valuable building block in drug discovery.[1][2][3] Its rarity in nature is contrasted by its widespread and growing presence in the patent and scientific literature, with over 100,000 chemical structures incorporating the 7-azaindole framework registered in the CAS chemical database.[4][5]

The strategic incorporation of a nitrogen atom into the indole ring can modulate a compound's potency, selectivity, and pharmacokinetic profile.[1][6] Specifically, the 7-azaindole moiety can enhance target binding through additional hydrogen bonding interactions, improve aqueous solubility, and reduce lipophilicity compared to its indole counterparts.[6] These advantageous properties have led to the successful development of several 7-azaindole-containing drugs and clinical candidates.[7]

Bioisosterism: Mimicking Nature's Building Blocks

A key to the 7-azaindole's success lies in its role as a bioisostere of both indole and purine systems.[1][2] This structural mimicry allows 7-azaindole derivatives to interact with a broad range of biological targets that recognize these natural motifs.[3] Most notably, its resemblance to the adenine core of ATP has made it a particularly fruitful scaffold in the development of kinase inhibitors.[1]

The Synthetic Toolkit: Accessing the 7-Azaindole Core

The growing interest in 7-azaindole derivatives has spurred the development of diverse and efficient synthetic methodologies for the construction and functionalization of this scaffold. The commercial availability of a wide array of 7-azaindole building blocks has further accelerated research in this area.[1][4]

General Synthetic Strategies

A common and versatile approach to substituted 7-azaindoles involves a multi-step sequence starting from commercially available materials. For instance, a general route to 3,5-disubstituted 7-azaindoles can be achieved through successive palladium-catalyzed cross-coupling reactions.[2]

Protocol: Synthesis of 3,5-Disubstituted-7-azaindole Derivatives [2]

  • Starting Material: 1-Tosyl-3-iodo-5-bromo-7-azaindole.

  • First Suzuki-Miyaura Coupling (C-3 Position):

    • React the starting material with a desired aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).

    • Heat the reaction mixture under an inert atmosphere until completion (monitored by TLC or LC-MS).

    • Work-up and purify the resulting 3-substituted-5-bromo-7-azaindole intermediate.

  • Second Suzuki-Miyaura Coupling (C-5 Position):

    • Subject the intermediate from the previous step to a second Suzuki-Miyaura coupling with a different aryl or heteroaryl boronic acid under similar reaction conditions.

    • Work-up and purify the final 3,5-disubstituted-7-azaindole product.

  • Deprotection (if necessary):

    • If the tosyl protecting group needs to be removed, treat the product with a suitable deprotecting agent (e.g., NaOH in methanol/water).

    • Work-up and purify the deprotected 3,5-disubstituted-7-azaindole.

Functionalization at Key Positions

The 7-azaindole ring offers five positions for substitution, allowing for fine-tuning of the molecule's properties.[4][8] Structure-activity relationship (SAR) studies have shown that substitutions at the 1, 3, and 5 positions are often crucial for potent biological activity, particularly in the context of anticancer agents.[9][10]

A Kinase Inhibitor Powerhouse: The 7-Azaindole in Oncology

The most significant impact of the 7-azaindole scaffold has been in the field of oncology, specifically in the development of small-molecule kinase inhibitors.[4][11] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4]

The Hinge-Binding Motif: A Key to Kinase Inhibition

The majority of kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding site of the kinase and preventing the phosphorylation of substrate proteins.[4][11] The 7-azaindole has proven to be an exceptional "hinge-binding" motif.[4][11] The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, allowing the 7-azaindole to form two crucial hydrogen bonds with the kinase hinge region.[4][8][11] This bidentate interaction provides a strong anchor for the inhibitor in the ATP-binding pocket.

Hinge_Binding cluster_kinase Kinase Hinge Region Hinge_NH Backbone N-H Hinge_CO Backbone C=O Azaindole N N-H Azaindole:N7->Hinge_NH H-bond Acceptor Azaindole:NH1->Hinge_CO H-bond Donor caption 7-Azaindole as a Hinge-Binding Motif

Figure 1: Diagram illustrating the bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge region.
Case Study: Vemurafenib (Zelboraf®) - A Paradigm of Fragment-Based Drug Discovery

The discovery of Vemurafenib, an FDA-approved inhibitor of B-RAF kinase for the treatment of melanoma, is a landmark success story for both 7-azaindole derivatives and fragment-based drug discovery (FBDD).[1][4][11] The journey began with the screening of a fragment library, which identified the simple 7-azaindole scaffold as a hit.[1] Through structure-based drug design and iterative chemical modifications, this initial fragment was optimized into the potent and selective drug, Vemurafenib.[4][11]

FBDD_Vemurafenib Fragment 7-Azaindole Fragment Hit Lead_Gen Lead Generation (Structure-Based Design) Fragment->Lead_Gen Initial Hit Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Elaboration Vemurafenib Vemurafenib (Approved Drug) Lead_Opt->Vemurafenib Optimization caption Fragment-Based Discovery of Vemurafenib

Figure 2: Simplified workflow of the fragment-based drug discovery approach leading to Vemurafenib.
Targeting a Broad Spectrum of Kinases

The versatility of the 7-azaindole scaffold extends to its ability to target a wide range of kinases across the human kinome.[4][8] By modifying the substituents at various positions on the ring, researchers have developed inhibitors for numerous kinase families, including:

  • Aurora Kinases: GSK1070916A is a potent and selective inhibitor of Aurora B kinase that has progressed to clinical trials.[12]

  • Pim Kinases: A 7-azaindole-based inhibitor discovered by Genentech exhibits extremely potent inhibition of Pim kinases, which are implicated in cancer cell cycle progression and apoptosis.[4]

  • Cyclin-Dependent Kinases (CDKs): Novel 7-azaindole derivatives have been designed and synthesized as potent CDK8 inhibitors for the treatment of acute myeloid leukemia.[13]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Selective and covalent FGFR4 inhibitors based on the 7-azaindole scaffold have been developed for hepatocellular carcinoma.[14][15]

  • Phosphoinositide 3-Kinases (PI3Ks): The 7-azaindole scaffold has been utilized to develop potent PI3K inhibitors with promising anti-proliferative activity.[16][17]

Table 1: Examples of 7-Azaindole-Based Kinase Inhibitors

Compound/Drug NameTarget Kinase(s)Therapeutic Area
VemurafenibB-RAFMelanoma
GSK1070916AAurora BCancer
PexidartinibCSF1RTenosynovial giant cell tumor
DecernotinibJAKRheumatoid Arthritis
Compound 6z ABL/SRCCancer
Compound 30 FGFR4Hepatocellular Carcinoma

Beyond Kinases: Expanding Therapeutic Horizons

While the application of 7-azaindole derivatives as kinase inhibitors is well-established, their therapeutic potential extends to other target classes. The scaffold's ability to engage in various biological interactions has led to its exploration in diverse therapeutic areas.

  • CCR2 Antagonists: A series of 7-azaindole piperidine derivatives have been developed as potent CCR2 antagonists with potential applications in inflammatory diseases.[18]

  • Orai Inhibitors: 7-azaindole derivatives have been identified as potent inhibitors of Orai channels, showing efficacy in a preclinical model of asthma.[19]

  • Adenosine Receptor Antagonists: The 7-azaindole scaffold has been investigated for the development of adenosine receptor antagonists for potential use in neurodegenerative disorders.[20]

  • Anticancer Agents with Diverse Mechanisms: Beyond kinase inhibition, 7-azaindole analogs have demonstrated anticancer activity through various mechanisms, including the inhibition of poly(ADP-ribose) polymerase (PARP).[21]

Structure-Activity Relationship (SAR) Insights

Systematic SAR studies have been instrumental in optimizing the potency and selectivity of 7-azaindole derivatives. Key findings from numerous studies highlight the importance of substitution patterns around the core.

  • Positions 1, 3, and 5: These positions are frequently identified as the most active sites for modification to enhance anticancer activity.[9][10]

  • N1-H Moiety: The hydrogen atom at the N1 position of the 7-azaindole can be crucial for binding affinity, as demonstrated in FGFR4 inhibitors where its replacement with a methyl group led to a significant loss in potency.[15]

  • Substituents: The nature of the substituents plays a critical role. Alkyl, aryl carboxamide, and heterocyclic rings are among the most successful types of substitutions for achieving potent anticancer activity.[10]

Future Directions and Conclusion

The 7-azaindole scaffold has solidified its position as a privileged structure in drug discovery, with a proven track record of success, particularly in the realm of kinase inhibition. Its versatility, synthetic tractability, and favorable physicochemical properties ensure its continued prominence in medicinal chemistry.

Future research will likely focus on:

  • Exploring New Target Spaces: Expanding the application of 7-azaindole derivatives to novel and challenging biological targets beyond kinases.

  • Developing Novel Synthetic Methodologies: Devising more efficient and sustainable synthetic routes to access diverse and complex 7-azaindole analogs.

  • Leveraging Advanced Drug Discovery Platforms: Integrating computational modeling, artificial intelligence, and sophisticated screening techniques to accelerate the discovery of next-generation 7-azaindole-based therapeutics.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry (RSC Publishing). [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]

  • Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research - AACR Journals. [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Future Medicine. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]

  • Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. PubMed. [Link]

  • The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. ResearchGate. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]

  • Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Bentham Science Publishers. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ResearchGate. [Link]

  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH. [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Azaindole Therapeutic Agents. PMC - NIH. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. PubMed. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 5-Ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

5-Ethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 858116-95-7)[1], commonly referred to as 5-ethyl-7-azaindole, is a highly privileged bioisosteric scaffold utilized extensively in the design of small-molecule kinase inhibitors. The 7-azaindole core mimics the native indole ring of ATP but provides an additional hydrogen-bond acceptor via the pyridine nitrogen. This subtle electronic modification fundamentally alters the molecule's pKa and solubility profile, enhancing its binding affinity within the ATP-competitive hinge region of target kinases[2].

Derivatives of 5-substituted 7-azaindoles have demonstrated profound efficacy in modulating receptor protein kinases involved in aberrant mitogenesis, angiogenesis, and inflammation[3]. Most notably, this scaffold is a critical building block for inhibitors targeting the MAPK/ERK pathway (e.g., B-Raf, c-Raf) and other kinases like Fms, Kit, and JNK, which are central to oncology and immunology drug development[4][5].

Pathway Ligand Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Ras Ras GTPase RTK->Ras Raf B-Raf / c-Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 7-Azaindole Derivative (Kinase Inhibitor) Inhibitor->Raf Inhibits

MAPK/ERK signaling pathway targeted by 7-azaindole-based kinase inhibitors.

Mechanistic Insights & Synthetic Strategy

Direct electrophilic alkylation at the C5 position of the 7-azaindole ring is synthetically unviable due to the electron-withdrawing nature of the fused pyridine ring. Consequently, palladium-catalyzed cross-coupling starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine is the industry standard[6].

The Causality of Experimental Choices
  • N-Protection (The "Boc" Strategy): Unprotected 7-azaindole can coordinate with Palladium catalysts via both the pyrrole and pyridine nitrogens, leading to catalyst poisoning or unwanted N-arylation. Protecting the pyrrole nitrogen with a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group sterically shields the core and prevents these side reactions[6].

  • Vinylation vs. Direct Ethylation: While direct Suzuki-Miyaura coupling with ethylboronic acid is possible[7], alkylboronic acids possessing β -hydrogens are notorious for undergoing β -hydride elimination during the catalytic cycle. This side reaction ejects an alkene and forms a Pd-hydride species, drastically reducing the yield. To circumvent this, a two-step Vinylation-Hydrogenation sequence is preferred. Vinylboronic esters lack β -hydrogens, ensuring near-quantitative cross-coupling, followed by a clean, high-yielding catalytic hydrogenation[8].

SynthesisWorkflow cluster_routes Cross-Coupling Strategies A 5-Bromo-7-azaindole B N-Boc Protection (Boc2O, DMAP) A->B C N-Boc-5-bromo-7-azaindole B->C D1 Route A: Vinylation Pd(dppf)Cl2, Vinylboronic ester C->D1 D2 Route B: Direct Alkylation Pd(PPh3)4, Ethylboronic acid C->D2 E1 N-Boc-5-vinyl-7-azaindole D1->E1 F1 Hydrogenation (H2, Pd/C) E1->F1 G N-Boc-5-ethyl-7-azaindole F1->G D2->G H Deprotection (TFA or HCl) G->H I 5-Ethyl-1H-pyrrolo[2,3-b]pyridine H->I

Synthetic pathways for 5-ethyl-1H-pyrrolo[2,3-b]pyridine via vinylation or direct alkylation.

Quantitative Data: Comparative Route Analysis

ParameterRoute A: Vinylation + Hydrogenation (Recommended)Route B: Direct Ethyl Suzuki
Overall Yield 75% – 85%45% – 60%
Step Count 4 steps (from 5-Br-7-azaindole)3 steps (from 5-Br-7-azaindole)
Primary Impurities Trace des-bromo byproductAlkene ( β -hydride elimination), Homocoupling
Scalability Excellent (Kilogram scale validated)Moderate (Requires strict anhydrous/anaerobic control)
Catalyst System Pd(dppf)Cl₂ / Pd/CPd(PPh₃)₄ or Pd(dppf)Cl₂[7]

Detailed Experimental Protocols (Self-Validating System)

The following protocol details Route A , optimized for high purity and yield.

Step 1: Synthesis of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Objective: Mask the acidic pyrrole N-H to prevent catalyst coordination.

  • Reaction Setup: To a 500 mL round-bottom flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (10.0 g, 50.7 mmol) and dissolve in anhydrous Dichloromethane (DCM, 150 mL).

  • Reagent Addition: Add 4-Dimethylaminopyridine (DMAP, 0.62 g, 5.07 mmol, 0.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Boc Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 13.3 g, 60.9 mmol, 1.2 eq) dissolved in 20 mL DCM dropwise over 15 minutes.

  • Validation (TLC): Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.2 ) should completely convert to a higher running spot ( Rf​≈0.6 ).

  • Workup: Quench with saturated aqueous NH₄Cl (100 mL). Extract with DCM (2 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Yield: ~14.3 g (95%) of a white solid. Used without further purification.

Step 2: Suzuki-Miyaura Vinylation

Objective: Install the two-carbon framework via a β -hydride-resistant vinylboronic ester[8].

  • Reaction Setup: In a 500 mL Schlenk flask, combine the N-Boc-5-bromo-7-azaindole (10.0 g, 33.6 mmol), Vinylboronic acid pinacol ester (7.78 g, 50.5 mmol, 1.5 eq), and K₂CO₃ (9.3 g, 67.3 mmol, 2.0 eq).

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 150 mL). Sparge the solution with Argon gas for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (1.23 g, 1.68 mmol, 0.05 eq). Seal the flask and heat to 90 °C for 12 hours.

  • Validation (LC-MS): Confirm the disappearance of the bromine isotope pattern (M+H 297/299) and the appearance of the vinyl product mass (M+H 245).

  • Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black. Dilute with EtOAc (200 mL) and wash with water (2 x 100 mL). Dry the organic layer (Na₂SO₄) and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield tert-butyl 5-vinyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

  • Yield: ~6.9 g (84%).

Step 3: Catalytic Hydrogenation

Objective: Reduce the vinyl group to the target ethyl group.

  • Reaction Setup: Dissolve the vinyl intermediate (6.0 g, 24.5 mmol) in Methanol (100 mL) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (0.6 g, 10 wt%). Safety Note: Pd/C is highly pyrophoric; add under a blanket of Argon.

  • Hydrogenation: Evacuate the vessel and backfill with Hydrogen gas (H₂) three times. Stir vigorously under an H₂ atmosphere (1 atm via balloon) at room temperature for 4 hours.

  • Validation (NMR/LC-MS): Complete conversion is indicated by the disappearance of vinylic protons (5.2-6.8 ppm) and the appearance of an ethyl quartet (~2.7 ppm) and triplet (~1.2 ppm) in ¹H-NMR.

  • Workup: Filter the suspension through Celite, washing thoroughly with Methanol. Concentrate the filtrate to yield tert-butyl 5-ethyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

  • Yield: ~5.9 g (98%).

Step 4: Deprotection to Final Product

Objective: Cleave the Boc group to reveal the active 7-azaindole pharmacophore.

  • Reaction Setup: Dissolve the N-Boc-5-ethyl-7-azaindole (5.0 g, 20.3 mmol) in DCM (40 mL).

  • Deprotection: Add Trifluoroacetic acid (TFA, 20 mL) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Validation (TLC): Monitor by TLC (Hexanes/EtOAc 1:1). The non-polar Boc-protected spot will disappear, replaced by a highly polar baseline spot (TFA salt).

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the residue in EtOAc (100 mL) and carefully neutralize with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract, wash with brine, dry (Na₂SO₄), and concentrate.

  • Final Purification: Recrystallize from Hexanes/EtOAc to afford pure 5-ethyl-1H-pyrrolo[2,3-b]pyridine .

  • Yield: ~2.6 g (88%). Overall Route Yield: ~70%.

References

  • EP1893612B1 - Pyrrolo [2, 3-b]pyridine derivatives as protein kinase inhibitors. European Patent Office. Granted Patent (Plexxikon, Inc.). 2

  • US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. Google Patents. 6

  • US9932314B2 - Pyrazole compounds and their use as T-type calcium channel blockers. Google Patents. 7

  • Sigma-Aldrich - 5-Ethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 858116-95-7) Product Information. 1

Sources

A Practical Guide to the Purification of 5-ethyl-1H-pyrrolo[2,3-b]pyridine via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of 5-ethyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the biologically significant 7-azaindole scaffold. These heterocyclic motifs are pivotal in medicinal chemistry and drug discovery, making robust purification methodologies essential for downstream applications.[1][2] This guide moves beyond a simple list of steps to explain the scientific rationale behind key decisions in the purification workflow, from initial solvent system development using Thin-Layer Chromatography (TLC) to final isolation of the pure compound. It includes detailed experimental procedures, troubleshooting strategies for common issues such as peak tailing, and a summary of optimized parameters to ensure researchers can achieve high purity and yield.

Part 1: Foundational Principles & Pre-Chromatography Workflow

Understanding the Analyte: Physicochemical Properties

5-ethyl-1H-pyrrolo[2,3-b]pyridine belongs to the 7-azaindole class of compounds. Its structure consists of a polar pyrrolo-pyridine bicyclic core and a non-polar ethyl group at the 5-position.

  • Polarity: The presence of two nitrogen atoms, particularly the pyridine nitrogen, imparts basicity and creates a polar site for hydrogen bonding.[3][4] This makes the molecule suitable for normal-phase chromatography.

  • Solubility: The ethyl group enhances lipophilicity compared to the parent 7-azaindole[5], suggesting good solubility in moderately polar organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), and lower solubility in non-polar solvents like hexanes.

  • Potential Challenges: The basic nature of the pyridine nitrogen can lead to strong, undesirable interactions with the acidic silanol groups on the surface of standard silica gel.[4] This interaction can cause significant peak tailing, poor separation, and in some cases, degradation of the compound on the column.[4][6]

The First Step: Solvent System Optimization with TLC

Before any column purification, it is imperative to develop an optimal mobile phase using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the solvent system that will provide the best separation on a silica column.[7][8] The goal is to find a solvent mixture where the target compound, 5-ethyl-1H-pyrrolo[2,3-b]pyridine, has a Retention Factor (Rƒ) of approximately 0.2-0.4.[7] This Rƒ range typically translates well to column chromatography, providing good resolution without excessively long elution times.

Protocol for TLC Method Development:

  • Plate Preparation: Use silica gel 60 F254 plates. Activate the plate by heating it at 110-120°C for 20-30 minutes if it has been exposed to humidity, as adsorbed water can deactivate the stationary phase.[9]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a ~1% solution.[7]

  • Spotting: Using a capillary tube, carefully spot the solution onto the TLC plate's baseline.

  • Developing a Solvent System:

    • Starting Point: Begin with a binary mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate). A common starting ratio for compounds of this type is 80:20 Hexane:EtOAc.[10]

    • Optimization:

      • If the Rƒ is too low (<0.2), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

      • If the Rƒ is too high (>0.8), decrease the polarity by increasing the proportion of hexane.[9]

    • Addressing Tailing: If the spot shows significant tailing, add 0.5-1% of triethylamine (TEA) to the mobile phase. TEA is a competing base that will occupy the active acidic sites on the silica, allowing the pyridine compound to elute more symmetrically.[4][9]

  • Development & Visualization: Place the spotted TLC plate in a chamber saturated with the chosen mobile phase.[8] Allow the solvent to ascend until it is about 1 cm from the top of the plate. Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm and/or 366 nm).[10]

Overall Purification Workflow

The logical flow from a crude reaction mixture to a purified, characterized compound is essential for efficiency and success.

Purification_Workflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Reaction Mixture TLC_Dev TLC Method Development (Target Rƒ = 0.2-0.4) Crude->TLC_Dev Test solvent systems Col_Prep Column Packing (Silica Gel) TLC_Dev->Col_Prep Loading Sample Loading (Dry or Wet) Col_Prep->Loading Elution Gradient Elution Loading->Elution Collection Fraction Collection Elution->Collection Frac_Analysis Fraction Analysis by TLC Collection->Frac_Analysis Combine Combine Pure Fractions Frac_Analysis->Combine Evap Solvent Evaporation Combine->Evap Pure_Cmpd Pure Compound Evap->Pure_Cmpd

Caption: High-level workflow for purification.

Part 2: Detailed Protocol for Column Chromatography

This protocol assumes the use of an automated flash chromatography system but can be adapted for manual (gravity) column chromatography.

Materials and Reagents
  • Crude 5-ethyl-1H-pyrrolo[2,3-b]pyridine

  • Silica gel (230-400 mesh for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA, optional, for basic modifier)

  • Dichloromethane (DCM, for sample loading)

  • Celite or a small amount of silica gel (for dry loading)

  • TLC plates (Silica gel 60 F254)

  • Test tubes or vials for fraction collection

Instrumentation
  • Automated flash chromatography system with a UV detector

  • Pre-packed or self-packed silica gel column

  • Rotary evaporator

Step-by-Step Purification Protocol
  • Column Selection: Choose a column size appropriate for the amount of crude material. A general rule is a sample-to-silica mass ratio between 1:30 and 1:100.

  • Sample Preparation and Loading (Dry Loading Recommended):

    • Rationale: Dry loading is often superior for compounds with limited solubility in the initial mobile phase, as it leads to a more concentrated sample band and better separation.

    • Procedure: i. Dissolve the crude material in a minimal amount of a volatile solvent like DCM. ii. Add a small amount of silica gel (or Celite) to the solution, roughly 2-3 times the mass of the crude product. iii. Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. iv. Carefully load this powder onto the top of the column.

  • Column Equilibration: Equilibrate the column by flushing it with the initial mobile phase (e.g., 100% Hexane or a low-polarity starting mixture determined by TLC) for at least 2-3 column volumes.

  • Elution and Gradient Programming:

    • Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective. It allows non-polar impurities to elute first in a weak solvent, after which the polarity is increased to elute the target compound, followed by any highly polar impurities.

    • Example Gradient (based on a TLC system of 70:30 Hexane:EtOAc):

      • Step 1: Hold at 95:5 Hexane:EtOAc for 2 column volumes (CV).

      • Step 2: Linear gradient from 95:5 to 60:40 Hexane:EtOAc over 10 CV.

      • Step 3: Hold at 60:40 Hexane:EtOAc for 3 CV to ensure the product has fully eluted.

      • Step 4: Flush with a high-polarity solvent (e.g., 100% EtOAc) to remove strongly retained impurities.

    • Note: If TEA was required in the TLC mobile phase, maintain a constant 0.5-1% concentration in both the Hexane and Ethyl Acetate solvent lines throughout the run.

  • Fraction Collection: Collect fractions based on the UV detector signal. Set the detector to a wavelength where the compound absorbs (e.g., 254 nm).

  • Post-Chromatography Analysis:

    • Analyze the collected fractions using the optimized TLC system to identify those containing the pure product.

    • Combine the fractions that show a single, clean spot corresponding to the Rƒ of 5-ethyl-1H-pyrrolo[2,3-b]pyridine.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.

Part 3: Data Analysis & Troubleshooting

Summary of Optimized Chromatographic Parameters
ParameterRecommended Value / MethodRationale & Key Considerations
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase separation of moderately polar compounds.[11]
Mobile Phase Hexane / Ethyl Acetate GradientOffers a good polarity range and volatility for easy removal. The gradient ensures efficient elution of all components.[9][11]
Mobile Phase Modifier 0.5-1% Triethylamine (TEA)Recommended to mitigate peak tailing by masking acidic silanol sites on the silica.[4][6]
Loading Method Dry LoadingPrevents band broadening and improves resolution, especially if solubility in the starting eluent is low.
Detection UV at 254 nmAromatic heterocycles like 7-azaindole typically show strong absorbance at this wavelength.[12]
Target Rƒ (TLC) 0.2 - 0.4Provides the best balance between resolution and elution time when transferring the method to a column.[7]
Troubleshooting Common Issues

Purification of basic nitrogen-containing heterocycles can present unique challenges. A logical approach to troubleshooting is critical.

Troubleshooting_Workflow cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Proposed Solution P1 Peak Tailing C1 Strong silanol interaction P1->C1 P2 Low Yield C2 Compound degradation on silica P2->C2 C3 Irreversible adsorption P2->C3 P3 Co-eluting Impurities C4 Poorly optimized solvent system P3->C4 C5 Impurity has very similar polarity P3->C5 S1 Add 0.5-1% TEA to mobile phase C1->S1 S2 Use neutral alumina as stationary phase C2->S2 C3->S1 S3 Run a shallower gradient C4->S3 S4 Re-optimize TLC with different solvent systems (e.g., DCM/Methanol) C4->S4 S5 Consider recrystallization or prep-HPLC C5->S5

Caption: A logical workflow for troubleshooting common chromatography issues.

Conclusion

The successful purification of 5-ethyl-1H-pyrrolo[2,3-b]pyridine is readily achievable through a systematic approach to normal-phase column chromatography. The foundational step of meticulous TLC method development cannot be overstated, as it directly informs the parameters for an effective column separation. By understanding the physicochemical properties of the target molecule and anticipating potential challenges like silanol interactions, researchers can proactively implement strategies, such as the addition of a basic modifier, to ensure a high-purity, high-yield outcome. The protocol and troubleshooting guide presented herein serve as a robust starting point for scientists working with this important class of heterocyclic compounds.

References

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024, April 15). Asian Journal of Pharmaceutical and Clinical Research. Retrieved March 11, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved March 11, 2026, from [Link]

  • West, C., & Lesellier, E. (2014). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization in supercritical fluid chromatography. Scientia Chromatographica, 6(2), 85-103. Retrieved March 11, 2026, from [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Retrieved March 11, 2026, from [Link]

  • Hodgson, J. W. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. Retrieved March 11, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved March 11, 2026, from [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Retrieved March 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved March 11, 2026, from [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6245. Retrieved March 11, 2026, from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved March 11, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved March 11, 2026, from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • M'rour, Y., & Joseph, B. (n.d.). This method has only been used to prepare pyrrolo[3,2-b]pyridin-2-amines and pyrro. Science of Synthesis. Retrieved March 11, 2026, from [Link]

  • Royal Society of Chemistry. (2013). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. Organic & Biomolecular Chemistry. Retrieved March 11, 2026, from [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved March 11, 2026, from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Retrieved March 11, 2026, from [Link]

  • Gurney, M. E., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1435–1441. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved March 11, 2026, from [Link]

Sources

Application Note: NMR Characterization of 5-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-ethyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-ethyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The pyrrolo[2,3-b]pyridine scaffold is a core structural motif in a variety of biologically active molecules, exhibiting a range of therapeutic properties including antitumor, anti-inflammatory, and antimicrobial activities.[1][2] The addition of an ethyl group at the 5-position can significantly influence the molecule's physicochemical properties and biological activity. Therefore, unambiguous structural confirmation and purity assessment are critical for its use in research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[3] This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of 5-ethyl-1H-pyrrolo[2,3-b]pyridine, offering a detailed analysis of expected spectral data, a robust experimental protocol, and data interpretation guidelines for researchers, scientists, and drug development professionals.

Predicted NMR Spectral Data

The chemical environment of each proton and carbon atom in 5-ethyl-1H-pyrrolo[2,3-b]pyridine is unique, leading to a distinct set of signals in the NMR spectra. The predicted chemical shifts are influenced by the aromaticity of the bicyclic system, the electronegativity of the nitrogen atoms, and the electronic effects of the ethyl substituent.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolo[2,3-b]pyridine core, the methylene and methyl protons of the ethyl group, and the N-H proton of the pyrrole ring. The predicted chemical shifts and coupling patterns are crucial for assigning each proton to its specific position in the molecule.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the nature of their neighboring atoms. Aromatic carbons will resonate in the downfield region, while the aliphatic carbons of the ethyl group will appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Data for 5-ethyl-1H-pyrrolo[2,3-b]pyridine

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
H-1 (N-H)~11.0 - 12.0br s--
H-2~7.4 - 7.6d~3.0 - 3.5~127 - 129
H-3~6.4 - 6.6d~3.0 - 3.5~100 - 102
H-4~7.9 - 8.1d~1.5 - 2.0~128 - 130
C-5---~135 - 137
H-6~8.1 - 8.3d~1.5 - 2.0~143 - 145
C-7a---~148 - 150
C-3a---~115 - 117
-CH₂-~2.7 - 2.9q~7.5~25 - 27
-CH₃~1.2 - 1.4t~7.5~15 - 17

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and are expected to be observed in a deuterated solvent such as DMSO-d₆. The broadness of the N-H signal is due to quadrupole broadening and potential exchange.

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the preparation of a sample of 5-ethyl-1H-pyrrolo[2,3-b]pyridine and its analysis by NMR spectroscopy.

Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation.[4] The following protocol ensures a homogeneous solution free of particulate matter and paramagnetic impurities.

  • Weighing the Sample: Accurately weigh 5-10 mg of purified 5-ethyl-1H-pyrrolo[2,3-b]pyridine for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.[5]

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for pyrrolo[2,3-b]pyridine derivatives due to its excellent dissolving power.[6] Other potential solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[7] Gently swirl or vortex the vial to ensure complete dissolution. Visually inspect the solution to confirm there are no suspended particles.[8]

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[9]

  • Transfer to NMR Tube: Carefully transfer the solution to a high-quality 5 mm NMR tube.[8] The final sample height should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[10]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio.

    • Temperature: 298 K.

Data Analysis and Interpretation

A thorough analysis of the ¹H and ¹³C NMR spectra will confirm the structure of 5-ethyl-1H-pyrrolo[2,3-b]pyridine.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and coupling patterns (multiplicities).

  • N-H Proton (H-1): A broad singlet is expected in the downfield region (around 11-12 ppm), characteristic of a pyrrole-type N-H proton. Its integration should correspond to one proton.

  • Aromatic Protons (H-2, H-3, H-4, H-6):

    • The protons on the pyrrole ring, H-2 and H-3, will appear as doublets due to their coupling to each other. The coupling constant (³JHH) should be in the range of 3.0-3.5 Hz.

    • The protons on the pyridine ring, H-4 and H-6, will also appear as doublets, but with a smaller coupling constant (⁴JHH) of approximately 1.5-2.0 Hz, indicative of a meta-relationship.

  • Ethyl Group Protons (-CH₂- and -CH₃):

    • The methylene protons (-CH₂-) will resonate as a quartet due to coupling with the three methyl protons.

    • The methyl protons (-CH₃) will appear as a triplet due to coupling with the two methylene protons.

    • The integration of the quartet and triplet should be in a 2:3 ratio, respectively.

G H2 H-2 H3 H-3 H2->H3 3J H4 H-4 H6 H-6 H4->H6 4J CH2 -CH2- CH3 -CH3- CH2->CH3 3J

Caption: Key ¹H-¹H Coupling Relationships.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

  • Aromatic Carbons: Six signals are expected in the downfield region (100-150 ppm), corresponding to the carbon atoms of the bicyclic aromatic system.

  • Aliphatic Carbons: Two signals will be present in the upfield region, corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group.

By comparing the observed chemical shifts with the predicted values in Table 1, and in conjunction with data from similar structures in the literature, a confident structural assignment can be made.[11]

Conclusion

This application note provides a detailed framework for the comprehensive NMR characterization of 5-ethyl-1H-pyrrolo[2,3-b]pyridine. The presented protocols for sample preparation and data acquisition, along with the detailed analysis of the expected ¹H and ¹³C NMR spectra, offer a reliable methodology for the structural verification and purity assessment of this important heterocyclic compound. Adherence to these guidelines will ensure the generation of high-quality, reproducible NMR data, which is fundamental for advancing research and development in medicinal chemistry and related fields.

References

  • The Royal Society of Chemistry. Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation/Annulative Coupling of Aminopyridines with Alkynes. [Link]

  • RSC Publishing. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Juniper Publishers. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • ResearchGate. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Juniper Publishers. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]

  • Semantic Scholar. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • MDPI. Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. [Link]

  • PubChem. 3H-Pyrrolo[2,3-B]pyridine | C7H6N2 | CID 18759565. [Link]

  • African Journals Online. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. [Link]

Sources

LC-MS analysis of "1H-pyrrolo[2,3-b]pyridine" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution LC-MS/MS Analysis of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives

Introduction & Chemical Context

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged pharmacophore in modern drug discovery. As a bioisostere of indole, the strategic replacement of a carbon atom with a nitrogen atom at the 7-position profoundly alters the molecule's physicochemical properties. It modulates lipophilicity, improves aqueous solubility, and introduces a critical hydrogen-bond acceptor that frequently interacts with the hinge region of target kinases [3].

This scaffold is central to blockbuster oncology drugs such as the BRAF V600E inhibitor vemurafenib [1], novel targeted protein degraders (e.g., GSPT1/2 degraders) [3], and emerging synthetic cannabinoids like 5F-AB-P7AICA [2]. For researchers and bioanalytical scientists, accurately quantifying these derivatives in complex biological matrices is paramount for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).

Analytical Challenges & Causality in Method Design

Developing a robust LC-MS/MS method for 7-azaindole derivatives requires navigating specific physicochemical challenges:

  • Chromatographic Tailing : The pyridine-like nitrogen (N7) is weakly basic (pKa ~4.6). At neutral pH, the molecule exists in a partially ionized state, leading to secondary interactions with residual silanols on silica-based stationary phases. Causality : To prevent peak tailing and ensure sharp, symmetrical peaks, the mobile phase must be strictly acidified (e.g., 0.1% formic acid) to keep the nitrogen fully protonated. Furthermore, utilizing an ethylene bridged hybrid (BEH) C18 column mitigates silanol activity.

  • Ionization Efficiency : The same basic nitrogen that complicates chromatography makes 7-azaindole derivatives exceptionally well-suited for Positive Electrospray Ionization (ESI+). Causality : The pre-existing protonation in the acidic mobile phase facilitates highly efficient droplet desolvation and ion transfer in the MS source, yielding sub-nanogram limits of quantification (LLOQ).

LCMS_Workflow Prep Sample Prep (Protein Precipitation) LC UPLC Separation (BEH C18, Acidic pH) Prep->LC Ionization ESI+ Ionization (Protonation of Pyridine N) LC->Ionization MSMS Triple Quadrupole MS (MRM Mode) Ionization->MSMS Data Data Processing & Validation MSMS->Data

Figure 1: High-throughput LC-MS/MS analytical workflow for 7-azaindole derivatives.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates a self-validating system using stable isotope-labeled internal standards (SIL-IS). This corrects for matrix-induced ion suppression or enhancement, a critical requirement for regulatory compliance [1].

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma (or serum) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of ice-cold methanol containing the SIL-IS (e.g., 13C6​ -vemurafenib at 5 µg/mL). Rationale: Methanol rapidly denatures plasma proteins while keeping the lipophilic 7-azaindole derivatives in solution.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent solvent effects during injection).

Step 2: Liquid Chromatography (UPLC) Conditions

  • Column : Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm particle size).

  • Column Temperature : 40°C (reduces backpressure and improves mass transfer).

  • Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B : LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate : 0.4 mL/min.

  • Gradient :

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 90% B

    • 2.5 - 3.5 min: Hold at 90% B (Column wash)

    • 3.5 - 4.0 min: Return to 10% B (Re-equilibration)

Step 3: Mass Spectrometry (MS/MS) Parameters Operate the triple quadrupole mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM).

  • Capillary Voltage : 3.0 kV

  • Desolvation Temperature : 500°C

  • Desolvation Gas Flow : 800 L/hr

  • Collision Gas : Argon (0.15 mL/min)

Quantitative Data Presentation

The fragmentation of 7-azaindole derivatives typically involves the cleavage of peripheral functional groups while the robust bicyclic core remains intact. Table 1 summarizes the optimized MRM transitions for key 7-azaindole compounds [1][2].

Table 1: MRM Transitions and MS Parameters for Representative 7-Azaindole Derivatives

AnalytePrecursor Ion (m/z, [M+H]+)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Target Application
Vemurafenib488.2381.03525Oncology / Melanoma
13C6​ -Vemurafenib (IS)494.2387.03525Internal Standard
5F-AB-P7AICA375.2228.13020Forensic Toxicology
SJ6986 (GSPT1 Degrader)512.3284.14028Targeted Degradation

Table 2: Method Validation Parameters (Plasma Matrix)

ParameterAcceptance Criteria (FDA/EMA)Observed Performance
Linearity Range R2≥0.99 0.1 – 100.0 µg/mL ( R2=0.998 )
LLOQ Signal-to-Noise 10:10.1 µg/mL (CV < 15%)
Intra-day Precision CV 15%2.4% – 6.8%
Inter-day Accuracy 85% – 115% of nominal92.5% – 108.3%
Matrix Effect IS-normalized ME 100%98% – 104% (No significant suppression)

Pharmacokinetic and Pharmacodynamic Profiling

Once quantified, the PK data is utilized to understand the drug's mechanism of action. For instance, vemurafenib competitively binds to the ATP-binding site of mutant BRAF (V600E), effectively halting the hyperactive MAPK/ERK signaling cascade responsible for uncontrolled tumor cell proliferation.

Mechanism Drug 7-Azaindole Inhibitor (e.g., Vemurafenib) BRAF Mutant BRAF (V600E) Kinase Domain Drug->BRAF Competitive Inhibition MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation (Blocked) ERK->Proliferation Gene Transcription

Figure 2: MAPK/ERK signaling pathway targeted by 7-azaindole-based kinase inhibitors.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold presents unique analytical behaviors driven by its basic nitrogen. By leveraging acidic mobile phases and high-resolution MRM mass spectrometry, scientists can achieve robust, self-validating quantification. This methodology ensures analytical trustworthiness, providing reliable data for downstream pharmacokinetic modeling and clinical decision-making.

References

  • Bihan K., Sauzay C., Goldwirt L., et al. (2015). Development and validation of a rapid and simple LC-MS/MS method for quantification of vemurafenib in human plasma: application to a human pharmacokinetic study. Therapeutic Drug Monitoring, 37(1), 132-136.[Link]

  • Giorgetti A., Mogler L., Haschimi B., et al. (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 12(1), 78-91.[Link]

  • Nishiguchi G., et al. (2021). Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators. Journal of Medicinal Chemistry, 64(11), 7296-7311.[Link]

The Art of the Bond: A Guide to Suzuki Coupling Reactions for 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant molecules. Its unique electronic properties and hydrogen bonding capabilities, arising from the fusion of a pyridine and a pyrrole ring, make it an attractive bioisostere for indole. The ability to precisely functionalize this core is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics. Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile strategy for forging carbon-carbon bonds on the 7-azaindole nucleus.

This comprehensive guide provides an in-depth exploration of Suzuki coupling reactions for the synthesis of substituted 7-azaindoles. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the underlying principles, explains the rationale behind experimental choices, and offers field-proven insights to empower you in your synthetic endeavors.

The Suzuki-Miyaura Reaction: A Powerful Alliance for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organic halide or triflate.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status as a go-to method in organic synthesis.[3]

The catalytic cycle, a finely orchestrated dance of elementary steps, is the heart of this transformation. Understanding this mechanism is crucial for troubleshooting and optimizing your reactions.

The Catalytic Cycle Explained

Suzuki_Mechanism OxAdd Oxidative Addition ArPd(II)XL2 Ar-Pd(II)-X-L2 (Oxidative Adduct) OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R'-L2 Transmetalation->ArPd(II)R'L2 RedElim Reductive Elimination ArPd(II)R'L2->RedElim ArR Ar-R' (Coupled Product) RedElim->ArR Pd(0)L2 Pd(0)L2 RedElim->Pd(0)L2 Regeneration ArX Ar-X (7-Azaindole Halide) ArX->OxAdd R'B(OH)2 R'-B(OH)2 (Boronic Acid) Base Base (e.g., K2CO3, Cs2CO3) R'B(OH)2->Base Borate [R'B(OH)3]⁻ Base->Borate Activation Borate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[4]

The cycle commences with the oxidative addition of the 7-azaindole halide to a Pd(0) complex, forming a Pd(II) species. Concurrently, the boronic acid is activated by a base to form a more nucleophilic borate complex. This borate then undergoes transmetalation with the Pd(II) complex, transferring the organic group from boron to palladium. The final step is reductive elimination, where the two organic fragments are coupled to form the desired product, and the Pd(0) catalyst is regenerated, ready to embark on another cycle.[1]

Strategic Functionalization of the 7-Azaindole Core

The reactivity of the different positions on the 7-azaindole ring varies, allowing for selective functionalization. Palladium-catalyzed cross-coupling reactions have been successfully employed to introduce substituents at the C2, C3, C4, C5, and C6 positions.[5]

General Workflow for Suzuki Coupling of Halo-7-Azaindoles

Suzuki_Workflow Start Starting Materials: Halo-7-Azaindole Boronic Acid/Ester ReactionSetup Reaction Setup: - Inert Atmosphere (Ar/N2) - Anhydrous Solvent Start->ReactionSetup ReagentAddition Reagent Addition: 1. Base (e.g., Cs2CO3, K2CO3) 2. Palladium Catalyst (e.g., Pd2(dba)3) 3. Ligand (e.g., SPhos) ReactionSetup->ReagentAddition Heating Heating & Stirring (e.g., 60-110 °C) ReagentAddition->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup: - Quench with water/brine - Extract with organic solvent Monitoring->Workup Upon Completion Purification Purification: Column Chromatography Workup->Purification Product Substituted 7-Azaindole Purification->Product

Figure 2: A generalized experimental workflow for the Suzuki coupling of halo-7-azaindoles.

Protocols and Application Notes

The following protocols are illustrative examples and may require optimization based on the specific substrates and desired products.

Protocol 1: C3-Arylation of 3-Iodo-1-acetyl-7-azaindole

This protocol is adapted from procedures for similar 7-azaindole systems and provides a general method for introducing aryl groups at the C3 position.[6]

Materials:

  • 3-Iodo-1-acetyl-7-azaindole

  • Arylboronic acid (1.2 equivalents)

  • Cesium carbonate (Cs₂CO₃, 2.0 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.05 equivalents)

  • Toluene/Ethanol (1:1 mixture), anhydrous

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 3-iodo-1-acetyl-7-azaindole (1.0 equivalent), the arylboronic acid (1.2 equivalents), and cesium carbonate (2.0 equivalents).

  • Add the anhydrous toluene/ethanol (1:1) solvent system.

  • Add the palladium catalyst, Pd₂(dba)₃ (0.05 equivalents), and the ligand, SPhos (0.05 equivalents).

  • Heat the reaction mixture to a temperature between 60-80 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C3-arylated 7-azaindole.

Protocol 2: One-Pot Sequential C3 and C6 Di-Arylation of 6-Chloro-3-iodo-7-azaindole

This powerful one-pot methodology allows for the sequential and selective introduction of two different aryl groups at the C3 and C6 positions, leveraging the differential reactivity of the C-I and C-Cl bonds.[7][8][9][10]

Materials:

  • 6-Chloro-3-iodo-N-protected-7-azaindole (e.g., N-methyl) (1.0 equivalent)

  • First arylboronic acid (Ar¹-B(OH)₂) (1.1 equivalents)

  • Second arylboronic acid (Ar²-B(OH)₂) (1.2 equivalents)

  • Cesium carbonate (Cs₂CO₃, 2.0 equivalents for the first step)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol % for the first step, 10 mol % for the second step)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 5 mol % for the first step, 20 mol % for the second step)

  • Toluene/Ethanol (1:1 mixture), anhydrous

Procedure:

  • C3-Arylation:

    • In a flame-dried Schlenk tube under an argon atmosphere, combine 6-chloro-3-iodo-N-protected-7-azaindole (1.0 equivalent), the first arylboronic acid (Ar¹-B(OH)₂) (1.1 equivalents), and Cs₂CO₃ (2.0 equivalents).

    • Add the anhydrous toluene/ethanol (1:1) solvent.

    • Degas the mixture with argon for 15 minutes.

    • Add Pd₂(dba)₃ (5 mol %) and SPhos (5 mol %).

    • Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC).

  • C6-Arylation:

    • To the same reaction vessel, add the second arylboronic acid (Ar²-B(OH)₂) (1.2 equivalents).

    • Add an additional portion of Pd₂(dba)₃ (10 mol %) and SPhos (20 mol %).

    • Increase the temperature to 110 °C and continue stirring until the reaction is complete.

  • Work-up and Purification:

    • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the C3,C6-diaryl 7-azaindole.

Key Experimental Parameters and Their Significance

The success of a Suzuki coupling reaction hinges on the careful selection of several key parameters.

ParameterCommon Reagents/ConditionsRationale and Field-Proven Insights
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common and effective pre-catalysts. The choice of catalyst can influence reaction rates and yields.[5][11]
Ligand SPhos, XPhos, dppf, PPh₃, P(t-Bu)₃Bulky, electron-rich phosphine ligands like SPhos and XPhos are often crucial for the coupling of less reactive aryl chlorides and for improving catalyst stability and turnover.[7][12]
Base Cs₂CO₃, K₂CO₃, K₃PO₄, KOAc, Et₃NThe base is essential for activating the boronic acid.[1] The choice of base can significantly impact the reaction outcome, with stronger bases like Cs₂CO₃ often being more effective, especially for challenging couplings.[6]
Solvent Toluene/Ethanol, Dioxane, DMF, Acetonitrile/WaterThe solvent system influences the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like DMF or mixtures like toluene/ethanol are commonly used.[5][13]
Leaving Group I > Br > OTf > ClThe reactivity of the halo-7-azaindole follows the order of C-X bond strength. Iodides are the most reactive, followed by bromides and triflates, with chlorides being the least reactive. This differential reactivity can be exploited for selective sequential couplings.[7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, low reaction temperature, poor quality reagents.Use a fresh batch of catalyst and ligand. Ensure the base is anhydrous and of high purity. Increase the reaction temperature. Use rigorously dried solvents.
Formation of Homocoupled Byproducts Oxidative homocoupling of the boronic acid.Degas the reaction mixture thoroughly to remove oxygen. Use a less reactive boronic ester instead of the acid.
Dehalogenation of the Starting Material Proto-dehalogenation.Use a non-protic solvent. Ensure the reaction is run under strictly anhydrous conditions.
Difficulty in Product Purification Contamination with palladium residues or byproducts.Treat the crude product with a palladium scavenger. Optimize chromatographic conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis and functionalization of the 7-azaindole core. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and meticulous experimental technique are the cornerstones of success. This guide provides a solid foundation of both theoretical knowledge and practical protocols to empower researchers in their quest to synthesize novel 7-azaindole derivatives for the advancement of drug discovery and development.

References

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available from: [Link]

  • Cardoza, S., Yadav, P., Ajmani, A., Das, P., & Tandon, V. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8415–8426. Available from: [Link]

  • Cardoza, S., Yadav, P., Ajmani, A., Das, P., & Tandon, V. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PubMed, 36910947. Available from: [Link]

  • Merkul, E., & Müller, T. J. J. (2011). General one-pot MBSC protocol for the coupling of (7-aza)indoles and 5-membered aryl iodides 24. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism for the coupling reaction of 7-chloro-6-azaindole using Pd-catalyst. Available from: [Link]

  • Cardoza, S., Yadav, P., Ajmani, A., Das, P., & Tandon, V. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8415–8426. Available from: [Link]

  • Snieckus, V., & Majireck, M. M. (2014). Regioselective synthesis of C2-substituted 7-azaindoles. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Available from: [Link]

  • Singh, P., & Malik, V. (2021). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. ResearchGate. Available from: [Link]

  • Singh, P., & Malik, V. (2023). Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia MDPI. Available from: [Link]

  • Almássy, A., et al. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. MDPI. Available from: [Link]

  • Badsara, S. S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. Available from: [Link]

  • Andrade, J., & Padrón, J. I. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available from: [Link]

  • Martins, P., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. ACS Publications. Available from: [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available from: [Link]

  • Martins, P., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Available from: [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT, 2004(15), 2419-2454. Available from: [Link]

  • Andrade, J., & Padrón, J. I. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available from: [Link]

  • Hoelder, S., et al. (2009). Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. The Journal of Organic Chemistry, 74(23), 9072–9077. Available from: [Link]

  • Kumar, A., & Aggarwal, N. (2021). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available from: [Link]

  • Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

Sources

Application Note: Target Validation of Pyrrolo[2,3-b]pyridine Compounds Using Quantitative Western Blot Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors under investigation for oncology and other indications.[1][2] A critical step in the preclinical development of these compounds is target validation—unequivocally demonstrating that the compound engages and modulates its intended molecular target within a cellular context. Western blotting is an indispensable immunoassay for this purpose.[3][4] This guide provides a detailed framework and robust protocol for using quantitative Western blot to validate the efficacy of pyrrolo[2,3-b]pyridine-based inhibitors by measuring the phosphorylation status of their target kinases and downstream substrates.

Introduction: The Importance of Target Validation

Pyrrolo[2,3-b]pyridine derivatives have been successfully developed as potent inhibitors of various protein kinases, including Janus kinases (JAKs), Aurora kinases, and Glycogen Synthase Kinase 3β (GSK-3β).[5][6][7] These enzymes are often key nodes in signaling pathways that drive cell proliferation and survival, and their dysregulation is a hallmark of many cancers.[8][9]

Target validation confirms that a drug candidate's biological effect is a direct consequence of modulating its intended target. For a kinase inhibitor, this is typically demonstrated by a dose-dependent decrease in the phosphorylation of the kinase itself (autophosphorylation) or its direct downstream substrates.[10][11] This process is essential to:

  • Confirm the mechanism of action (MoA).

  • Establish a translatable pharmacodynamic (PD) biomarker for in vivo studies.

  • De-risk off-target effects by confirming on-target potency.

Western blotting provides a semi-quantitative to quantitative readout of protein levels and post-translational modifications, making it the gold-standard technique for this initial phase of MoA validation.[12]

Principle of the Assay

The workflow leverages the specificity of antibodies to detect changes in protein phosphorylation following treatment with a pyrrolo[2,3-b]pyridine inhibitor. The core principle is to compare the ratio of the phosphorylated target protein to the total amount of that protein across a range of inhibitor concentrations. A successful on-target effect is observed as a decrease in the phospho-protein signal, while the total protein signal remains unchanged.[10]

G cluster_cell Cellular Context cluster_blot Western Blot Readout Stimulus Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase Stimulus->Receptor Kinase Target Kinase (e.g., JAK, EGFR) Receptor->Kinase Activates Substrate Downstream Substrate (e.g., STAT, Akt) Kinase->Substrate Phosphorylates (p-Substrate) Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Kinase Inhibits pTarget Phospho-Target Ab pTarget->Substrate Probes p-Substrate tTarget Total-Target Ab tTarget->Substrate Probes Total Substrate Loading Loading Control Ab G A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE Separation B->C D 4. Protein Transfer (Gel to Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., p-STAT3) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (ECL) G->H I 9. Imaging H->I J 10. Stripping & Re-probing (e.g., Total-STAT3) I->J Optional K 11. Quantification & Normalization I->K J->E

Sources

Evaluating the Cytotoxicity of 5-ethyl-1H-pyrrolo[2,3-b]pyridine Using the MTT Colorimetric Assay

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Abstract

This document provides a comprehensive guide and a detailed, validated protocol for assessing the in vitro cytotoxicity of the novel heterocyclic compound, 5-ethyl-1H-pyrrolo[2,3-b]pyridine. The protocol is centered on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for evaluating cell metabolic activity as an indicator of viability.[1][2][3] This guide is designed for researchers in drug discovery, toxicology, and oncology, offering in-depth explanations of the scientific principles, step-by-step instructions, data analysis, and critical troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Imperative of Cytotoxicity Screening

The discovery and development of novel therapeutic agents, particularly within the realm of oncology, hinge on the rigorous evaluation of their biological activity. Compounds belonging to the 1H-pyrrolo[2,3-b]pyridine class have garnered significant interest as scaffolds for potent kinase inhibitors, including Fibroblast Growth Factor Receptor (FGFR) inhibitors, which play a crucial role in cancer cell proliferation and survival.[4][5] Before a compound like 5-ethyl-1H-pyrrolo[2,3-b]pyridine can advance as a potential drug candidate, its cytotoxic profile must be thoroughly characterized.

The MTT assay is a cornerstone technique for this initial screening.[6] It provides a quantitative measure of how a compound affects cell viability, which is a critical first step in understanding its therapeutic potential and toxicological limitations. This application note serves as an authoritative guide to applying this assay to 5-ethyl-1H-pyrrolo[2,3-b]pyridine.

Scientific Principle of the MTT Assay

The MTT assay's utility is rooted in cellular metabolism. The central principle is the enzymatic reduction of a yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[2][7] This conversion is exclusively carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[6]

Therefore, the quantity of formazan produced is directly proportional to the number of viable cells.[8] Following an incubation period, the formazan crystals are solubilized, and the resulting colored solution's absorbance is measured with a spectrophotometer. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and, consequently, the cytotoxic effect of the test compound.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent Oxidoreductases Formazan Formazan (Purple, Insoluble Crystals) Enzymes->Formazan Enzymatic Reduction MTT MTT (Yellow, Water-Soluble) MTT->Enzymes Cellular Uptake Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized Reader Spectrophotometer (Measure Absorbance @ ~570 nm) Solubilized->Reader Quantification DMSO Solubilization Solution (e.g., DMSO) DMSO->Solubilized Dissolves Crystals

Caption: Biochemical pathway of the MTT assay.

Materials and Protocol

Required Materials
Equipment Reagents & Consumables
Humidified CO₂ Incubator (37°C, 5% CO₂)5-ethyl-1H-pyrrolo[2,3-b]pyridine (Test Compound)
Laminar Flow HoodCell Culture Medium (e.g., DMEM, RPMI-1640)
Inverted MicroscopeFetal Bovine Serum (FBS) & Penicillin-Streptomycin
Microplate Spectrophotometer (570 nm & 650 nm filters)Trypsin-EDTA solution
Multichannel Pipettor (1-200 µL)Phosphate-Buffered Saline (PBS), sterile
Calibrated Single-Channel PipettesMTT Reagent (5 mg/mL in sterile PBS)[6]
Sterile Serological PipettesDimethyl Sulfoxide (DMSO), cell culture grade
-20°C Freezer and 4°C RefrigeratorSterile, 96-well flat-bottom tissue culture plates
Sterile pipette tips and reagent reservoirs
Preparation of Reagents
  • Test Compound Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 5-ethyl-1H-pyrrolo[2,3-b]pyridine in sterile DMSO. Ensure complete dissolution by vortexing. Store in small aliquots at -20°C to avoid freeze-thaw cycles.

  • MTT Solution (5 mg/mL): Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex until fully dissolved. Sterilize the solution using a 0.22 µm syringe filter. Store this stock solution protected from light at 4°C for up to one month.[8] Discard if it turns blue/green, indicating contamination.[9]

  • Complete Cell Culture Medium: Prepare the appropriate medium for your chosen cell line, typically supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Experimental Workflow

The following protocol is a comprehensive, step-by-step guide. The causality behind each step is explained to ensure a deep understanding of the process.

Caption: High-level overview of the MTT cytotoxicity assay workflow.

Detailed Step-by-Step Protocol

Phase 1: Cell Seeding & Preparation

  • Cell Culture: Culture your chosen cell line in a T-75 flask until it reaches 70-80% confluency. It is critical to use cells in the logarithmic growth phase for consistent metabolic activity.[10]

  • Cell Titration (Assay Optimization): Before testing the compound, determine the optimal cell seeding density.

    • Seed a 96-well plate with a range of cell numbers (e.g., 2,000 to 40,000 cells/well).

    • Incubate for 24 hours, then perform the MTT assay (steps 8-12 below) on these untreated cells.

    • Plot absorbance vs. cell number. Choose a seeding density from the linear portion of the curve, ideally yielding an absorbance between 0.75 and 1.25.[7][9] This ensures that both cytotoxic and proliferative effects can be accurately measured.

  • Plate Seeding: Based on the titration, seed the optimized number of cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium into each well of a 96-well plate.

  • Plate Layout: Design the plate map carefully. Include wells for:

    • Blanks: 100 µL of medium only (no cells).

    • Vehicle Control: Cells treated with the highest concentration of DMSO that will be used for the test compound.

    • Test Compound: Cells treated with serial dilutions of 5-ethyl-1H-pyrrolo[2,3-b]pyridine.

    • Positive Control (Optional but Recommended): Cells treated with a known cytotoxic agent like Doxorubicin.

    • Perform all treatments in triplicate or quadruplicate to ensure statistical validity.

  • Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume normal growth.

Phase 2: Compound Treatment

  • Serial Dilutions: Prepare serial dilutions of the 5-ethyl-1H-pyrrolo[2,3-b]pyridine stock solution in complete cell culture medium. For example, create a 2X working concentration series from which 100 µL will be added to the 100 µL already in the wells. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the appropriate treatment medium (Vehicle, Test Compound, Positive Control) to each well according to your plate map.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Phase 3: Assay Execution & Data Acquisition

  • MTT Addition: After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (including blanks). This results in a final MTT concentration of 0.5 mg/mL.[1]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, viable cells will convert the MTT into visible purple crystals. Check for crystal formation under a microscope.

  • Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well.

    • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure all formazan crystals are completely dissolved.[6] Incomplete solubilization is a common source of error.[11]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 650 nm to subtract background absorbance from plate plastics and other factors.[6][9] Read the plate within 1 hour of solubilization.

Data Analysis and Interpretation

  • Background Subtraction: Calculate the average absorbance of the blank wells. Subtract this value from all other absorbance readings.

    • Corrected Absorbance = Absorbance_well - Average Absorbance_blank

  • Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle control.

    • % Viability = (Corrected Absorbance_treated / Corrected Absorbance_vehicle) * 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Determine IC₅₀: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Validating the Assay: Controls and Troubleshooting

A trustworthy protocol is a self-validating one. Pay close attention to controls and potential interferences.

Potential Compound-Specific Interferences

Heterocyclic compounds can sometimes interfere with the MTT assay.[12][13] It is crucial to run controls to rule out false results.

  • Chemical Reduction of MTT: The compound itself may have reducing properties that convert MTT to formazan, leading to a false positive (artificially high viability).

    • Control: Add the test compound at various concentrations to cell-free medium, then run the MTT assay. Any significant absorbance indicates direct reduction and interference.

  • Color Interference: If 5-ethyl-1H-pyrrolo[2,3-b]pyridine is colored, it may absorb light at 570 nm.

    • Control: Measure the absorbance of the compound in medium at 570 nm without performing the MTT assay.

If significant interference is detected, an alternative viability assay (e.g., Neutral Red or LDH release) should be considered.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates - Uneven cell seeding.- Pipetting errors.- Ensure the cell suspension is homogenous before and during plating.- Calibrate pipettes regularly; use a multichannel pipette for reagent addition.[12]
Absorbance Readings Too Low - Cell seeding density is too low.- Insufficient MTT or solubilization incubation time.- Improper culture conditions (cells are not healthy).- Increase the number of cells seeded per well (re-run cell titration).- Increase incubation times; check for visible crystals before solubilizing.[7]- Verify incubator temperature, CO₂, and humidity. Check for contamination.
Absorbance Readings Too High - Cell seeding density is too high.- Microbial (bacterial/yeast) contamination.- Decrease the number of cells seeded per well.[9]- Visually inspect plates for contamination before adding MTT. Maintain sterile technique.[12]
High Background in Blank Wells - Contaminated medium or MTT reagent.- Phenol red in medium can contribute to background.- Use fresh, sterile reagents.[11]- For sensitive assays, consider using a medium without phenol red for the final steps.

Conclusion

This application note provides a robust and well-grounded protocol for assessing the cytotoxicity of 5-ethyl-1H-pyrrolo[2,3-b]pyridine. By understanding the underlying principles, carefully optimizing assay parameters like cell density, and incorporating the appropriate controls to rule out compound-specific interference, researchers can generate reliable and reproducible IC₅₀ data. This information is fundamental for making informed decisions in the early stages of the drug discovery pipeline.

References

  • Wikipedia. (2023). MTT assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC. Retrieved from [Link]

  • Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Retrieved from [Link]

  • Purohit, M. N., et al. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. PubMed. Retrieved from [Link]

  • Salman, A. S., et al. (2016). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Scientific & Academic Publishing. Retrieved from [Link]

  • Al-wsmani, M. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Retrieved from [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

Sources

Application Notes and Protocols for Kinase Inhibitor Screening of 1H-pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors.[1] Its structural resemblance to purine enables it to effectively mimic the endogenous ATP molecule, a key substrate for all kinases.[1][2] This mimicry, combined with the scaffold's unique ability to act as both a hydrogen bond donor and acceptor, allows for high-affinity interactions within the ATP-binding pocket of a wide array of kinases.[1] Consequently, derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed as inhibitors for numerous kinase targets implicated in oncology and inflammatory diseases, including but not limited to TNIK, DYRK1A, ROCK, and JAK1.[2][3][4]

The successful translation of these promising compounds from chemical synthesis to clinical candidates is critically dependent on robust and reliable screening assays. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of kinase inhibitor screening assays tailored for the evaluation of 1H-pyrrolo[2,3-b]pyridine-based compounds. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for both biochemical and cell-based assays, and offer insights into data analysis and interpretation.

The Rationale of Kinase Screening: A Multi-Faceted Approach

The primary objective of a kinase inhibitor screening cascade is to identify and characterize compounds that modulate the activity of a target kinase. This process is typically hierarchical, starting with high-throughput primary screens to identify "hits," followed by more detailed secondary and tertiary assays to confirm potency, determine the mechanism of action, and evaluate selectivity and cellular activity.

A well-designed screening cascade for 1H-pyrrolo[2,3-b]pyridine compounds should incorporate both biochemical and cell-based assays to provide a holistic understanding of a compound's potential.

  • Biochemical Assays: These in vitro assays utilize purified kinase, substrate, and the inhibitor to directly measure the compound's effect on the enzyme's catalytic activity. They are essential for determining intrinsic potency (e.g., IC50 value) and for understanding the mechanism of inhibition.

  • Cell-Based Assays: These assays are performed in a more physiologically relevant context, using intact cells. They are crucial for assessing a compound's cell permeability, its ability to engage the target in a cellular environment, and its effect on downstream signaling pathways.

The following sections will provide detailed protocols for commonly employed, robust, and high-throughput compatible assay formats suitable for screening 1H-pyrrolo[2,3-b]pyridine libraries.

Biochemical Kinase Assays: Quantifying Direct Enzyme Inhibition

Biochemical assays are the cornerstone of initial hit identification. Several assay formats are available, each with its own advantages and considerations. For screening large compound libraries, homogeneous "mix-and-read" assays are preferred due to their simplicity and amenability to automation.

Luminescence-Based ADP Detection Assay (e.g., ADP-Glo™)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity.[5][6]

Causality of Experimental Choices:

  • Universal Applicability: This method is not dependent on specific antibodies or modified substrates, making it applicable to virtually any kinase.[7]

  • High Sensitivity: The luminescent readout provides high sensitivity, allowing for the use of low enzyme concentrations and the detection of weak inhibitors.[5]

  • Robustness in HTS: The assay has a large dynamic range and is less prone to interference from colored or fluorescent compounds, resulting in high Z'-factor values, a measure of assay quality in high-throughput screening.[7]

Experimental Protocol: ADP-Glo™ Kinase Assay

Step Procedure Detailed Notes
1. Reagent Preparation Prepare Kinase Buffer, ATP solution, and substrate solution.The specific buffer composition will be kinase-dependent but generally contains a buffer (e.g., HEPES), MgCl2, and a reducing agent (e.g., DTT). The ATP concentration should ideally be at or near the Km for the target kinase to ensure sensitive detection of ATP-competitive inhibitors.
2. Compound Plating Serially dilute the 1H-pyrrolo[2,3-b]pyridine compounds in DMSO and then further dilute into the assay buffer. Dispense into a 384-well plate.Maintain a consistent, low final DMSO concentration (typically ≤1%) across all wells to avoid solvent-induced inhibition.
3. Kinase Reaction Add the kinase and substrate to the wells containing the compounds. Initiate the reaction by adding ATP.The order of addition can be optimized. Pre-incubating the kinase with the inhibitor before adding ATP can be important for identifying slowly binding inhibitors.
4. Reaction Incubation Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).The incubation time should be optimized to ensure the reaction is in the linear range.
5. ATP Depletion Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]This step is crucial for reducing background signal from unconsumed ATP.
6. ADP Detection Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[5]The incubation time for this step depends on the initial ATP concentration.
7. Signal Measurement Measure the luminescence using a plate-reading luminometer.The signal is stable for an extended period.

Data Analysis: The raw luminescence data is used to calculate the percent inhibition for each compound concentration. An IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., HTRF®, LanthaScreen®)

Principle: TR-FRET assays measure the phosphorylation of a substrate by detecting the proximity of two fluorescent molecules. A donor fluorophore (e.g., Europium or Terbium) is typically conjugated to an antibody that recognizes the phosphorylated substrate, and an acceptor fluorophore (e.g., a fluorescently labeled substrate). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in FRET. The TR-FRET signal is proportional to the level of substrate phosphorylation.[1][8]

Causality of Experimental Choices:

  • Homogeneous Format: This is a "mix-and-read" assay, making it highly suitable for HTS.

  • Reduced Interference: Time-resolved detection minimizes interference from scattered light and autofluorescent compounds.

  • Direct Measurement: This assay directly measures the formation of the phosphorylated product.

Experimental Protocol: A General TR-FRET Kinase Assay

Step Procedure Detailed Notes
1. Reagent Preparation Prepare Kinase Buffer, ATP solution, and a fluorescently labeled substrate.The choice of substrate and phosphospecific antibody is critical and specific to the kinase of interest.
2. Compound Plating Prepare and plate serial dilutions of the 1H-pyrrolo[2,3-b]pyridine compounds as described for the ADP-Glo™ assay.
3. Kinase Reaction Add the kinase and fluorescently labeled substrate to the wells. Initiate the reaction by adding ATP.
4. Reaction Incubation Incubate the plate at room temperature for the optimized reaction time.
5. Detection Add a "stop/detection" solution containing EDTA (to stop the reaction) and the TR-FRET donor-labeled antibody.The EDTA chelates Mg2+, which is essential for kinase activity.
6. Detection Incubation Incubate the plate for 60 minutes at room temperature to allow for antibody binding.[1]
7. Signal Measurement Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, with excitation around 340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[1]

Data Analysis: The TR-FRET signal is typically expressed as a ratio of the acceptor to donor emission. This ratio is then used to calculate percent inhibition and determine the IC50 value.

Cell-Based Assays: Assessing Activity in a Physiological Context

While biochemical assays are excellent for determining the direct inhibitory effect of a compound on its target, they do not provide information about cell permeability or target engagement in a cellular environment. Cell-based assays are therefore a critical next step in the screening cascade.

Target Engagement Assay (e.g., NanoBRET™)

Principle: The NanoBRET™ Target Engagement assay measures the binding of a compound to its target kinase in living cells. The assay utilizes a target kinase that is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added to the cells. In the absence of an inhibitor, the tracer binds to the kinase-NanoLuc® fusion, and the close proximity results in Bioluminescence Resonance Energy Transfer (BRET). When an inhibitor from the 1H-pyrrolo[2,3-b]pyridine series binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[9]

Causality of Experimental Choices:

  • Physiological Relevance: This assay confirms that the compound can cross the cell membrane and bind to its intended target in the complex milieu of the cell.

  • Quantitative Binding Affinity: It provides a quantitative measure of the compound's affinity for the target in a cellular context.

  • Real-Time Measurement: The assay can be performed in real-time to study the kinetics of compound binding.[9]

Experimental Protocol: A General NanoBRET™ Target Engagement Assay

Step Procedure Detailed Notes
1. Cell Preparation Seed cells expressing the kinase-NanoLuc® fusion protein in a white, opaque 384-well plate.The cell density should be optimized for a robust signal.
2. Compound Addition Add serial dilutions of the 1H-pyrrolo[2,3-b]pyridine compounds to the cells.
3. Tracer Addition Add the fluorescent tracer to the wells.The tracer concentration should be optimized for each kinase target.
4. Substrate Addition Add the NanoLuc® substrate to initiate the luminescent reaction.
5. Signal Measurement Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader equipped with the appropriate filters.

Data Analysis: The BRET ratio is calculated from the two emission readings. The change in the BRET ratio in the presence of the inhibitor is used to determine the cellular IC50 value.

Cellular Phosphorylation Assay

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within the cell. This can be done using various techniques, such as Western blotting, ELISA, or in-cell Western assays, with an antibody that specifically recognizes the phosphorylated form of the substrate.

Causality of Experimental Choices:

  • Functional Readout: This assay provides a direct measure of the compound's functional effect on the target kinase's signaling pathway.

  • Confirmation of Mechanism: It confirms that the observed cellular phenotype is due to the inhibition of the intended signaling pathway.

Experimental Workflow: General Cellular Phosphorylation Assay

G cluster_0 Cellular Phosphorylation Assay Workflow A Seed cells and allow to adhere B Starve cells (if necessary to reduce basal phosphorylation) A->B C Pre-treat with 1H-pyrrolo[2,3-b]pyridine compounds or vehicle B->C D Stimulate with an appropriate agonist (if required) C->D E Lyse cells and collect protein D->E F Quantify protein concentration E->F G Detect phosphorylated substrate (e.g., Western Blot, ELISA) F->G H Data analysis: Quantify band intensity or signal and normalize G->H

Caption: A generalized workflow for a cellular phosphorylation assay.

Data Interpretation and Hit Validation

A critical aspect of any screening campaign is the careful analysis and interpretation of the data.

IC50 Determination: For both biochemical and cell-based assays, the IC50 value is a key parameter for ranking the potency of compounds. It is determined by fitting the dose-response data to a four-parameter logistic equation.

Hit Validation: A "hit" from a primary screen should be validated through a series of orthogonal assays. This may include:

  • Re-testing: Confirming the activity of the hit compound from a freshly prepared sample.

  • Orthogonal Assays: Confirming the activity in a different assay format (e.g., a hit from an ADP-Glo™ assay could be confirmed in a TR-FRET assay).

  • Selectivity Profiling: Testing the hit compound against a panel of other kinases to assess its selectivity. The 1H-pyrrolo[2,3-b]pyridine scaffold is known to bind to the ATP pocket of many kinases, making selectivity profiling particularly important.

  • Mechanism of Action Studies: Investigating whether the inhibitor is ATP-competitive, non-competitive, or uncompetitive.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. The successful identification and optimization of these compounds are heavily reliant on the use of a well-designed and robust screening cascade. By combining sensitive and high-throughput biochemical assays, such as luminescence-based and TR-FRET assays, with physiologically relevant cell-based assays for target engagement and pathway modulation, researchers can effectively identify and characterize potent and selective kinase inhibitors. The detailed protocols and experimental rationale provided in these application notes serve as a comprehensive guide for advancing 1H-pyrrolo[2,3-b]pyridine-based drug discovery programs.

References

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (URL: )
  • 7-Azaindole: A Privileged Scaffold for Pharmaceutical Synthesis - Benchchem. (URL: )
  • Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK)
  • LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US. (URL: )
  • ADP-Glo™ Kinase Assay Technical Manual #TM313 - Promega Corpor
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (URL: )
  • Kinase Screening & Profiling Service | Drug Discovery Support. (URL: )
  • ADP Glo Protocol. (URL: )
  • ADP-Glo™ Kinase Assay Technical Manual - Promega Corpor
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: )
  • HTRF ® Kinase Assay Protocol | Download Table - ResearchG
  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. (URL: )
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity - Benchchem. (URL: )
  • Z′-LYTE™ KINASE ASSAY KIT – TYR 1 PEPTIDE PROTOCOL - Thermo Fisher Scientific. (URL: )
  • PI 3-Kinase (Class I) HTRF Assay - Sigma-Aldrich. (URL: )
  • LanthaScreen™ Eu Kinase Binding Assay for VRK2 - Thermo Fisher Scientific. (URL: )
  • QS S Assist KINASE_ADP-GloTM Kit - Carna Biosciences. (URL: )
  • Application Notes and Protocols for a FAK-IN-9-Based Kinase Assay - Benchchem. (URL: )
  • In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide - Benchchem. (URL: )
  • LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US. (URL: )
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table - ResearchG
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl

Sources

In Vitro ADME Assays for Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolo[2,3-b]pyridine-2-carboxamide Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds. When functionalized as a 2-carboxamide, this scaffold has given rise to potent and selective inhibitors targeting a range of clinically relevant proteins, including phosphodiesterase 4B (PDE4B), Ataxia-Telangiectasia Mutated (ATM) kinase, and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] The success of this scaffold lies in its rigid structure and its ability to form key hydrogen bond interactions with protein targets.

However, the journey from a potent inhibitor to a successful drug is contingent on a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Early-stage in vitro ADME assessment is therefore not just a screening step but a critical component of the design-make-test-analyze cycle. It allows researchers to identify and mitigate potential liabilities such as poor metabolic stability, low permeability, or high plasma protein binding, which can derail a promising drug candidate.

This guide provides a detailed overview and field-proven protocols for four essential in vitro ADME assays specifically tailored for researchers working with pyrrolo[2,3-b]pyridine-2-carboxamide derivatives. The focus is on the causality behind experimental choices, ensuring that the generated data is robust, reproducible, and translatable to more complex biological systems.

An Integrated Approach to Early ADME Profiling

A successful drug discovery program does not view ADME assays in isolation. Instead, it integrates them into a screening cascade to build a holistic understanding of a compound's properties. Data from these assays should be considered in concert to guide medicinal chemistry efforts.

ADME_Cascade cluster_2 Tier 3: Candidate Selection A Aqueous Solubility (Kinetic) D Permeability (Caco-2 Assay) A->D B Metabolic Stability (Liver Microsomes) B->D G Metabolite Identification B->G C CYP450 Inhibition (Single Concentration) F CYP450 Inhibition (IC50 Determination) C->F E Plasma Protein Binding (RED Assay) D->E H In Vivo PK Studies (Rodent) E->H F->H G->H

Caption: Integrated in vitro ADME screening cascade.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Application Note

Why it Matters: Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[4] Compounds that are metabolized too rapidly will have a short half-life and low bioavailability, making them poor drug candidates. The primary site of drug metabolism is the liver, and the Cytochrome P450 (CYP) enzymes, highly concentrated in liver microsomes, are responsible for the majority of Phase I oxidative metabolism.[4][5]

Considerations for Pyrrolo[2,3-b]pyridine-2-carboxamides:

  • Aromatic Oxidation: The fused heterocyclic ring system is susceptible to oxidation by CYP enzymes.

  • Amide Hydrolysis: The 2-carboxamide moiety could be a site for hydrolysis by amidases, although this is generally a slower process compared to CYP-mediated oxidation.

  • Solubility: This scaffold can exhibit poor aqueous solubility. It is crucial to ensure the compound is fully dissolved in the final incubation mixture to avoid artificially low clearance values. Including organic co-solvents (e.g., Acetonitrile, DMSO) at low final concentrations (<0.5%) is acceptable, but their effect on enzyme activity must be monitored.

The Goal: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound. This data helps predict the hepatic clearance in vivo.

Protocol: HLM Metabolic Stability

Materials:

  • Test Compounds (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), e.g., from a reputable supplier.

  • NADPH Regenerating System (e.g., Glucose-6-Phosphate, G6P-dehydrogenase, NADP+).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • Control Compounds: Verapamil (High Clearance), Warfarin (Low Clearance).

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and collection plates.

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL). Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Compound Incubation (Pre-incubation):

    • In a 96-well plate, add phosphate buffer.

    • Add the HLM working solution.

    • Add the test compound to achieve a final concentration of 1 µM. It is critical to add the compound to the microsome solution before initiating the reaction to allow for any non-specific binding to equilibrate.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

    • Immediately take a sample from the wells and quench in a collection plate containing cold ACN with IS. This is the T=0 time point.

  • Time-Point Sampling:

    • Incubate the reaction plate at 37°C with gentle shaking.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), withdraw aliquots and quench them in the collection plate.

  • Controls:

    • Negative Control: Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.

    • Positive Controls: Run high and low clearance compounds to validate the assay performance.

  • Sample Analysis:

    • Centrifuge the collection plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard.

Data Presentation & Interpretation

The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample.

Time (min)% Parent Remaining (Compound X)% Parent Remaining (Verapamil)
0100100
585.255.1
1560.120.3
3035.84.1
6012.5<1.0

The natural log of the % remaining is plotted against time. The slope of the line (k) is used to calculate the half-life and intrinsic clearance.

  • Half-life (t½) = 0.693 / k

  • Intrinsic Clearance (CLint, µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

Clearance CategoryCLint (µL/min/mg)
Low< 13
Medium13 - 72
High> 72

Cytochrome P450 (CYP) Inhibition Assay

Application Note

Why it Matters: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[6][7] If a new drug inhibits a specific CYP isoform, it can slow the metabolism of co-administered drugs that are substrates for that same enzyme, leading to increased plasma concentrations and potential toxicity. Regulatory agencies like the FDA and EMA require CYP inhibition testing for all new drug candidates.[7] The most clinically relevant isoforms are CYP1A2, 2C9, 2C19, 2D6, and 3A4.[6][8]

Considerations for Pyrrolo[2,3-b]pyridine-2-carboxamides:

  • Nitrogen Heterocycles: The pyridine nitrogen in the scaffold can potentially coordinate with the heme iron of CYP enzymes, a common mechanism for inhibition.

  • Assay Interference: If using a fluorescence-based assay, it is essential to check for autofluorescence of the test compounds or quenching of the fluorescent signal, which can lead to false-positive or false-negative results.[8] An LC-MS/MS-based method, which directly measures the formation of the substrate's metabolite, is considered the gold standard as it avoids such interference.[7]

The Goal: To determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of a specific CYP isoform's activity.

CYP_Inhibition cluster_0 Normal Metabolism cluster_1 Competitive Inhibition S1 Substrate E1 CYP Enzyme S1->E1 Binds M1 Metabolite E1->M1 Converts S2 Substrate E2 CYP Enzyme S2->E2 I2 Inhibitor (Test Compound) I2->E2 Blocks Active Site

Caption: Mechanism of competitive CYP450 inhibition.

Protocol: LC-MS/MS-Based CYP Inhibition (IC50)

Materials:

  • Recombinant human CYP isoforms (e.g., CYP3A4, 2D6, 2C9, etc.).

  • Isoform-specific substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • NADPH Regenerating System.

  • Phosphate Buffer (0.1 M, pH 7.4).

  • Test Compounds and known inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).

  • Acetonitrile (ACN) with internal standard (IS).

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and reference inhibitor in buffer (e.g., 8 concentrations from 0.01 to 100 µM).

  • Incubation Setup: In a 96-well plate, add:

    • Phosphate buffer.

    • Recombinant CYP enzyme.

    • Test compound/inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add a mixture of the CYP substrate (at a concentration near its Km) and the NADPH regenerating system to all wells to start the reaction.

  • Incubation and Termination:

    • Incubate at 37°C for a predetermined time (e.g., 10-15 minutes, within the linear range of metabolite formation).

    • Terminate the reaction by adding cold ACN with IS.

  • Controls:

    • 100% Activity Control: Wells with enzyme and substrate but no inhibitor (only vehicle).

    • 0% Activity Control: Wells without enzyme or without NADPH.

  • Sample Analysis:

    • Centrifuge the plate, and analyze the supernatant by LC-MS/MS to quantify the amount of metabolite formed.

Data Presentation & Interpretation

The percent inhibition is calculated for each concentration of the test compound.

% Inhibition = (1 - (Metabolite in Test Well / Metabolite in 100% Activity Control)) * 100

The % inhibition is plotted against the log of the inhibitor concentration, and a four-parameter logistic curve is fitted to the data to determine the IC50 value.

CompoundCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)CYP2C9 IC50 (µM)
Compound X> 508.5> 50
Compound Y1.2> 5025.1
Ketoconazole0.05> 100> 100

Interpretation: An IC50 value < 1 µM is considered potent inhibition, while > 10 µM is generally considered weak. These values are used in risk assessment models to predict the clinical potential for DDIs.

Caco-2 Permeability Assay

Application Note

Why it Matters: For orally administered drugs, absorption across the intestinal wall is a prerequisite for reaching systemic circulation. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting intestinal drug permeability.[9][] When cultured for 21 days, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and express key efflux transporters like P-glycoprotein (P-gp), mimicking the intestinal epithelium.[11][12]

Considerations for Pyrrolo[2,3-b]pyridine-2-carboxamides:

  • This assay provides two key parameters: the apparent permeability coefficient (Papp) and the efflux ratio (ER).

  • Papp: Indicates the rate of passive diffusion across the monolayer. A high Papp value is desirable.

  • Efflux Ratio (ER): The ratio of Papp(B-A) to Papp(A-B). An ER > 2 suggests the compound is a substrate of an efflux transporter (like P-gp), which actively pumps the drug back into the intestinal lumen, reducing its absorption.

  • Monolayer Integrity: It is absolutely essential to verify the integrity of the Caco-2 monolayer before and after the experiment using Transepithelial Electrical Resistance (TEER) measurements and co-dosing with a low-permeability marker like Lucifer Yellow.[13]

Protocol: Bi-directional Caco-2 Permeability

Caco2_Workflow cluster_A Apical to Basolateral (A->B) cluster_B Basolateral to Apical (B->A) A_Dose Dose Compound in Apical Chamber A_Incubate Incubate at 37°C (e.g., 2 hours) A_Dose->A_Incubate A_Sample Sample from Basolateral Chamber A_Incubate->A_Sample TEER2 Confirm Integrity (Lucifer Yellow Assay) A_Sample->TEER2 B_Dose Dose Compound in Basolateral Chamber B_Incubate Incubate at 37°C (e.g., 2 hours) B_Dose->B_Incubate B_Sample Sample from Apical Chamber B_Incubate->B_Sample B_Sample->TEER2 Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Start->Culture TEER1 Check Monolayer Integrity (TEER Measurement) Culture->TEER1 TEER1->A_Dose TEER1->B_Dose Analyze Quantify Compound (LC-MS/MS) Calculate Calculate Papp (A-B), Papp (B-A), and ER Analyze->Calculate TEER2->Analyze

Caption: Caco-2 bi-directional permeability assay workflow.

Materials:

  • Caco-2 cells cultured on 96-well Transwell™ plates for 21-24 days.

  • Transport Buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4).

  • Test compounds (10 mM in DMSO).

  • Control compounds: Propranolol (High Permeability), Atenolol (Low Permeability), Digoxin (P-gp substrate).

  • Lucifer Yellow dye.

  • LC-MS/MS for analysis.

Procedure:

  • Pre-Assay: Measure the TEER of each well to confirm monolayer integrity.

  • Preparation: Wash the cell monolayers with warm (37°C) transport buffer.

  • Dosing (A -> B):

    • Add the test compound (e.g., final concentration 10 µM) and Lucifer Yellow to the apical (upper) chamber.

    • Add fresh buffer to the basolateral (lower) chamber.

    • Take a T=0 sample from the dosing solution.

  • Dosing (B -> A):

    • In a separate set of wells, add the test compound and Lucifer Yellow to the basolateral chamber.

    • Add fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C, 5% CO2 for 2 hours with gentle shaking.[11]

  • Sampling: After incubation, take samples from both the apical and basolateral chambers of all wells.

  • Integrity Check: Measure the fluorescence of the receiver samples to determine the permeability of Lucifer Yellow. A high amount indicates a compromised monolayer.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

Data Presentation & Interpretation

The apparent permeability coefficient (Papp) is calculated in cm/s.

Papp = (dQ/dt) / (A * C0) Where:

  • dQ/dt = Rate of compound appearance in the receiver chamber.

  • A = Surface area of the membrane.

  • C0 = Initial concentration in the donor chamber.

The Efflux Ratio (ER) = Papp(B-A) / Papp(A-B)

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassEfflux Substrate?
Atenolol0.50.61.2LowNo
Propranolol25.022.50.9HighNo
Digoxin1.59.06.0LowYes
Compound Z 8.2 25.4 3.1 Moderate Yes

Plasma Protein Binding (PPB) Assay

Application Note

Why it Matters: Only the unbound (free) fraction of a drug in the plasma is able to distribute into tissues and exert a pharmacological effect.[14] High plasma protein binding can limit efficacy, affect drug clearance, and has implications for PK/PD modeling.[15] Equilibrium dialysis is the gold standard method for determining PPB. The Rapid Equilibrium Dialysis (RED) device is a high-throughput format widely used in drug discovery.[14]

Considerations for Pyrrolo[2,3-b]pyridine-2-carboxamides:

  • Non-specific Binding: Planar, lipophilic compounds can sometimes bind non-specifically to the dialysis membrane or apparatus. The RED device is designed to minimize this, but it's crucial to calculate mass balance (recovery) to ensure the results are valid.

  • Compound Stability: The assay involves a 4-hour incubation at 37°C.[14] It's important to confirm that the test compound is stable in plasma under these conditions.

The Goal: To determine the fraction of the drug that is unbound (fu) in plasma.

Protocol: Rapid Equilibrium Dialysis (RED)

Materials:

  • Thermo Scientific™ RED Device plates and inserts.

  • Plasma from relevant species (e.g., human, rat).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Test compounds (10 mM in DMSO).

  • Control compound (e.g., Warfarin, highly bound).

  • Dialysis plates for sample collection.

Procedure:

  • Preparation: Spike the test compound into plasma to a final concentration (e.g., 3 µM).

  • Loading the RED Device:

    • Add the compound-spiked plasma to the sample chamber (red side) of the RED insert.

    • Add PBS to the buffer chamber (white side).

  • Equilibration:

    • Assemble the device, cover with a sealing mat, and incubate at 37°C on an orbital shaker for 4 hours to allow the free drug to equilibrate across the semipermeable membrane.

  • Sampling:

    • After incubation, carefully remove aliquots from both the plasma chamber and the buffer chamber.

  • Matrix Matching and Analysis:

    • To ensure accurate quantification, match the matrix of the samples. Add an equal volume of blank plasma to the buffer chamber sample and an equal volume of PBS to the plasma chamber sample.

    • Precipitate proteins by adding cold ACN with IS to all samples.

    • Centrifuge and analyze the supernatant by LC-MS/MS.

Data Presentation & Interpretation

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

% Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

% Bound = 100 - % Unbound

Compound% Unbound (Human)% Unbound (Rat)Binding Classification
Warfarin1.12.5High
Compound X 45.2 38.9 Moderate
Compound Y 0.8 1.3 High

Interpretation:

  • High Binding (>99%): Small changes in binding can lead to large changes in the free fraction, potentially impacting efficacy and safety.

  • Low Binding (<90%): Generally preferred, as the free concentration is less sensitive to changes in protein levels or displacement by other drugs.

References

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]

  • Domainex. Caco-2 Permeability Assay. Available from: [Link]

  • Charnwood Discovery. Caco-2 Permeability In Vitro Assay. Available from: [Link]

  • Bienta. Permeability Assay on Caco-2 Cells. Available from: [Link]

  • QPS. Plasma Protein Binding. Available from: [Link]

  • SOLVO Biotechnology. Cutting-edge plasma protein binding & blood partitioning assays for drug development. Available from: [Link]

  • Creative Diagnostics. CYP450 Inhibition and Induction Assay. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • BioAgilytix. Protein Binding Assays. Available from: [Link]

  • Charnwood Discovery. Plasma Protein Binding - In Vitro Assay. Available from: [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). Available from: [Link]

  • Nuvisan. Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available from: [Link]

  • eScholarship.org. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Available from: [Link]

  • American Chemical Society. Mitigating Heterocycle Metabolism in Drug Discovery. Available from: [Link]

  • ResearchGate. Systematic evaluation of amide bioisosteres leading to the discovery of novel and potent thiazolylimidazolidinone inhibitors of SCD1 for the treatment of metabolic diseases. Available from: [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • PubMed. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Available from: [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • Semantic Scholar. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]

Sources

Advanced Application Note: Developing a High-Throughput Cell-Based Phosphorylation Assay for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The Translational Gap in Kinase Drug Discovery

In the development of targeted kinase inhibitors, a critical bottleneck often emerges during the transition from in vitro biochemical screening to in vivo efficacy models. Biochemical assays, which utilize purified recombinant kinases, are excellent for determining intrinsic binding affinity ( Kd​ or Ki​ ). However, they fundamentally lack the complex physiological context of a living cell[1].

A compound that exhibits single-digit nanomolar potency in a biochemical assay may suffer a massive rightward shift (reduced potency) in a cellular environment. This discrepancy is driven by several factors:

  • Intracellular ATP Competition: Biochemical assays are typically run at or below the Km​ for ATP (often 10–100 µM) to sensitize the assay to ATP-competitive inhibitors. In contrast, intracellular ATP concentrations range from 1 to 5 mM, fiercely outcompeting orthosteric inhibitors.

  • Membrane Permeability & Efflux: Compounds must cross the hydrophobic lipid bilayer and evade active efflux pumps (e.g., P-glycoprotein) to reach their intracellular targets[1].

  • Protein Binding & Subcellular Localization: Intracellular proteins can sequester the drug, or the target kinase may reside in a restricted subcellular compartment.

To bridge this gap, developing a robust, high-throughput cell-based phosphorylation assay is a mandatory step in the drug discovery cascade.

Table 1: Biochemical vs. Cellular IC50 Assays[1]
ParameterBiochemical AssaysCellular Assays
System Complexity Purified enzyme and synthetic substrateIntact living cells with endogenous pathways
Measured Endpoint Direct target catalytic inhibitionIndirect or direct cellular signaling response
ATP Concentration Artificially low (~10-100 µM)Physiologically high (1-5 mM)
Key Confounding Factors Buffer composition, enzyme stabilityMembrane permeability, efflux pumps, cytotoxicity

Assay Design: The TR-FRET Advantage

To quantify endogenous kinase phosphorylation in a high-throughput 384-well format, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[2].

The Causality of the Choice: Traditional methods like Western blotting or ELISA are labor-intensive, require multiple wash steps, and are prone to significant operational variability. TR-FRET is a homogeneous ("add-and-read") assay format. It utilizes a donor fluorophore (typically a lanthanide like Europium or Terbium) and an acceptor fluorophore.

  • Time-Resolved (TR): Lanthanides have an exceptionally long emission half-life (milliseconds). By introducing a time delay (e.g., 50-100 µs) between excitation and measurement, short-lived background autofluorescence from the plastic microplate, cellular debris, and the chemical compounds themselves completely decays. This vastly improves the signal-to-noise ratio[2].

  • Ratiometric Readout: The assay signal is calculated as the ratio of the acceptor emission to the donor emission. This mathematical normalization inherently corrects for well-to-well variations in cell number, lysis efficiency, and minor liquid dispensing errors[3].

Pathway Ligand Extracellular Ligand (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Activates Target Target Kinase (e.g., MEK/ERK) Receptor->Target Phosphorylates Phospho Phosphorylated Substrate (TR-FRET Readout) Target->Phospho Generates Signal Inhibitor Kinase Inhibitor (Blocks Phosphorylation) Inhibitor->Target Inhibits

Mechanistic pathway of ligand-induced kinase activation and targeted inhibition.

Mechanistic Workflow & Protocol

The following protocol outlines a 384-well TR-FRET cellular assay for evaluating kinase inhibitors. Every step is designed with a specific mechanistic purpose to maximize the assay window and ensure reproducibility.

G A 1. Cell Seeding (384-well microplate) B 2. Serum Starvation (Reduce basal phosphorylation) A->B C 3. Inhibitor Treatment (Dose-response pre-incubation) B->C D 4. Ligand Stimulation (Synchronize kinase activation) C->D E 5. Cell Lysis (Release proteins & inhibit phosphatases) D->E F 6. TR-FRET Detection (Add Donor/Acceptor Antibodies) E->F G 7. Data Analysis (Calculate IC50 & Z'-factor) F->G

Workflow for a high-throughput TR-FRET cell-based kinase phosphorylation assay.

Step-by-Step Methodology

Day 1: Cell Seeding

  • Harvest the target cell line at ~80% confluency to ensure logarithmic growth.

  • Seed cells into a tissue-culture treated 384-well plate at a density of 10,000 cells/well in 10 µL of complete growth medium.

  • Incubate overnight at 37°C, 5% CO₂.

    • Causality: Proper adhesion and optimal confluency are critical; overconfluent cells often downregulate surface receptors, blunting the stimulation response.

Day 2: Serum Starvation & Treatment 4. Carefully aspirate the complete medium and replace it with 10 µL of serum-free medium. Incubate for 16-24 hours.

  • Causality: Growth factors present in fetal bovine serum (FBS) cause asynchronous, basal activation of kinase cascades. Starvation quiets the pathway, lowering the baseline signal and maximizing the dynamic range of the assay[4].
  • Prepare a 3X concentration of the kinase inhibitor in serum-free medium (maintaining a final DMSO concentration of 0.5%).
  • Add 5 µL of the 3X inhibitor to the wells. Incubate for 1 to 2 hours at 37°C.
  • Causality: This pre-incubation allows sufficient time for the compound to permeate the cell membrane, reach equilibrium, and bind the intracellular kinase target before the pathway is activated.

Day 2: Stimulation & Lysis 7. Prepare a 4X concentration of the stimulating ligand (e.g., EGF, HGF, or an activating cytokine). 8. Add 5 µL of the 4X ligand to the wells. Incubate for the empirically determined optimal time (usually 5 to 15 minutes).

  • Causality: Kinase phosphorylation is a rapid, transient event. Precise timing synchronizes the activation, capturing the peak phosphorylation state before negative feedback loops (e.g., receptor internalization or phosphatase activation) degrade the signal.
  • Immediately add 10 µL of 3X Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate on a plate shaker for 30 minutes at room temperature.
  • Causality: Rapid lysis halts all biological activity. Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are strictly required to prevent the enzymatic removal of the phosphate groups you are trying to measure.

Day 2: Detection 10. Add 10 µL of the TR-FRET detection mixture (containing the Europium-labeled anti-total kinase antibody and the Acceptor-labeled anti-phospho kinase antibody). 11. Incubate for 2 to 4 hours at room temperature in the dark. 12. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision) using standard Lanthanide settings.

Self-Validating Systems: QC & Robustness

A protocol is only as good as its internal validation. To ensure trustworthiness, the assay must be treated as a self-validating system.

The Z'-Factor

The Z'-factor is the universal statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay[5]. It accounts for both the dynamic range of the assay signal and the data variation (standard deviation).

The formula is defined as:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

(Where σ is the standard deviation, μ is the mean, p is the positive control [stimulated, no inhibitor], and n is the negative control[unstimulated or fully inhibited]).

  • Z' = 1.0: An ideal, theoretical assay.

  • 0.5 Z' < 1.0: An excellent assay, suitable for high-throughput screening[5].

  • Z' < 0.5: Marginal assay; optimization of cell density, starvation time, or antibody concentration is required.

Cytotoxicity Counterscreening

A critical logical fallacy in cell-based kinase assays is mistaking cell death for kinase inhibition. If a compound is highly cytotoxic, it will destroy the cells, resulting in a loss of the phosphorylation signal. This will artificially look like a highly potent IC50 curve.

  • Validation Step: Always run a parallel 384-well plate treated identically to the primary assay, but instead of lysing for TR-FRET, add an ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo). If the IC50 of the phosphorylation assay overlaps with the CC50 (Cytotoxic Concentration 50%) of the viability assay, the compound's kinase inhibition cannot be decoupled from its general toxicity.

References

  • Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." J Biomol Screen. 1999.5

  • BiochemSphere. "Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery." Biochemicalsci. 2025. 1

  • Kim et al. "A Dual Readout Assay Based on Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer to Screen for RSK1 Inhibitors." PubMed/NCBI. 2

  • Hermanson et al. "Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation." PMC/NCBI. 2012. 4

  • Muretta et al. "Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors." PMC/NCBI. 3

Sources

Application Note: Molecular Docking of 1H-pyrrolo[2,3-b]pyridine Derivatives for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold fundamental to the design of numerous potent and selective kinase inhibitors.[1][2] Its unique structure mimics the purine core of ATP, enabling it to effectively compete for the ATP-binding site in a wide range of protein kinases, which are critical targets in oncology and immunology.[1][3] Molecular docking is an indispensable computational tool for predicting the binding conformations and affinities of 7-azaindole derivatives within these kinase active sites. This guide provides a comprehensive, experience-driven protocol for performing molecular docking studies on this important class of molecules, focusing on strategic considerations, a detailed step-by-step workflow using industry-standard software, and robust validation techniques to ensure the scientific credibility of the results.

Scientific Principles & Strategic Considerations

The success of a molecular docking study hinges on more than just procedural execution; it requires a foundational understanding of the target and ligand.

1.1. The 7-Azaindole Scaffold: A Privileged Kinase Hinge-Binder

The 1H-pyrrolo[2,3-b]pyridine scaffold is particularly effective as a kinase inhibitor due to its ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This region acts as an anchor point for ATP and, consequently, for competitive inhibitors. The N7 nitrogen and the N1-H group of the azaindole core are perfectly positioned to act as hydrogen bond acceptors and donors, respectively, forming a bidentate interaction that is a hallmark of many potent kinase inhibitors.[1] Docking studies consistently show this scaffold positioned near the hinge, with various substituents exploring adjacent hydrophobic pockets to enhance potency and selectivity.[4][5]

1.2. Key Protein Targets

Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant inhibitory activity against several important kinase families, making them prime candidates for docking studies. Notable targets include:

  • Janus Kinases (JAKs): Specifically JAK1, JAK2, and JAK3, which are implicated in immune-mediated diseases.[3][4][6]

  • c-Met Kinase: A receptor tyrosine kinase whose dysregulation is linked to various cancers.[7][8][9][10]

  • Anaplastic Lymphoma Kinase (ALK): A target in certain types of lymphomas and lung cancer.[1]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: A critical enzyme in the DNA damage response pathway and a target for cancer therapy.[11][12]

  • Fibroblast Growth Factor Receptors (FGFRs): Implicated in cell proliferation and differentiation, and their abnormal activation is linked to cancer.[13]

1.3. Causality Behind Pre-Docking Choices

  • Protonation States: The protonation state of both the ligand and protein active site residues can dramatically alter electrostatic interactions. For the 7-azaindole scaffold and kinase active sites (which often contain ionizable residues like aspartate, glutamate, and lysine), it is critical to assess the likely protonation states at physiological pH (typically ~7.4). Tools like H++ or PropKa can assist in this determination.

  • Tautomers: Heterocyclic compounds can exist in different tautomeric forms. It is crucial to enumerate and dock the most energetically favorable tautomers of your 7-azaindole derivatives to avoid missing the bioactive conformation.

  • Water Molecules: Water molecules in a binding pocket can be displaced by a ligand or mediate hydrogen bonds between the ligand and protein. Deciding whether to keep or remove specific crystallographic water molecules is a critical strategic decision. A common approach is to remove all water molecules initially, but for advanced studies, tools like WaterMap can analyze the energetic contribution of water molecules to binding.[5][6]

Essential Materials & Software

This protocol utilizes freely available and widely adopted software in the computational chemistry community.

  • Molecular Visualization and Editing:

    • PyMOL: For high-quality visualization of protein-ligand complexes.

    • Discovery Studio Visualizer: For detailed analysis of non-covalent interactions.[14]

    • AutoDockTools (MGLTools): For preparing protein and ligand files for docking.[15][16][17]

  • Molecular Docking Engine:

    • AutoDock Vina: A robust and efficient open-source program for molecular docking.[15][16]

  • Databases:

    • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

Detailed Protocol: Docking a 7-Azaindole Derivative into a Kinase Target

This protocol uses a generalized workflow applicable to most kinase targets. For this example, we will consider docking a hypothetical inhibitor into the ATP-binding site of a target kinase (e.g., JAK3, PDB ID: 3LXK).[4][5]

Step 1: Target Protein Preparation Causality: Raw PDB structures are not ready for docking. They contain experimental artifacts (e.g., water, co-solvents) and lack information required by docking algorithms (e.g., hydrogen atoms, partial charges). This step cleans the structure and prepares it for accurate force field calculations.

  • Obtain Structure: Download the crystal structure of your target kinase from the PDB (e.g., 3LXK).

  • Clean the PDB File: Open the structure in PyMOL or Discovery Studio.

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

    • If the biological unit is a dimer or multimer, isolate a single monomeric chain for docking, unless the binding site is at an interface.

    • Save the cleaned protein as a new PDB file.

  • Prepare for Docking (using AutoDockTools):

    • Open the cleaned PDB file in ADT.

    • Add polar hydrogens: Edit > Hydrogens > Add > Polar Only.[17]

    • Compute Gasteiger charges: Edit > Charges > Compute Gasteiger. This assigns partial atomic charges necessary for electrostatic calculations.

    • Save the prepared protein in the PDBQT format: File > Save > Write PDBQT. This format includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand (1H-pyrrolo[2,3-b]pyridine Derivative) Preparation Causality: Ligands must be converted to a 3D format with correct stereochemistry, charges, and rotatable bonds defined. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

  • Create 2D Structure: Draw your 7-azaindole derivative in a chemical drawing program like ChemDraw or MarvinSketch and save it in a common format (e.g., MOL or SDF).

  • Convert to 3D: Use a program like Open Babel or the online CORINA server to convert the 2D structure to a 3D PDB file.

  • Prepare for Docking (using AutoDockTools):

    • Open the 3D ligand file in ADT.

    • Detect the root and define rotatable bonds: Ligand > Torsion Tree > Detect Root. This defines the flexible parts of the molecule.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

Step 3: Grid Box Definition Causality: The grid box defines the specific three-dimensional space where the docking algorithm will search for binding poses. A well-defined grid box focuses the computational effort on the active site, increasing efficiency and accuracy.

  • Identify the Binding Site: In ADT, with both the protein and the original co-crystallized ligand loaded, you can visually identify the ATP-binding pocket.

  • Define the Search Space:

    • Go to Grid > Grid Box.

    • Adjust the center and dimensions of the box to encompass the entire binding site, typically with a 4-5 Å buffer around the known ligand's position.

    • Record the center coordinates (x, y, z) and size dimensions (x, y, z).

Step 4: Docking Execution with AutoDock Vina Causality: This step runs the docking simulation. Vina uses an empirical scoring function to evaluate and rank different binding poses (conformations and orientations) of the ligand within the defined search space.

  • Create a Configuration File: Create a text file (e.g., config.txt) with the following information:

  • Run Vina: Execute the docking from the command line: vina --config config.txt --log log.txt[16]

Workflow Visualization

The following diagram illustrates the comprehensive molecular docking workflow.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Execution cluster_analysis Phase 3: Analysis & Validation PDB Download Protein (e.g., from PDB) PDB_Clean Clean PDB (Remove Water, Ligands) PDB->PDB_Clean Ligand2D Draw Ligand (2D Structure) Ligand3D Convert to 3D Ligand2D->Ligand3D Protein_PDBQT Protein.pdbqt PDB_Clean->Protein_PDBQT Add Hydrogens Assign Charges Ligand_PDBQT Ligand.pdbqt Ligand3D->Ligand_PDBQT Define Rotatable Bonds Assign Charges Grid Define Grid Box (Search Space) Protein_PDBQT->Grid Config Create Config File (config.txt) Ligand_PDBQT->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Output: results.pdbqt (Binding Poses & Scores) Vina->Results Visualize Visualize Complex (PyMOL, Discovery Studio) Results->Visualize Analyze Analyze Interactions (H-Bonds, Hydrophobic) Visualize->Analyze Validate Validation (Re-docking, RMSD) Analyze->Validate Report Final Report Validate->Report

Caption: Molecular docking workflow from preparation to validation.

Data Interpretation & Validation

5.1. Interpreting Docking Scores

AutoDock Vina reports binding affinity in kcal/mol.[18] A more negative score indicates a stronger predicted binding affinity.[18][19]

  • <-10 kcal/mol: Suggests strong binding interaction.[18]

  • -7 to -9 kcal/mol: Suggests moderate binding interaction.[18]

  • >-6 kcal/mol: Suggests weaker binding interaction.[18]

It is crucial to not rely solely on the docking score.[18] Always visually inspect the top-ranked poses to ensure they are chemically sensible.[18][19]

5.2. Analyzing Binding Poses

Use visualization software like Discovery Studio or PyMOL to analyze the interactions between your 7-azaindole derivative and the kinase active site.[14][19] Look for:

  • Hydrogen Bonds: Confirm the expected hinge-binding interactions.

  • Hydrophobic Interactions: Identify how substituents on the scaffold interact with hydrophobic pockets.

  • π-Interactions: Look for π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 1: Example Docking Results for Hypothetical 7-Azaindole Derivatives against JAK3

Compound IDBinding Affinity (kcal/mol)RMSD (Å) from Ref.Key Hinge Interactions (Residues)Key Hydrophobic Interactions (Residues)
Reference Ligand -10.50.89Leu905, Glu903Val836, Ala853, Leu956
Derivative A -11.21.15Leu905, Glu903Val836, Ala853, Leu956, Pro906
Derivative B -9.81.34Leu905Val836, Leu956
Derivative C -8.12.56(None)Val836, Ala853

This is a hypothetical table for illustrative purposes.

5.3. Trustworthiness: A Self-Validating Protocol

A docking protocol is only trustworthy if it can be validated.[20] The gold standard for validation is re-docking .

  • Extract the Co-crystallized Ligand: Take the original ligand from the PDB structure you downloaded.

  • Dock It: Run the docking protocol (Steps 1-4) using this native ligand.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the two.

  • Assess Validity: An RMSD value below 2.0 Å indicates that your docking protocol is reliable and can accurately reproduce the experimentally observed binding mode.[20] This provides confidence in the results obtained for your novel derivatives.[21]

Troubleshooting

  • Problem: Ligand docks on the surface of the protein, not in the active site.

    • Solution: Your grid box may be too large or incorrectly centered. Re-center it carefully on the known binding pocket.

  • Problem: Docking scores are poor (positive or near-zero).

    • Solution: Check ligand preparation. Ensure charges are assigned and the structure is chemically correct. The ligand may genuinely be a poor binder for the target.

  • Problem: Vina fails to run.

    • Solution: Check your config.txt file for typos in filenames or parameters. Ensure all input files (protein.pdbqt, ligand.pdbqt) are in the same directory.

References

  • Nakajima, Y., Tojo, T., Morita, M., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • Nakajima, Y., Inoue, T., Nakai, K., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4887. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. [Link]

  • Molecular Docking Tutorial. (2025). How to Interpret Docking Scores with Precision. YouTube. [Link]

  • Li, Y., Li, C., Zhu, W., et al. (2016). Design, Synthesis, and Docking Studies of Phenylpicolinamide Derivatives Bearing 1H-pyrrolo[2,3-b]pyridine Moiety as c-Met Inhibitors. European Journal of Medicinal Chemistry, 112, 173-185. [Link]

  • Scilit. (2020). Molecular modelling study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors. [Link]

  • Zheng, P., Li, C., Zhu, W., et al. (2016). Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors. European Journal of Medicinal Chemistry, 116, 124-136. [Link]

  • Zhu, W., Li, C., Zheng, P., et al. (2018). Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors. European Journal of Medicinal Chemistry, 146, 550-564. [Link]

  • Aby Jimson. (2023). Docking Result Analysis and Validation with Discovery Studio. YouTube. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]

  • Zare, A., Mohebbi, S., & Tabrizian, K. (2019). Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Journal of Receptor and Signal Transduction Research, 39(4), 295-303. [Link]

  • Scripps Research. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • Romagnoli, R., Baraldi, P. G., & Preti, D. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19946-19981. [Link]

  • Nakajima, Y., Tojo, T., Morita, M., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. [Link]

  • El Mernissi, Y., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link]

  • Yuliani, S. H., & Tjahjono, D. H. (2017). QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3- b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science, 7(12), 036-044. [Link]

  • ResearchGate. (2021). Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives. [Link]

  • Yang, J., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]

  • Wang, Y., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]

  • ACS Publications. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. [Link]

  • Pawar, S. M., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor. Medical Oncology, 39(11), 179. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • Sanket Bapat. (2024). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • El-Damasy, D. A., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][4][5]diazepine derivatives as potent EGFR/CDK2 inhibitors. RSC Medicinal Chemistry, 13(7), 856-871. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • ResearchGate. (2021). AutoDock Vina tutorial. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Formulation Strategies for In Vivo Studies of 5-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the in vivo formulation of 5-ethyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of formulating this novel compound for animal studies. As a derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold, it is anticipated that this molecule may exhibit poor aqueous solubility, a common hurdle in preclinical development.[1][2] This document provides a comprehensive resource of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful in vivo evaluation.

Part 1: Foundational Knowledge & Pre-formulation

A thorough understanding of the physicochemical properties of 5-ethyl-1H-pyrrolo[2,3-b]pyridine is the critical first step in developing a stable and effective formulation.[3] This initial characterization will inform the selection of an appropriate formulation strategy.

Frequently Asked Questions (FAQs): Pre-formulation

Q1: What are the essential pre-formulation studies for 5-ethyl-1H-pyrrolo[2,3-b]pyridine?

A1: Before attempting to formulate 5-ethyl-1H-pyrrolo[2,3-b]pyridine, it is crucial to determine its fundamental physicochemical properties. These include:

  • Aqueous Solubility: Assess the solubility in buffers at various pH levels relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8) to understand if solubility is pH-dependent.[3]

  • pKa: The ionization constant will help predict the compound's charge at different pH values, which significantly influences its solubility and permeability.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) are measures of lipophilicity. A high LogP (typically >3) often indicates poor aqueous solubility.[3]

  • Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can determine if the compound is crystalline or amorphous, which impacts its dissolution rate.[4]

  • Melting Point: The melting point provides an indication of the compound's stability and can be a factor in selecting formulation methods like hot-melt extrusion.

Q2: My compound, 5-ethyl-1H-pyrrolo[2,3-b]pyridine, has very low aqueous solubility. What are the primary formulation strategies to consider?

A2: For poorly soluble compounds, several strategies can be employed to enhance bioavailability for in vivo studies. The main approaches include:

  • Co-solvent Systems: Utilizing water-miscible organic solvents to increase the solubility of lipophilic compounds.[1]

  • Surfactant-based Formulations: Using surfactants to form micelles that can encapsulate and solubilize the drug.

  • pH Modification: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.[2]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can improve the dissolution rate.[2]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in lipids or oils can enhance its absorption.[2]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that increase solubility.[2]

Part 2: Troubleshooting Common Formulation Issues

This section addresses specific problems you may encounter during the formulation and in vivo administration of 5-ethyl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps
Compound precipitates out of solution upon preparation or dilution. Formulation is not stable; the compound has exceeded its solubility limit in the chosen vehicle.• Increase the proportion of co-solvents or surfactants in your formulation. • Try a different co-solvent or surfactant. • Lower the final concentration of the compound. • Consider a suspension if a clear solution cannot be achieved.
High variability in plasma concentrations between animals in the same dosing group. Inconsistent dosing due to an unstable or non-homogenous formulation.• Ensure your formulation is a clear, stable solution or a uniform suspension. • If using a suspension, ensure it is re-suspended thoroughly before each animal is dosed. • Check the stability of your formulation over the duration of the experiment.[5]
Low and variable oral bioavailability. Poor solubility and/or dissolution in the gastrointestinal tract.• Conduct in vitro dissolution studies to assess the release of the compound from the formulation. • Consider more advanced formulation strategies like Self-Emulsifying Drug Delivery Systems (SEDDS) or particle size reduction (nanosizing).[3]
Observed toxicity or adverse effects in the vehicle control group. The chosen excipients may have inherent toxicity at the administered volume and concentration.• Reduce the concentration of potentially toxic excipients like DMSO. • Consult literature for the maximum tolerated dose of each excipient in your chosen animal model. • Ensure all excipients are of a high purity, injectable grade.[6]

Part 3: Experimental Protocols & Workflows

The following protocols provide a starting point for formulating 5-ethyl-1H-pyrrolo[2,3-b]pyridine. It is essential to tailor these protocols based on the experimentally determined properties of your specific compound.

Protocol 1: Basic Co-Solvent Formulation for Oral Administration

This protocol is a common starting point for many poorly soluble compounds intended for oral gavage.

Materials:

  • 5-ethyl-1H-pyrrolo[2,3-b]pyridine powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 or 400 (PEG300/400), sterile, injectable grade

  • Polysorbate 80 (Tween 80), sterile, injectable grade

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the mass of the compound and the volume of each vehicle component needed to achieve the desired final concentration and dosing volume. A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]

  • Initial Dissolution: In a sterile vial, add the calculated amount of 5-ethyl-1H-pyrrolo[2,3-b]pyridine powder. Add the DMSO to the vial and vortex until the compound is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Sequential Addition:

    • Add the PEG300 to the solution and vortex thoroughly.

    • Add the Tween 80 and vortex thoroughly.

    • Slowly add the saline or PBS to the mixture while vortexing to reach the final volume.[1]

  • Final Observation: The final solution should be clear and free of any precipitate. If precipitation occurs, the formulation may need to be adjusted.

  • Vehicle Control: Prepare a vehicle-only solution following the same procedure but without adding the compound. This will be administered to the control group.

Formulation Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy for 5-ethyl-1H-pyrrolo[2,3-b]pyridine.

Formulation_Selection_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Optimization & In Vivo Study Start Start: 5-ethyl-1H-pyrrolo[2,3-b]pyridine Solubility Determine Aqueous Solubility & pKa Start->Solubility LogP Determine LogP Solubility->LogP pH_Mod pH Adjustment Solubility->pH_Mod Is compound ionizable? Suspension Suspension Solubility->Suspension Very low solubility CoSolvent Co-solvent System LogP->CoSolvent LogP < 3 LipidBased Lipid-Based System (e.g., SEDDS) LogP->LipidBased LogP > 3 Optimize Optimize Formulation & Assess Stability pH_Mod->Optimize CoSolvent->Optimize Suspension->Optimize LipidBased->Optimize InVivo Proceed to In Vivo Study Optimize->InVivo

Caption: A decision-making workflow for selecting a suitable formulation strategy.

Part 4: Advanced Formulation Strategies

If basic co-solvent systems are not sufficient to achieve the desired exposure, more advanced techniques may be necessary.

FAQs: Advanced Formulations

Q3: When should I consider a lipid-based drug delivery system (LBDDS) for 5-ethyl-1H-pyrrolo[2,3-b]pyridine?

A3: LBDDS are particularly useful for highly lipophilic compounds (high LogP).[2] These systems can enhance the oral bioavailability of poorly water-soluble drugs by presenting the compound in a solubilized form in the gastrointestinal tract, which can facilitate its absorption.[2] Self-emulsifying drug delivery systems (SEDDS) are a type of LBDDS that spontaneously form fine emulsions in the gut.[7]

Q4: What are the advantages and disadvantages of particle size reduction?

A4:

  • Advantages: Reducing the particle size to the micron or nano range increases the surface area of the drug, which can lead to a faster dissolution rate and improved bioavailability.[2]

  • Disadvantages: This approach can be technically challenging and may require specialized equipment. There is also a risk of particle aggregation, which can negate the benefits of size reduction.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved from [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Retrieved from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Retrieved from [Link]

  • Emerging Excipients in Parenteral Medications. (n.d.). Retrieved from [Link]

  • Excipients for Parenterals. (2023, March 10). Retrieved from [Link]

  • Croda Pharma. (n.d.). Oral drug delivery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • ACS Publications. (2025, June 26). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1H-pyrrolo(3,2-b)pyridine. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Pharmaceutical Technology. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • PubChem. (n.d.). ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the 7-azaindole scaffold. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this important heterocyclic motif. The inherent electronic properties of 7-azaindoles, particularly the pyridine nitrogen adjacent to the pyrrole ring, can complicate standard coupling protocols, often leading to issues like low yields, catalyst inhibition, and unwanted side reactions.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple step-by-step instructions to explain the chemical reasoning behind each strategic choice.

Section 1: Troubleshooting Guide

This section addresses the most common failures and suboptimal results encountered during the Suzuki coupling of 7-azaindole derivatives.

Problem: Low or No Yield of the Desired Coupled Product

Question: My Suzuki coupling reaction using a 7-halo-azaindole is resulting in a low yield (<30%) or a complete failure to form the product. I've recovered mostly unreacted starting material. What are the likely causes and how can I systematically optimize the reaction?

Answer: This is the most frequent issue and typically points to a breakdown in one of the key stages of the catalytic cycle. The 7-azaindole core presents a specific challenge: the pyridine nitrogen can act as a chelating ligand for the palladium catalyst, effectively deactivating it.[1][2][3] Let's break down the potential failure points and their solutions.

1. Catalyst Inactivity or Inhibition:

  • The Cause: The primary suspect is the inhibition of the palladium center by the nitrogen atoms of the azaindole ring.[1][3] This coordination can prevent the catalyst from participating in the oxidative addition step. Furthermore, standard, less-active catalysts may simply not be potent enough, especially for less reactive chloro-azaindoles.

  • The Solution: Upgrade Your Catalyst System.

    • Switch to Pre-catalysts: Instead of using simple palladium salts like Pd(OAc)₂, which require in situ reduction, use well-defined Pd(II) pre-catalysts such as Buchwald's G3 or G4 palladacycles (e.g., SPhos-G4, XPhos-G4).[4][5] These form the active, monoligated Pd(0) species rapidly and efficiently, minimizing the opportunity for substrate inhibition.

    • Employ Bulky, Electron-Rich Ligands: The success of modern cross-coupling hinges on the ligand. For azaindoles, bulky phosphine ligands like SPhos , XPhos , or P(t-Bu)₃ are critical.[6][7][8] They promote faster oxidative addition and reductive elimination while their steric bulk helps prevent the bidentate chelation of the azaindole to the palladium center.

2. Sub-optimal Base Selection:

  • The Cause: The base plays a crucial role in the transmetalation step; it activates the boronic acid by converting it into a more nucleophilic borate anion [R-B(OH)₃]⁻.[9][10][11] An inappropriate base can be too weak, have poor solubility, or cause degradation of starting materials.

  • The Solution: Screen a Range of Bases.

    • Potassium Phosphate (K₃PO₄): This is often an excellent starting point. It is a strong enough base for activation but is generally non-nucleophilic and compatible with many functional groups.[4][12][13]

    • Cesium Carbonate (Cs₂CO₃): This is another highly effective base, known for its high solubility in organic solvents, which can accelerate the reaction.[6][7][14]

    • Avoid amine bases (e.g., Et₃N) if you observe dehalogenation, as they can be a source of hydrides.[12]

3. Improper Solvent and Temperature Conditions:

  • The Cause: Poor solubility of the reagents (especially the inorganic base) can create a heterogeneous mixture and stall the reaction. Conversely, excessively high temperatures can lead to catalyst decomposition or promote side reactions like protodeboronation.[12][15]

  • The Solution: Optimize the Reaction Medium.

    • Use an Aqueous Co-solvent System: A mixture of an aprotic organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O in ratios from 4:1 to 10:1) is standard practice.[12][15] Water is essential for dissolving bases like K₃PO₄ and facilitating the formation of the active borate species.

    • Temperature Control: Most Suzuki couplings on azaindoles require heating, typically between 80–110 °C.[4][14] If a reaction is sluggish, a modest increase in temperature may help. However, if side products appear, consider lowering the temperature and extending the reaction time.

4. Poor Substrate Reactivity:

  • The Cause: The reactivity of the aryl halide is paramount and follows the order: I > Br > OTf >> Cl.[16] 7-Chloro-azaindoles are significantly less reactive than their bromo or iodo counterparts and often fail under conditions that work for the latter.[1][8]

  • The Solution: Match the Catalyst to the Halide.

    • For 7-chloro-azaindoles , it is almost mandatory to use a high-performance catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or P(t-Bu)₃ , or a dedicated pre-catalyst.[7][8] Higher catalyst loadings (2-5 mol%) and higher temperatures may be necessary.

    • For 7-bromo-azaindoles , a wider range of catalysts, including Pd(PPh₃)₄ or PdCl₂(dppf), may be successful, although modern ligands are still recommended for optimal results.[6]

Problem: Significant Formation of Side Products

Question: My reaction is proceeding, but I'm getting a messy mixture containing significant amounts of homocoupled boronic acid (Ar-Ar) and/or dehalogenated azaindole. How can I suppress these side reactions?

Answer: These side products indicate that off-cycle pathways are competing with the desired cross-coupling. Here’s how to diagnose and minimize them.

1. Homocoupling of Boronic Acid:

  • The Cause: This side reaction is primarily caused by the presence of oxygen in the reaction mixture, which facilitates the oxidative coupling of two boronic acid molecules.[12]

  • The Solution: Rigorous Degassing.

    • Your reaction setup must be scrupulously purged of oxygen. The most effective method is to use three freeze-pump-thaw cycles .

    • Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst is a viable, though slightly less effective, method.[6][12] Always maintain a positive pressure of inert gas throughout the reaction.

2. Protodeboronation:

  • The Cause: This is the replacement of the -B(OH)₂ group on your coupling partner with a hydrogen atom. It is often accelerated by excessive water, high temperatures, and prolonged reaction times.[1][12]

  • The Solution: Protect the Boron.

    • Use Boronic Esters: If protodeboronation is a persistent issue, switch from the boronic acid to a more stable pinacol boronate ester (Bpin) . These are less susceptible to premature hydrolysis and decomposition.[17]

    • Control Water Content: While some water is beneficial, an excessive amount can be detrimental. Use a measured amount of water as a co-solvent rather than an arbitrary volume.[12]

    • Minimize Reaction Time/Temperature: Do not heat the reaction longer or hotter than necessary. Monitor by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

3. Dehalogenation of the Azaindole:

  • The Cause: The replacement of the halide with a hydrogen atom is usually caused by a hydride source in the reaction mixture. Potential culprits include certain bases (e.g., amine bases) or solvents (e.g., alcohols).[12]

  • The Solution: Eliminate Hydride Sources.

    • Switch to a non-hydridic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.

    • Use aprotic solvents such as dioxane, toluene, or DMF.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is Suzuki coupling on 7-azaindoles more challenging than on simple aryl halides like bromobenzene? The primary challenge is the presence of the pyridine nitrogen at position 7. This nitrogen atom can act as a Lewis base and coordinate to the palladium catalyst. This coordination can either stabilize the catalyst in an inactive state or form a bidentate chelate with the N-H of the pyrrole ring, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[1][2][18]

Q2: How do I select the best Palladium catalyst and ligand for my 7-azaindole derivative? Selection depends on the halide's reactivity. For a general approach, start with a robust system known to overcome catalyst inhibition. A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos is an excellent and versatile choice.[7][14][19] Alternatively, using a pre-formed palladacycle like XPhos-G3 offers reliability and ease of use.[4] For less-reactive 7-chloro-azaindoles, these powerful systems are highly recommended.

Q3: What is the role of the base, and how do I choose the right one? The base's main role is to react with the boronic acid [R-B(OH)₂] to form a more reactive tetracoordinate "ate" complex [R-B(OH)₃]⁻.[10][20] This negatively charged species has a higher nucleophilicity, which greatly accelerates the crucial transmetalation step. K₃PO₄ is a widely used and effective choice for azaindole couplings because it is strong enough for activation but generally does not cause hydrolysis of sensitive functional groups.[4][13]

Q4: Should I protect the N-H of the 7-azaindole before the coupling reaction? It depends. While N-H protection (e.g., with a Boc or SEM group) can prevent potential catalyst inhibition and side reactions, it adds extra steps to the synthesis.[13][18] Fortunately, many modern catalyst systems, particularly those with bulky Buchwald-type phosphine ligands, are highly effective for coupling unprotected N-H azaindoles.[2][4] It is recommended to first attempt the reaction on the unprotected substrate using an optimized catalyst system. If yields remain low or side reactions persist, then N-H protection should be considered.

Section 3: Recommended Protocols & Conditions
General Experimental Protocol for Suzuki Coupling of a 7-Halo-azaindole
  • Reagent Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the 7-halo-azaindole (1.0 equiv), the arylboronic acid or boronate ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove all oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 5:1) via syringe. The solvent should be sparged with inert gas for at least 20 minutes prior to use.[12]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos-G4, 1-3 mol%) or the combination of palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. Deactivating the silica gel with triethylamine (1% in the eluent) can help reduce tailing for these basic compounds.[6]

Table 1: Recommended Starting Conditions for 7-Azaindole Suzuki Coupling
Substrate HalidePalladium Source (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Reference(s)
7-Chloro-azaindole Pd₂(dba)₃ (2-5%)SPhos (4-10%)Cs₂CO₃ (2.0)Toluene/EtOH (1:1)110[7][14]
7-Bromo-azaindole Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (5:1)100[4]
Unprotected Azaindole P1 Precatalyst (1.5%)XPhos (2.25%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)60[4]
Electron-rich Arylboronic Acid PdCl₂(dppf) (3%)-K₂CO₃ (2.0)DMF/H₂O (1:1)80[6][15]
Sterically Hindered Substrates Pd₂(dba)₃ (5%)P(t-Bu)₃ (10%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)100-110[8]
Section 4: Visual Guides & Workflows
Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) pd0->pd_complex product R¹-R² (Product) pd_complex->pd0 transmetalation Transmetalation pd_intermediate R¹-Pd(II)L₂-R² (Di-organo Pd Complex) pd_complex->pd_intermediate pd_intermediate->pd_complex reductive_elimination Reductive Elimination pd_intermediate->product pd_intermediate->product reductive_elimination->pd0 product->pd_intermediate aryl_halide R¹-X (7-Halo-azaindole) aryl_halide->pd0 boronic_acid R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ boronic_acid->pd_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Failed Azaindole Coupling

Troubleshooting_Workflow start Low/No Yield in 7-Azaindole Suzuki Coupling check_reagents Step 1: Verify Reagents - Boronic acid fresh? - Solvents degassed? - Base purity? start->check_reagents check_conditions Step 2: Assess Conditions - Is catalyst/ligand robust enough? - Correct Base/Solvent combo? check_reagents->check_conditions Reagents OK solution_reagents Action: - Use fresh reagents. - Re-run with rigorous degassing. check_reagents->solution_reagents Problem Found check_sides Step 3: Analyze Side Products - Homocoupling? - Protodeboronation? - Dehalogenation? check_conditions->check_sides Conditions Seem OK solution_conditions Action: - Switch to Pd₂(dba)₃/SPhos or G4 Pre-catalyst. - Screen K₃PO₄ vs Cs₂CO₃. - Use Dioxane/H₂O. check_conditions->solution_conditions Problem Found solution_homocoupling Action: - Improve degassing (Freeze-Pump-Thaw). - Ensure inert atmosphere. check_sides->solution_homocoupling Homocoupling Observed solution_deboronation Action: - Switch to Pinacol Boronate Ester (Bpin). - Reduce temperature. check_sides->solution_deboronation Protodeboronation Observed

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

References
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Retrieved March 10, 2026, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(28), 7122-7134. Available from: [Link]

  • Yadav, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8415-8426. Available from: [Link]

  • Yadav, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8415-8426. Available from: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. Available from: [Link]

  • Yadav, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8415-8426. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(28), 7122-7134. Available from: [Link]

  • Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 10, 2026, from [Link]

  • Organic Chemistry Portal. (2006, July 15). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Retrieved March 10, 2026, from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved March 10, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 10, 2026, from [Link]

  • Hassan, J., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 102(5), 1359-1470. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2015, January). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved March 10, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 10, 2026, from [Link]

  • Vantourout, J. C., et al. (2012). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 14(6), 1592-1595. Available from: [Link]

  • Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available from: [Link]

  • Aher, R. D., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 557, 1-10. Available from: [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 408-414. Available from: [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved March 10, 2026, from [Link]

Sources

Technical Support Center: Microwave-Assisted Synthesis of 3-Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the microwave-assisted synthesis of 3-substituted 7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of microwave energy to accelerate the synthesis of these crucial heterocyclic scaffolds. 7-azaindoles are privileged structures in modern drug discovery, serving as key building blocks for a range of therapeutics, including kinase inhibitors and anticancer agents.[1][2][3][4][5]

Microwave-assisted organic synthesis (MAOS) offers a transformative approach compared to conventional heating methods, providing rapid, uniform heating that often leads to dramatically reduced reaction times, increased yields, and improved product purity.[6][7][8][9] This resource provides field-proven insights, troubleshooting guides, and validated protocols to help you navigate the specific challenges and unlock the full potential of this technology for your 7-azaindole projects.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the principles and practicalities of using microwave energy for the synthesis of 7-azaindoles.

Q1: What is the fundamental mechanism of microwave heating in my organic reaction?

A1: Unlike conventional heating which relies on external heat sources and slow thermal conduction, microwave heating transfers energy directly to the materials in your reaction vial.[10] This occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as your solvent or reagents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat rapidly and uniformly throughout the sample volume.[11][12][13]

  • Ionic Conduction: If charged particles (ions) are present in your reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. This generates kinetic energy and collisions, which contribute to the rapid heating of the bulk medium.[12]

This direct "in-core" heating is what allows for the superheating of solvents above their atmospheric boiling points in sealed vessels, leading to significant rate enhancements.[10]

Q2: Why is microwave synthesis particularly advantageous for preparing 3-substituted 7-azaindoles?

A2: The synthesis of 7-azaindoles, particularly through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or cyclization sequences, often requires significant energy input.[14][15][16] Microwave irradiation is highly effective for several reasons:

  • Speed: Reactions that might take many hours or even days under conventional reflux can often be completed in minutes.[8][17][18] This is invaluable for rapid library synthesis and optimization studies.

  • Higher Yields & Purity: The rapid and uniform heating minimizes the formation of thermal degradation byproducts that can occur with prolonged heating using an oil bath, where vessel walls are significantly hotter than the reaction bulk.[6][19]

  • Enabling Difficult Transformations: Microwave energy can drive reactions to completion that may be sluggish or fail entirely under conventional conditions, allowing access to more complex and diverse 3-substituted analogues.[7] For example, microwave heating has been shown to dramatically accelerate key epoxide-opening and cyclization steps in flexible 7-azaindole syntheses.[17][20]

Q3: How do I select an appropriate solvent for a microwave-assisted reaction?

A3: Solvent choice is critical. The ability of a solvent to absorb microwave energy and convert it to heat is determined by its dielectric properties, specifically its dissipation factor (tan δ). Solvents are generally classified as:

  • High Absorbers: (e.g., DMF, NMP, DMSO, Ethanol, Acetonitrile) - These are highly polar and heat very efficiently. They are excellent choices for most applications.

  • Medium Absorbers: (e.g., THF, Dichloromethane) - These heat moderately and can be useful when precise temperature control is needed.

  • Low/Non-Absorbers: (e.g., Toluene, Hexane, Dioxane) - These nonpolar solvents do not heat effectively on their own. They are often used in mixtures with a high-absorbing solvent or when a reactant or catalyst is the primary microwave absorber.

Causality: The choice is not just about heating efficiency. You must also consider the solvent's boiling point (to ensure sufficient pressure can be achieved for superheating), its ability to solubilize your reactants and catalyst, and its compatibility with your reaction chemistry. For many palladium-catalyzed cross-couplings, polar aprotic solvents like DMF, Dioxane (often mixed with water), or Acetonitrile are excellent starting points.

Q4: What are the most critical safety precautions when using a microwave reactor?

A4: Modern laboratory microwave reactors have numerous built-in safety features, but user vigilance is paramount.

  • Never use a domestic microwave oven. They lack the temperature and pressure sensors, magnetic stirring, and safety interlocks required for chemical synthesis.

  • Inspect your reaction vessels. Never use a vial with any cracks, chips, or defects, as it could fail under pressure.

  • Do not overfill the vial. A general rule is to not exceed 2/3 of the vial's volume to allow for thermal expansion and headspace for vapor pressure.

  • Avoid super-concentrated reactions. Highly concentrated reaction mixtures can sometimes lead to uncontrollable, rapid exothermic events. Always perform initial experiments on a small scale.

  • Use proper stirring. Vigorous stirring is essential for uniform temperature distribution and to prevent bumping or localized overheating.

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during the microwave-assisted synthesis of 3-substituted 7-azaindoles.

Problem 1: Low or No Product Yield

Q: My reaction is not proceeding, or the conversion to my desired 3-substituted 7-azaindole is very low. What should I investigate?

A: Low yield is a multifaceted problem. A logical diagnostic workflow is essential.

G start Low Yield Observed q1 Is the reaction temperature reaching the setpoint? start->q1 sol1 Issue: Poor Microwave Absorption 1. Check solvent polarity. Is it a low absorber (e.g., Toluene, Dioxane)? 2. Action: Co-mix with a polar solvent (e.g., NMP, DMF) or add a passive heating element (SiC stir bar). q1->sol1 No q2 Is a transition metal catalyst being used (e.g., Pd for cross-coupling)? q1->q2 Yes a1_yes Yes a1_no No sol2 Issue: Catalyst Inactivation 1. Ensure reaction is under inert atmosphere (N2/Ar). 2. Degas solvents thoroughly. 3. Screen different ligands or use a robust pre-catalyst. 4. Titrate base carefully; excess can deactivate catalyst. q2->sol2 Yes q3 Is starting material being consumed but no product formed? q2->q3 Yes q2->q3 No a2_yes Yes a2_no No sol3 Issue: Product or SM Degradation 1. The reaction temperature is likely too high. 2. Action: Systematically lower the setpoint (e.g., in 10-20 °C increments). 3. Reduce the reaction hold time. q3->sol3 Yes sol4 Issue: Suboptimal Reaction Conditions 1. Re-evaluate stoichiometry of reagents. 2. Screen different bases and solvents. 3. Incrementally increase temperature and/or time. q3->sol4 No a3_yes Yes a3_no No

Caption: Troubleshooting Decision Tree for Low Yield.

Problem 2: Significant Side Product Formation

Q: My LCMS shows the formation of multiple, significant byproducts instead of my clean target compound. How can I improve selectivity?

A: Side product formation is often a result of the high-energy conditions inherent to microwave synthesis. Understanding the likely side reactions is key.

  • Suspected Side Product: Dimerization/Polymerization

    • Context: This is common in reactions like Sonogashira couplings, where terminal alkynes can undergo homocoupling (Glaser coupling).

    • Causality: High temperatures and certain catalytic conditions can promote these unwanted pathways.

    • Solution:

      • Ensure Inert Atmosphere: Rigorously exclude oxygen, which promotes homocoupling.

      • Modify Catalyst System: For Sonogashira, decreasing the amount of copper co-catalyst (CuI) or even running under copper-free conditions can suppress dimerization.

      • Optimize Temperature: Lower the reaction temperature. The goal is to find the "sweet spot" where the desired reaction proceeds efficiently but the side reaction is minimized.

  • Suspected Side Product: Di-(7-azaindolyl)methanes (DAIMs)

    • Context: When reacting 7-azaindole with an aldehyde to form a 3-substituted alcohol or alkene, a common byproduct is the DAIM, where two azaindole units are linked by a CH-R bridge.

    • Causality: Microwave heating can promote the nucleophilicity of a second 7-azaindole molecule, which attacks the reactive alkylidene-azaindolene intermediate formed from the initial condensation.[21][22]

    • Solution:

      • Stoichiometry: Use a significant excess of the aldehyde to favor the formation of the initial adduct.

      • Switch to Conventional Heating: This specific transformation is often cleaner at lower, ambient temperatures where the second addition is kinetically disfavored.[21]

  • Suspected Side Product: N-functionalization vs. C-functionalization

    • Context: In palladium-catalyzed cross-coupling reactions on unprotected 7-azaindoles (e.g., 3-halo-7-azaindole), the reaction can occur at the carbon (C3) or the ring nitrogen (N7).

    • Causality: The N-H bond of the azaindole is acidic and can compete with the C-X bond for oxidative addition to the palladium catalyst.

    • Solution:

      • Protecting Groups: The most robust solution is to protect the N-H proton (e.g., with a SEM or Boc group) to unequivocally direct reactivity to the carbon position.

      • Ligand and Base Selection: For unprotected substrates, the choice of ligand and base is critical. Bulky, electron-rich phosphine ligands and non-nucleophilic bases can favor C-arylation over N-arylation.[23][24]

Problem 3: Poor Reproducibility Between Runs

Q: I ran the same reaction twice and got very different results. What could be causing this inconsistency?

A: Reproducibility issues in microwave chemistry often stem from subtle variations in physical or chemical parameters.

  • Possible Cause: Inconsistent Heating

    • Diagnosis: This can happen if the reaction mixture is very viscous or if solids are present that are not being suspended effectively.

    • Solution: Ensure your magnetic stir bar is coupled and spinning vigorously. In reactors equipped with them, ensure the mode stirrer is active to homogenize the microwave field.[7]

  • Possible Cause: Inconsistent Vessel Sealing

    • Diagnosis: If a vial cap or septum is not sealed perfectly, solvent can escape as vapor, changing the concentration and pressure within the vial. This leads to a different reaction temperature and outcome.

    • Solution: Always use a new septum for each reaction. Ensure the cap is crimped or screwed on to the correct torque specified by the manufacturer.

  • Possible Cause: Atmospheric Contamination

    • Diagnosis: Many cross-coupling catalysts are highly sensitive to trace oxygen or moisture. Inconsistent inerting procedures can lead to variable catalyst activity.

    • Solution: Implement a standardized procedure for degassing your reaction mixture (e.g., 3x vacuum/backfill cycles with argon or nitrogen) before sealing the vial and initiating the reaction. Use anhydrous solvents.

Validated Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of 3-aryl-7-azaindoles.

Reaction: Synthesis of 3-phenyl-1H-pyrrolo[2,3-b]pyridine

Caption: General scheme for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-bromo-7-azaindole (197 mg, 1.0 mmol, 1.0 equiv.).

  • Addition of Coupling Partner: Add phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.).

  • Catalyst and Base: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%) and sodium carbonate (Na₂CO₃, 212 mg, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water (5 mL).

  • Inerting: Seal the vial with a septum cap. Purge the vial with argon or nitrogen gas for 5 minutes by inserting an inlet needle through the septum and an outlet needle for venting.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 150 °C

    • Hold Time: 15 minutes

    • Power: Dynamic (automatic power modulation to maintain temperature)

    • Stirring: 600 RPM

  • Work-up: After the reaction is complete and the vial has cooled to a safe temperature (<50 °C), quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-7-azaindole.

Data Summary Tables

For effective method development, it is crucial to understand how microwave conditions compare to conventional methods and how solvent choice impacts performance.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 3-Aryl-7-Azaindole

ParameterConventional HeatingMicrowave-Assisted SynthesisAdvantage
Heating Method Oil BathMicrowave ReactorDirect, Volumetric
Temperature 85 °C (Reflux)150 °C (Superheated)Higher energy input
Reaction Time 12 hours15 minutes~48x faster
Typical Yield 65%91%Higher throughput
Reference Based on typical thermal Suzuki conditions[7][8][17]

Table 2: Properties of Common Solvents for Microwave Synthesis

SolventBoiling Point (°C)Dielectric Constant (ε)Dissipation Factor (tan δ)Microwave Absorption
N,N-Dimethylformamide (DMF) 15336.70.161High
Acetonitrile (ACN) 8237.50.062High
Ethanol 7824.60.941High
Tetrahydrofuran (THF) 667.60.047Medium
1,4-Dioxane 1012.20.005Low
Toluene 1112.40.040Low

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). ResearchGate. [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019, January 2). Advanced Journal of Chemistry, Section A. [Link]

  • Sharma, N., & Anurag. (2019, June 1). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry. [Link]

  • Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. (2012, June 14). PubMed. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Microwave-Assisted Flexible Synthesis of 7-Azaindoles. (n.d.). Organic Chemistry Portal. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022, May 13). Journal of Medicinal Chemistry. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020, April 7). National Center for Biotechnology Information. [Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. (2013, November 7). RSC Publishing. [Link]

  • Microwave-assisted synthesis of nitrogen-containing heterocycles. (2013, February 13). Taylor & Francis Online. [Link]

  • Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. (n.d.). Pure and Applied Chemistry. [Link]

  • Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles. (2026, February 7). ResearchGate. [Link]

  • Microwave-assisted flexible synthesis of 7-azaindoles. (2006, July 21). PubMed. [Link]

  • Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. (2019, December 2). SciSpace. [Link]

  • Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles. (n.d.). Thieme Connect. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). RSC Publishing. [Link]

  • Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. (2019, December 2). National Center for Biotechnology Information. [Link]

  • CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES William D. Shipe,* Feng Yang, Zh. (2006, October 27). LOCKSS: Serve Content. [Link]

  • Microwave-assisted, One-Pot Reaction of 7-azaindoles and Aldehydes: A Facile Route to Novel di-7-azaindolylmethanes. (2014, January 1). PubMed. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). National Center for Biotechnology Information. [Link]

  • Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes. (n.d.). Manning Lab. [Link]

  • Different strategies for synthesis of 7-azaindoles. (n.d.). ResearchGate. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012, November 19). Beilstein Journals. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). MDPI. [Link]

  • Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. (n.d.). Norwegian Research Information Repository. [Link]

  • Microwave-Assisted Flexible Synthesis of 7-Azaindoles. (2006, June 20). The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 5-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 5-ethyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-ethyl-7-azaindole). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. As a bioisostere of indole, the 7-azaindole nucleus is a privileged structure in medicinal chemistry, but its synthesis is often challenging due to the electronic properties of the pyridine ring.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and field-proven insights. Our goal is to help you diagnose issues, optimize your reaction conditions, and successfully isolate your target compound with high purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is extremely low, and TLC/LC-MS analysis shows a complex mixture with multiple unidentified spots. Where do I begin troubleshooting?

This is a common and frustrating issue, often pointing to problems with starting materials, reaction conditions, or competing side reactions.

Plausible Causes & Diagnostic Workflow:

  • Reagent Purity & Stability: The quality of your starting materials is paramount. Arylhydrazines, common precursors in Fischer indole syntheses, can degrade over time.[2] Similarly, organometallic reagents and catalysts used in cross-coupling reactions are sensitive to air and moisture.

  • Sub-optimal Reaction Conditions: The synthesis of the azaindole core is highly sensitive to temperature, solvent, and catalyst choice.[1][2] For instance, in a Fischer indole synthesis, excessive heat can promote the formation of intractable byproducts.[3]

  • Competing Side Reactions: Depending on your chosen route, numerous side reactions can occur. In Fischer-type syntheses, aldol condensations and Friedel-Crafts-like reactions are known to compete with the desired cyclization.[2] In palladium-catalyzed routes, catalyst poisoning by the nitrogen of the pyridine ring can stall the reaction.[1]

Proposed Solutions & Methodologies:

  • Step 1: Validate Starting Materials:

    • Verify the purity of your starting materials via NMR or GC-MS.

    • If using an arylhydrazine, ensure it is fresh or has been stored properly under an inert atmosphere.

    • Ensure all solvents are anhydrous, as water can quench sensitive reagents and catalysts.[4]

  • Step 2: Re-evaluate Reaction Parameters:

    • Temperature Control: Run the reaction at the lower end of the recommended temperature range and monitor closely by TLC or LC-MS. Create a temperature gradient study to find the optimal point where product formation is favored over byproduct generation.

    • Solvent Choice: The polarity of the solvent can dramatically influence reaction outcomes.[4] If using a standard solvent like ethanol or acetic acid, consider alternatives. For example, high-boiling point solvents like diphenyl ether or polyphosphoric acid (PPA) are often used in Fischer indolizations.[3][5]

    • Catalyst Screening: If one acid catalyst (e.g., p-TSA) is failing, screen others like zinc chloride, boron trifluoride, or PPA, as the choice of acid can significantly influence regioselectivity and yield.[2][5][6]

  • Step 3: Isolate and Characterize a Major Byproduct:

    • Use preparative TLC or flash chromatography to isolate one of the major byproducts.

    • Submit the isolated impurity for high-resolution mass spectrometry (HRMS) and detailed NMR analysis (1H, 13C, COSY, HMBC) to elucidate its structure. Knowing what you are making inadvertently is the key to preventing it.

Troubleshooting Workflow Diagram

G cluster_feedback Iterative Optimization Loop start Low Yield / Complex Mixture Observed reagent_check 1. Validate Starting Materials (NMR, GC-MS, Freshness) start->reagent_check condition_check 2. Re-evaluate Reaction Conditions (Temperature, Solvent, Catalyst) reagent_check->condition_check Reagents OK optimize 4. Optimize Reaction Based on Findings reagent_check->optimize Impure Reagents Identified byproduct_id 3. Isolate & Characterize Major Byproduct (HPLC, HRMS, NMR) condition_check->byproduct_id Conditions Appear Correct byproduct_id->optimize optimize->condition_check Further Optimization Needed success Successful Synthesis optimize->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Question 2: I am attempting a Fischer indole synthesis with 4-ethylphenylhydrazine and a suitable ketone, but I am getting a mixture of regioisomers. How can I improve selectivity?

Regioselectivity is a classic challenge in Fischer indole synthesis when using an unsymmetrical ketone. The reaction proceeds through an enamine intermediate, and if the ketone can form two different enamines, a mixture of products can result.[2][5]

Plausible Causes & Underlying Rationale:

  • Kinetic vs. Thermodynamic Control: The formation of the enamine intermediate can be under either kinetic or thermodynamic control. The choice of acid catalyst and its concentration can significantly influence which pathway is favored. Stronger acids and higher temperatures often favor the more stable (thermodynamic) enamine, while milder conditions may favor the faster-forming (kinetic) enamine.[2]

Proposed Solutions & Methodologies:

  • Catalyst Selection: The choice of acid catalyst is the most critical factor.

    • Brønsted vs. Lewis Acids: Compare a Brønsted acid (like polyphosphoric acid, PPA) with a Lewis acid (like ZnCl₂ or BF₃·OEt₂).[6] PPA often promotes cyclization to the more substituted carbon, while ZnCl₂ can favor the less substituted side.

    • Acid Concentration: Systematically vary the concentration of the chosen catalyst. A lower catalyst loading might favor one regioisomer over the other.

  • Temperature Profiling: Perform the reaction at different temperatures (e.g., 80°C, 100°C, 120°C) and analyze the product ratio at each point. Lower temperatures may increase the selectivity for the kinetic product.

  • Use of Pre-formed Hydrazone: Instead of a one-pot reaction, first synthesize and purify the hydrazone from 4-ethylphenylhydrazine and your ketone. Then, subject the purified hydrazone to various cyclization conditions. This eliminates side reactions from the initial condensation step and provides a cleaner system for optimizing the key cyclization.

Regioselectivity in Fischer Indole Synthesis

G start Unsymmetrical Ketone + 4-Ethylphenylhydrazine hydrazone Hydrazone Intermediate start->hydrazone enamine_A Enehydrazine A (Kinetic) hydrazone->enamine_A Path A enamine_B Enehydrazine B (Thermodynamic) hydrazone->enamine_B Path B rearrangement [3,3]-Sigmatropic Rearrangement enamine_A->rearrangement enamine_B->rearrangement product_A Regioisomer A rearrangement->product_A product_B Regioisomer B rearrangement->product_B

Caption: Formation of two regioisomers from an unsymmetrical ketone.

Question 3: My crude product looks clean on TLC, but it streaks badly or decomposes during silica gel column chromatography. What is happening and how can I fix it?

This strongly suggests that your 5-ethyl-7-azaindole product is sensitive to the acidic nature of standard silica gel. The pyridine nitrogen can be protonated by the acidic silanol groups on the silica surface, making the compound highly polar and prone to strong binding or degradation.[2]

Proposed Solutions & Methodologies:

  • Neutralize the Silica Gel:

    • Protocol: Prepare a slurry of your silica gel in the chosen eluent system. Add 1-2% triethylamine (Et₃N) or ammonia solution relative to the solvent volume. Stir the slurry for 15-30 minutes before packing the column. Run the column using an eluent that also contains a small amount (0.1-0.5%) of the same base. This deactivates the acidic sites on the silica.[2]

  • Switch the Stationary Phase:

    • Alumina: Use neutral or basic alumina as your stationary phase instead of silica gel. Alumina is generally less acidic and can be a better choice for acid-sensitive basic compounds.

    • Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, consider purification using reversed-phase (C18) silica gel with a solvent system like acetonitrile/water or methanol/water.

  • Alternative Purification Techniques:

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying crystalline solids and avoids issues with stationary phases altogether.

    • Preparative HPLC: For high-purity samples, preparative reversed-phase HPLC is a powerful, albeit more resource-intensive, option.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 5-substituted-7-azaindoles like 5-ethyl-1H-pyrrolo[2,3-b]pyridine?

Several robust strategies exist, each with its own advantages and challenges:

  • Fischer Indole Synthesis: A classic and powerful method involving the acid-catalyzed reaction of a substituted 2-pyridylhydrazine with an appropriate aldehyde or ketone.[3][6] It is often performed at high temperatures using catalysts like polyphosphoric acid (PPA).

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods often build the pyrrole ring onto a pre-functionalized pyridine. A common sequence involves a Sonogashira or Heck coupling of a halo-aminopyridine with an alkyne or alkene, followed by an intramolecular cyclization.[1] These methods offer great flexibility for introducing various substituents.

  • Chichibabin-like Cyclization: This involves the condensation of a lithiated picoline (methylpyridine) derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[4][7]

  • Iron-Catalyzed Cyclization: Efficient methods using iron catalysts to cyclize o-haloaromatic amines with terminal alkynes have been developed, often utilizing microwave irradiation to accelerate the reaction.[8]

Q2: I've synthesized my product. How do I definitively confirm its structure and identify any byproducts?

A combination of analytical techniques is essential for unambiguous structure elucidation.

Technique Purpose Expected Observations for 5-ethyl-1H-pyrrolo[2,3-b]pyridine
LC-MS Determine molecular weight and purity.A major peak with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
¹H NMR Elucidate the proton environment and connectivity.Look for characteristic signals for the ethyl group (a quartet and a triplet), distinct aromatic protons on both the pyrrole and pyridine rings, and a broad singlet for the N-H proton.
¹³C NMR Determine the number and type of carbon atoms.Confirm the total number of carbons and identify the chemical shifts for the ethyl group and the aromatic carbons of the heterocyclic core.
2D NMR (COSY, HMBC) Establish connectivity between protons and carbons.COSY will show correlations between coupled protons (e.g., within the ethyl group). HMBC is crucial for confirming long-range correlations that establish the connectivity of the entire ring system.
HRMS Obtain the exact mass and elemental formula.Provides high-confidence confirmation of the molecular formula, distinguishing it from isomers with different elemental compositions.

Experimental Protocol: Standard NMR Sample Preparation

  • Accurately weigh 5-10 mg of your purified, dry sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often useful as it can help in observing exchangeable protons like the N-H.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire standard ¹H and ¹³C spectra. If impurities are suspected or the structure needs definitive confirmation, proceed with 2D NMR experiments.

Q3: What are some of the most likely byproducts in the synthesis of 5-ethyl-7-azaindole?

The byproducts are highly dependent on the synthetic route chosen.

Potential Byproduct Likely Synthetic Route Formation Rationale Analytical Signature (MS)
Regioisomers Fischer IndoleUse of an unsymmetrical ketone leading to cyclization at an alternative position.[2]Same m/z as the product. Differentiated by NMR and HPLC retention time.
Dimerized Intermediates Chichibabin CyclizationDimerization of the lithiated picoline intermediate can compete with the desired reaction.[7]Approximately double the m/z of the starting picoline.
Aldol Condensation Products Fischer IndoleSelf-condensation of the ketone or aldehyde starting material under acidic conditions.[2]Varies depending on the carbonyl compound used.
N-Alkylated/Protected Product GeneralIf protecting groups (e.g., Boc, Tosyl) are used, incomplete deprotection will leave this byproduct.[9]m/z = Product Mass + Mass of Protecting Group.
Homocoupled Precursors Pd-catalyzed Cross-CouplingUnwanted coupling of two boronic acid/ester molecules (Suzuki) or two alkyne molecules (Sonogashira).Varies depending on the starting materials.

References

  • Improving yield in Fischer indole synthesis of precursors - Benchchem.
  • optimization of reaction conditions for 7-Azaoxindole synthesis - Benchchem.
  • Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling - AWS.
  • One-Pot Synthesis of Substituted 7-Azaindole Derivatives: Applic
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Semantic Scholar.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
  • Fischer Indole Synthesis - Alfa Chemistry.
  • Different strategies for synthesis of 7-azaindoles - ResearchG
  • The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles - ResearchG
  • Fischer indole synthesis - Wikipedia.

Sources

addressing co-eluting impurities in "pyrrolo[2,3-b]pyridine" purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolo[2,3-b]pyridine (7-Azaindole) Purification.

The 7-azaindole scaffold is a privileged pharmacophore in drug discovery, particularly in the development of protein kinase inhibitors[1][2]. However, its unique electronic topology—combining an electron-rich pyrrole ring with an electron-deficient, basic pyridine ring—creates significant purification bottlenecks[3]. Researchers frequently encounter co-eluting impurities such as N- vs. C-alkylation regioisomers, halogenated positional isomers, and severe peak tailing caused by unreacted starting materials[4][5].

This guide is engineered for scientists and drug development professionals, providing mechanistic troubleshooting, quantitative data, and self-validating protocols to resolve these specific chromatographic challenges.

Diagnostic Workflow for 7-Azaindole Impurities

Before altering your solvent system, it is critical to diagnose the specific structural relationship between your target compound and the co-eluting impurity.

G Start Crude 7-Azaindole Mixture Check Identify Impurity Type (LC-MS / 1H-NMR) Start->Check Regio N- vs C-Alkylation Regioisomers Check->Regio Halo Halogenated Positional Isomers Check->Halo Tailing Severe Tailing / Co-eluting SM Check->Tailing Action1 Use Normal-Phase (EtOAc/Hexanes) Regio->Action1 Action2 Use PFP Column (Reversed-Phase) Halo->Action2 Action3 Add 0.1-1% Et3N or NH4OH Modifier Tailing->Action3

Diagnostic workflow for resolving 7-azaindole co-eluting impurities.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why do N-alkyl and C3-alkyl regioisomers co-elute on reversed-phase HPLC, and what is the mechanistic basis for separating them? A: In 7-azaindole synthesis, the pyrrole nitrogen is the primary site for deprotonation, but the C3 position is highly nucleophilic, frequently resulting in a mixture of N-alkylated and C3-alkylated products[3][6]. On a reversed-phase (C18) column, these isomers often co-elute because their overall lipophilicity (hydrophobic surface area) is nearly identical. The Solution: Switch to normal-phase silica chromatography. The C3-alkylated isomer retains the N-H bond (a strong hydrogen-bond donor), causing it to interact strongly with the silica surface. The N-alkylated isomer lacks this H-bond donor and will elute significantly faster, providing baseline resolution.

Q2: How do I eliminate the severe peak tailing that causes my product to co-elute with the starting material during flash chromatography? A: Peak tailing in 7-azaindoles is driven by the basic pyridine nitrogen (pKa ~4.6)[6]. This nitrogen acts as a strong hydrogen-bond acceptor, interacting non-linearly with the highly acidic, uncapped silanol groups (Si-OH) on standard silica gel[7]. The Solution: You must competitively inhibit this interaction. Adding a basic modifier like 0.1%–1% Triethylamine (Et₃N) or aqueous Ammonia (NH₄OH) to your mobile phase caps the acidic silanols, converting the tailing peak into a sharp, Gaussian band that easily separates from the starting material[7].

Q3: Standard C18 columns fail to separate my 4-bromo-7-azaindole from the 5-bromo positional isomer. What stationary phase should I use? A: Positional halogen isomers have nearly indistinguishable polarities and lipophilicities[4][5]. Standard C18 phases rely purely on hydrophobic partitioning, which is insufficient here. The Solution: Utilize a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal retention mechanisms, including π−π interactions, dipole-dipole interactions, and enhanced shape selectivity. The slight difference in the spatial orientation of the bromine atom at the C4 vs. C5 position will interact differently with the rigid fluorinated aromatic ring of the PFP phase, enabling separation.

Quantitative Data: Chromatographic Resolution Strategies

The following table summarizes typical co-eluting impurities encountered during 7-azaindole derivatization and the optimal parameters for resolving them.

Impurity TypeTypical ΔRf​ (Silica)Typical ΔRt​ (C18 RP-HPLC)Recommended Separation StrategyMechanistic Rationale
N-Alkyl vs. C3-Alkyl 0.15 - 0.25< 0.5 minNormal-Phase (Hexanes/EtOAc)N-alkyl lacks H-bond donor, eluting significantly faster on silica.
4-Halo vs. 5-Halo < 0.051.0 - 2.5 min (PFP)Reversed-Phase (PFP Column)PFP offers enhanced shape selectivity and π−π interactions for positional halogens.
Unreacted 7-Azaindole 0.05 - 0.100.5 - 1.5 minNormal-Phase with 1% Et₃NEt₃N caps acidic silanols, preventing the basic pyridine N from causing tailing/overlap.
Des-halogenated Byproduct 0.101.5 - 3.0 minReversed-Phase (C18)Loss of the halogen significantly reduces lipophilicity, easily resolved on standard C18.

Step-by-Step Methodologies

Protocol A: Reversed-Phase HPLC Method Development for Halogenated Isomers

This protocol is designed to separate closely related positional isomers (e.g., 4-chloro- vs. 5-chloro-7-azaindole) using shape selectivity.

  • Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 5 µm, 4.6 x 150 mm for analytical, or 21.2 x 250 mm for preparative scale).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure water + 0.1% Trifluoroacetic acid (TFA). Causality: TFA lowers the pH below the pKa of the pyridine nitrogen (~4.6), ensuring the molecule is fully protonated. This prevents partial ionization states that cause peak broadening.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% TFA.

  • Gradient Design: Start with a shallow gradient to maximize π−π interactions. Program the pump for 10% B to 40% B over 20 minutes.

  • Sample Preparation: Dissolve the crude mixture in a 1:1 ratio of DMSO and Solvent A. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check: Inject a 5 µL test volume. Evaluate the asymmetry factor ( As​ ) of the peaks. If As​>1.5 (indicating tailing), increase the TFA concentration to 0.15% to ensure complete protonation of the basic nitrogen.

Protocol B: Optimized Normal-Phase Flash Chromatography for Regioisomers

This protocol utilizes basic modifiers and dry-loading to separate N-alkylated from C-alkylated 7-azaindoles.

  • TLC Screening: Spot the crude mixture on silica TLC plates. Develop in 30% EtOAc in Hexanes containing 1% Et₃N. Verify that the N-alkylated product (higher Rf​ ) is separated from the C-alkylated product (lower Rf​ ) by a ΔRf​ of at least 0.15.

  • Dry Loading (Critical Step): 7-azaindoles often exhibit poor solubility in the non-polar starting mixtures of flash chromatography. Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Methanol. Add silica gel (or Celite) at a 1:3 compound-to-silica weight ratio. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Slurry-pack the silica column using Hexanes containing 1% Et₃N. Flush with 2 column volumes (CV) of this solvent to pre-treat and cap the acidic silanols[7].

  • Elution: Load the dry powder onto the top of the column. Run a step gradient: 10% EtOAc/Hexanes (with 1% Et₃N) for 3 CVs, followed by 30% EtOAc/Hexanes (with 1% Et₃N) for 5 CVs.

  • Fractionation: Collect fractions and monitor via UV (254 nm). The N-alkylated product will elute first.

Chromatographic Interaction Mechanisms

Understanding the physical interactions between the 7-azaindole core and the stationary phase is the key to autonomous method development.

G Azaindole 7-Azaindole Analyte Silica Silica Gel (NP) Acidic Silanols Azaindole->Silica Pyridine N Interaction C18 C18 / PFP (RP) Hydrophobic Surface Azaindole->C18 Core Lipophilicity Tailing Peak Tailing (H-Bonding) Silica->Tailing Uncapped Sites Resolution Shape Selectivity (π-π / Hydrophobic) C18->Resolution Isomer Separation

Mechanistic interactions of 7-azaindole with stationary phases.

References

  • [1] US20100035917A1 - Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors. Google Patents.1

  • [2] Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Academia.edu. 2

  • [4] Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library. NIH PMC.4

  • [3] Product Class 22: Azaindoles and Their Derivatives. Thieme Connect. 3

  • [7] Technical Support Center: Purification of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine. Benchchem. 7

  • [5] Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. 5

  • [6] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. 6

Sources

Technical Support Center: Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-b]pyridine compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges related to achieving optimal oral bioavailability for this important class of molecules.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your research, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Poor Aqueous Solubility and Dissolution

Question: My lead pyrrolo[2,3-b]pyridine derivative exhibits very low aqueous solubility (<10 µg/mL), resulting in poor dissolution and minimal absorption in our initial animal studies. What strategies can I employ to improve this?

Answer: Low aqueous solubility is a primary and frequent barrier for pyrrolo[2,3-b]pyridine compounds.[1] The core issue is that for a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids. Your approach to solving this can be twofold: enhancing the formulation or chemically modifying the molecule itself.

Formulation-Based Strategies

These approaches focus on improving the dissolution rate and apparent solubility of the existing compound without altering its chemical structure.

  • Particle Size Reduction: Increasing the surface area of the drug powder can significantly enhance its dissolution rate.

    • Micronization: This process reduces particle size to the micrometer range (1-10 µm).[2] It's a well-established, cost-effective first step for many Biopharmaceutics Classification System (BCS) Class II compounds (high permeability, low solubility).

    • Nanosuspensions: Reducing particle size further into the nanometer range (200-600 nm) can dramatically increase surface area and saturation solubility.[3][4] This is achieved through methods like high-pressure homogenization or media milling and is particularly effective for compounds with very poor solubility.[4][5]

  • Amorphous Solid Dispersions (ASDs): Crystalline forms of drugs are thermodynamically stable but often have low solubility. By dispersing the drug in an amorphous state within a polymer matrix (e.g., HPMC-AS, PVP/VA), you can achieve a much higher apparent solubility and dissolution rate.[2][3] The polymer prevents the drug from recrystallizing, maintaining it in a high-energy, more soluble state.

    • Causality: The energy required to dissolve a crystalline solid involves overcoming the crystal lattice energy. Amorphous forms lack this ordered structure, making them more readily dissolve.

  • Lipid-Based Formulations: For lipophilic compounds (high logP), lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[6] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media (i.e., GI fluids).

    • Mechanism: The drug is dissolved in the lipid formulation and remains in a solubilized state within the emulsified droplets, facilitating its absorption. These formulations can also enhance lymphatic transport, which helps bypass the liver and reduce first-pass metabolism.[1][7]

Chemical Modification Strategies

If formulation approaches are insufficient or if you are in an earlier lead optimization phase, modifying the molecule can provide a more permanent solution.

  • Prodrug Approach: This involves attaching a promoiety to the parent drug, which is later cleaved in vivo to release the active molecule.[8][9]

    • Phosphate Esters: Attaching a phosphate group is a classic strategy to dramatically increase aqueous solubility.[3][10] The phosphate group is ionizable, making the prodrug highly water-soluble. It is typically cleaved by intestinal alkaline phosphatases to release the parent drug at the site of absorption.[10] This is particularly useful for overcoming pH-dependent solubility issues.[1]

Issue 2: Extensive First-Pass Metabolism

Question: My compound appears to be well-absorbed from the gut, but the oral bioavailability is still very low. Our data suggests it is being rapidly metabolized by the liver. How can we mitigate this?

Answer: High first-pass (or presystemic) metabolism is a common fate for many drug candidates, where the compound is extensively metabolized in the gut wall and/or liver before it can reach systemic circulation.[11] Addressing this requires identifying and protecting the metabolic "soft spots" on your molecule.

  • Structural Modification (Metabolic Blocking): This is a core medicinal chemistry strategy.

    • Identify Metabolic Hotspots: Use in vitro assays with liver microsomes or hepatocytes to identify the primary sites of metabolism on your pyrrolo[2,3-b]pyridine scaffold.

    • Block Metabolism: Introduce chemical modifications at or near these sites to hinder enzymatic degradation. For example, replacing a metabolically labile hydrogen atom with a fluorine atom can block oxidation by cytochrome P450 enzymes. This approach was successfully used to improve the in vivo clearance of pyrazolo-pyridone inhibitors.[12]

  • Prodrug Strategy (Masking): A prodrug can be designed to temporarily mask the functional group that is susceptible to first-pass metabolism.[1] The promoiety is then cleaved in systemic circulation, releasing the active drug. This approach requires careful design to ensure the cleavage happens at the desired rate and location.

  • Formulation for Lymphatic Targeting: As mentioned previously, for highly lipophilic drugs, lipid-based formulations can promote transport through the lymphatic system.[1] The lymphatic system bypasses the portal circulation that goes directly to the liver, thereby protecting the drug from first-pass hepatic metabolism.[7]

Issue 3: Poor Intestinal Permeability

Question: My compound has excellent solubility after we developed a phosphate prodrug, but it still has low bioavailability. We suspect poor permeability across the intestinal epithelium (BCS Class III). What are our options?

Answer: For compounds with high solubility but low permeability, the challenge is getting the molecule to cross the intestinal barrier. Strategies must focus on enhancing this transport process.

  • Prodrugs Targeting Uptake Transporters: This is a sophisticated and highly effective strategy. The intestinal epithelium expresses numerous uptake transporters that can be hijacked to carry drugs into the body.[13]

    • PEPT1 Targeting: Peptide transporter 1 (PEPT1) is a high-capacity transporter for di- and tri-peptides. By attaching an amino acid or a dipeptide promoiety to your drug, you can make the resulting prodrug a substrate for PEPT1, significantly increasing its absorption. Valacyclovir is a classic example of this approach.[13]

  • Nanotechnology: Encapsulating the drug in nanoparticles or nano-carriers can improve uptake by intestinal cells through various mechanisms, including endocytosis.[1][5][6] This can be particularly useful for protecting the drug from the harsh GI environment and facilitating its transport across the mucus layer and epithelium.

  • Permeation Enhancers: Co-administering the drug with permeation enhancers can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport.[7][11] However, this approach must be used with extreme caution, as it can be non-specific and lead to the absorption of unwanted substances, potentially causing toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of pyrrolo[2,3-b]pyridine compounds that I should focus on for good oral bioavailability? A1: The oral bioavailability of pyrrolo[2,3-b]pyridines is governed by a balance of several key properties.[1] These include:

  • Aqueous Solubility: Essential for dissolution in the GI tract.

  • Lipophilicity (logP/logD): A measure of permeability. An optimal range (typically logP 1-3) is needed to cross the lipid cell membrane without being so high that the compound has poor solubility.

  • Molecular Weight (MW): Lower MW (<500 Da) is generally preferred for better absorption.

  • Hydrogen Bond Donors and Acceptors: High numbers can negatively impact permeability.

  • pKa: The ionization state of the molecule affects its solubility and permeability at different pH values throughout the GI tract.

Q2: What in vitro models are best for predicting the oral absorption of my new compounds? A2: A tiered approach using a combination of models is most effective:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, non-cell-based assay that predicts passive transcellular permeability. It's an excellent first screen for permeability potential.[14]

  • Caco-2 Cell Monolayers: This model uses human colon adenocarcinoma cells that differentiate into a monolayer mimicking the intestinal epithelium. It is the gold standard for assessing not only permeability but also active transport and the potential for efflux by transporters like P-glycoprotein.[14][15][16]

Q3: What animal models are typically used for in vivo oral bioavailability studies? A3: Mice are commonly used for initial pharmacokinetic (PK) screening due to their small size and cost-effectiveness.[1] Sprague-Dawley rats are also frequently used for more detailed PK studies to determine parameters like Cmax, AUC, and oral bioavailability (F%).[17][18]

Q4: My amorphous solid dispersion (ASD) is physically unstable and crystallizes over time. How can I fix this? A4: ASD instability is a common challenge.[6] Key factors to investigate are:

  • Polymer Selection: Ensure the chosen polymer has good miscibility with your drug and a high glass transition temperature (Tg) to prevent molecular mobility.

  • Drug Loading: High drug loading increases the thermodynamic driving force for crystallization. Try reducing the drug-to-polymer ratio.[1]

  • Storage Conditions: Store the ASD under controlled temperature and humidity, as moisture can act as a plasticizer and promote crystallization.

Q5: How can a prodrug strategy mitigate pH-dependent absorption issues for a weakly basic pyrrolo[2,3-b]pyridine? A5: A weakly basic compound may have good solubility in the acidic environment of the stomach but can precipitate in the higher pH of the intestine where most absorption occurs. A prodrug can be designed to have improved solubility across the entire physiological pH range. For example, a phosphate ester prodrug introduces a highly acidic moiety, which can remain ionized and soluble at intestinal pH, ensuring the drug stays in solution long enough for absorption to occur.[1][10]

Data Presentation

The following table summarizes pharmacokinetic data for select pyrrolo[2,3-b]pyridine and related compounds from published literature, illustrating the impact of different enhancement strategies.

Compound IDStrategy EmployedOral Bioavailability (F%)Cmax (µM)AUC (h·µM)Animal ModelReference
Compound 2 None (Baseline)15%0.362.9Mouse[12]
Compound 40 Structural ModificationNot specified, but 25-fold higher AUC than Cmpd 2-~72.5Mouse[12]
Compound 25a Structural Modification147.6%--Mouse[19]
CDK8 Inhibitor 22 Structural Modification39.8%---[20]
CSF-1R Inhibitor III-1 Structural Modification79.22%--Rat[18]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol provides a general workflow for preparing an ASD, a common technique to enhance the solubility of poorly soluble compounds.

  • Solution Preparation:

    • Select a suitable volatile solvent system (e.g., dichloromethane/methanol) in which both the pyrrolo[2,3-b]pyridine compound and the chosen polymer (e.g., HPMC-AS, PVP K30) are fully soluble.

    • Prepare a solution with a specific drug-to-polymer ratio (e.g., 1:3 w/w). Ensure complete dissolution.

  • Spray Drying:

    • Set the parameters on the spray dryer:

      • Inlet Temperature: High enough to ensure rapid solvent evaporation but below the degradation temperature of the compound and polymer.

      • Atomization Gas Flow Rate: Adjusted to achieve a fine spray.

      • Solution Feed Rate: Controlled to maintain the desired outlet temperature.

    • Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, leaving a fine powder of the drug dispersed in the polymer.

  • Powder Collection:

    • Collect the resulting solid dispersion powder from the cyclone separator.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak and determine the glass transition temperature (Tg) of the dispersion.

    • Powder X-Ray Diffraction (PXRD): To confirm the amorphous nature of the drug in the dispersion (absence of sharp Bragg peaks).

    • In Vitro Dissolution Testing: To compare the dissolution rate of the ASD against the unformulated crystalline drug under relevant physiological conditions (e.g., simulated gastric and intestinal fluids).

Protocol 2: In Vitro Permeability Assessment using PAMPA

This protocol outlines a high-throughput method to assess the passive permeability of your compounds.

  • Reagent Preparation:

    • Prepare a donor solution by dissolving the test compound in a buffer at a relevant intestinal pH (e.g., pH 6.5-7.4).

    • Prepare the artificial membrane solution (e.g., 2% lecithin in dodecane).

    • Prepare the acceptor solution (buffer, which may contain a surfactant to act as a sink).

  • Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Carefully coat the filter of each well in the donor plate with a small volume (e.g., 5 µL) of the artificial membrane solution.

  • Assay Procedure:

    • Add the acceptor solution to the wells of the acceptor plate.

    • Add the donor solution (containing the test compounds) to the wells of the coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.

    • Incubate the plate assembly for a set period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the effective permeability (Pe) for each compound. Compare these values to high and low permeability control compounds (e.g., propranolol and furosemide).

Visualizations

Diagram 1: Bioavailability Enhancement Strategy Selection Workflow

This diagram provides a decision-making framework based on the Biopharmaceutics Classification System (BCS) to guide the selection of an appropriate enhancement strategy.

BCS_Workflow cluster_0 Initial Characterization cluster_1 BCS Classification & Strategy cluster_2 Primary Strategies start Characterize Compound (Solubility & Permeability) bcs_class Determine BCS Class start->bcs_class class2 Class II (Low Solubility, High Permeability) bcs_class->class2 Low S, High P class3 Class III (High Solubility, Low Permeability) bcs_class->class3 High S, Low P class4 Class IV (Low Solubility, Low Permeability) bcs_class->class4 Low S, Low P sol_strat Solubility Enhancement: - Particle Size Reduction - Amorphous Dispersions - Lipid-Based Systems class2->sol_strat perm_strat Permeability Enhancement: - Prodrugs Targeting Transporters - Nanotechnology class3->perm_strat combo_strat Combination Approach: (e.g., Solubilizing Prodrug) class4->combo_strat combo_strat->sol_strat combo_strat->perm_strat

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Diagram 2: The Prodrug Concept

This diagram illustrates the fundamental principle of a carrier-linked prodrug, which is chemically modified to improve properties and then cleaved in vivo to release the active drug.

Prodrug_Concept Parent Parent Drug (Pyrrolo[2,3-b]pyridine) - Poor Solubility/Permeability Prodrug Prodrug (Drug + Promolety) - Improved Properties Parent->Prodrug Chemical Synthesis Active Parent Drug (Active Form in Circulation) Prodrug->Active In Vivo Cleavage (e.g., by Esterases) Promoiety Promoiety (Inactive, Excreted) Prodrug->Promoiety

Caption: Schematic of the prodrug approach for enhancing drug delivery.

Diagram 3: SEDDS Formulation & Troubleshooting Workflow

This diagram outlines the development and optimization process for a Self-Emulsifying Drug Delivery System (SEDDS).

SEDDS_Workflow start Start: Poorly Soluble Lipophilic Compound screen 1. Excipient Screening (Solubility in Oils, Surfactants, Co-solvents) start->screen ternary 2. Construct Ternary Phase Diagrams (Identify Emulsification Region) screen->ternary formulate 3. Prepare Formulations (Vary Excipient Ratios) ternary->formulate test 4. Characterization - Emulsification time - Droplet size - Drug precipitation upon dilution formulate->test decision Precipitation? test->decision optimize Troubleshoot: - Adjust Surfactant/Co-solvent Ratio - Change Excipients - Reduce Drug Load decision->optimize Yes final Optimized SEDDS (Stable, Fine Emulsion) decision->final No optimize->formulate Re-formulate

Caption: Workflow for developing and troubleshooting a SEDDS formulation.

References

  • Unknown. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - PMC. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Retrieved from [Link]

  • ScienceDirect. (n.d.). Current prodrug strategies for improving oral absorption of nucleoside analogues. Retrieved from [Link]

  • PubMed. (2014, December 12). Prodrug strategies for enhancing the percutaneous absorption of drugs. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • PubMed. (2012, June 15). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. Retrieved from [Link]

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

  • MDPI. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • ACS Publications. (2019, October 31). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. Retrieved from [Link]

  • PubMed. (2015, February 11). Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. Retrieved from [Link]

  • MDPI. (2017, September 26). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. Retrieved from [Link]

  • IJPPR. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, May 4). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC. Retrieved from [Link]

  • PubMed. (2025, July 10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Retrieved from [Link]

  • ACS Publications. (2025, June 26). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity | Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2025, February 27). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids | Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to improve oral bioavailability. Retrieved from [Link]

  • PubMed. (2005, May 15). Strategies to improve oral drug bioavailability. Retrieved from [Link]

  • Unknown. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
  • PubMed. (n.d.). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Retrieved from [Link]

  • Hilaris Publisher. (2025, April 29). Pharmacokinetic Optimization of Drug Candidates: Medicinal Chemistry Approaches for Improving Oral Bioavailability. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Reduce First-Pass Metabolism of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding strategies to mitigate the significant challenge of first-pass metabolism in kinase inhibitor (KI) development. Our goal is to equip you with the foundational knowledge and practical methodologies to enhance the oral bioavailability and therapeutic efficacy of your compounds.

Introduction: The First-Pass Metabolism Hurdle

First-pass metabolism, also known as presystemic metabolism, is a critical phenomenon where the concentration of an orally administered drug is substantially reduced before it reaches systemic circulation.[1][2] This process primarily occurs in the liver and the wall of the small intestine.[1][2][3] For many kinase inhibitors, which are often administered orally, extensive first-pass metabolism can lead to low and variable bioavailability, potentially compromising their therapeutic effectiveness.[2][4][5]

The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, plays a central role in the metabolism of a majority of clinically used pharmaceuticals, including over 75% of kinase inhibitors.[6][7][8] The activity of these enzymes is a major determinant of a drug's pharmacokinetic profile and can be a significant source of inter-individual variability in drug response.[1][9]

This guide will explore various strategies to circumvent or reduce the impact of first-pass metabolism on your kinase inhibitor candidates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding and Characterizing First-Pass Metabolism

Q1: My orally administered kinase inhibitor shows excellent in vitro potency but poor in vivo efficacy. Could first-pass metabolism be the culprit?

A: Yes, this is a classic scenario. High in vitro potency that doesn't translate to in vivo efficacy is often a strong indicator of poor oral bioavailability, with extensive first-pass metabolism being a primary cause.[4][5] The drug is likely being metabolized in the gut wall and/or liver before it can reach systemic circulation in sufficient concentrations to exert its therapeutic effect.

Troubleshooting Steps:

  • Conduct a preliminary pharmacokinetic (PK) study: Administer the compound orally and intravenously (IV) to different groups of test animals. A significant difference in the Area Under the Curve (AUC) between the oral and IV routes (low oral bioavailability, F%) points towards absorption or first-pass metabolism issues.

  • Perform in vitro metabolism assays: Incubate your compound with liver microsomes or hepatocytes to identify the primary metabolizing enzymes, often CYP isoforms like CYP3A4.[10]

  • Identify metabolites: Use techniques like LC-MS/MS to identify the major metabolites formed. This can provide clues about the metabolic pathways involved and potential sites on the molecule for modification.

Q2: How can I definitively determine if CYP3A4 is the primary enzyme responsible for the metabolism of my kinase inhibitor?

A: Several experimental approaches can help you pinpoint the role of CYP3A4.

Experimental Protocol: CYP3A4 Contribution Assessment

  • In vitro Phenotyping with Recombinant Human CYPs:

    • Incubate your kinase inhibitor with a panel of individual, recombinant human CYP enzymes (including CYP3A4, CYP2D6, CYP2C9, etc.).

    • Monitor the rate of parent drug depletion or metabolite formation for each isozyme.

    • A significantly higher turnover rate with CYP3A4 indicates its primary role.

  • In vitro Inhibition with Selective Inhibitors:

    • Incubate your kinase inhibitor with human liver microsomes in the presence and absence of a potent and selective CYP3A4 inhibitor, such as ketoconazole.[10][11]

    • A significant reduction in the metabolism of your compound in the presence of the inhibitor strongly implicates CYP3A4.[11]

  • In vivo Drug-Drug Interaction (DDI) Studies in Animal Models:

    • Administer your kinase inhibitor to animals with and without pre-treatment with a strong CYP3A4 inhibitor (e.g., ritonavir or itraconazole).[12][13]

    • A substantial increase in the plasma exposure (AUC) of your kinase inhibitor following co-administration confirms the significant contribution of CYP3A4 to its clearance.[9][12]

Section 2: Strategies to Mitigate First-Pass Metabolism

This section details several approaches to reduce the impact of first-pass metabolism, ranging from formulation and delivery strategies to chemical modifications of the drug molecule itself.

2.1 Formulation and Drug Delivery Approaches

Q3: My kinase inhibitor has poor aqueous solubility and is a CYP3A4 substrate. What formulation strategies can I employ to improve its oral bioavailability?

A: For compounds with these characteristics, formulation strategies aim to enhance solubility and absorption, thereby potentially saturating the metabolic enzymes in the gut wall and liver, or bypassing them altogether.

  • Nanotechnology-Based Drug Delivery Systems: Nanoparticles can protect the drug from enzymatic degradation in the gastrointestinal tract and enhance its absorption.[14][15] This can lead to increased bioavailability and reduced side effects.[16]

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can encapsulate lipophilic drugs, improve their solubilization, and facilitate absorption through the lymphatic system, which partially bypasses the liver.[14][17]

    • Polymeric Nanoparticles: These can be engineered for controlled release and targeted delivery, shielding the drug from premature metabolism.[16]

Q4: Can altering the route of administration completely bypass first-pass metabolism?

A: Yes, certain routes of administration can largely or entirely avoid first-pass metabolism.[1][18]

Route of AdministrationExtent of First-Pass Metabolism BypassRationale
Intravenous (IV) Complete BypassThe drug is introduced directly into the systemic circulation.[1]
Sublingual/Buccal Significant BypassThe drug is absorbed through the oral mucosa directly into the venous circulation, avoiding the portal vein and the liver.[1][19]
Transdermal Complete BypassThe drug is absorbed through the skin into the systemic circulation.[18][19]
Subcutaneous (SC) Significant BypassThe drug is injected into the subcutaneous tissue and absorbed into the systemic circulation, reducing first-pass effect.[5][20]
Rectal Partial BypassThe lower rectum drains into systemic circulation, while the upper part drains into the portal vein.[1][19]

While effective, these alternative routes may not always be feasible or desirable for chronic therapies, where oral administration is preferred for patient convenience.[17]

2.2 Co-administration Strategies

Q5: I've seen studies where kinase inhibitors are co-administered with CYP3A4 inhibitors. Is this a viable strategy for my compound?

A: This strategy, known as "pharmacokinetic boosting," is a clinically validated approach.[12] Co-administration with a potent CYP3A4 inhibitor can significantly increase the plasma concentration of the kinase inhibitor.[6][12]

  • Mechanism: The co-administered inhibitor saturates or inactivates CYP3A4 enzymes in the gut and liver, reducing the metabolism of the primary drug.[21][22]

  • Examples of Boosters:

    • Ritonavir: A potent mechanism-based inhibitor of CYP3A4, often used at low doses to boost the levels of other drugs.[13][23]

    • Cobicistat: A newer agent specifically designed as a pharmacokinetic enhancer that inhibits CYP3A4.[21]

    • Azole Antifungals (e.g., Ketoconazole, Itraconazole): Potent CYP3A4 inhibitors.[6]

    • Grapefruit Juice: Contains compounds that selectively inhibit intestinal CYP3A4.[24]

Troubleshooting and Considerations:

  • Dose Reduction is Critical: When using a booster, the dose of the kinase inhibitor must be significantly reduced to avoid potential toxicity from overexposure.[12]

  • Potential for Drug-Drug Interactions: This approach introduces the risk of interactions with other medications the patient may be taking.

  • Patient Variability: The extent of the boosting effect can still vary between individuals.

**dot graph TD { A[Oral Kinase Inhibitor] --> B{Intestinal Lumen}; B --> C[Enterocytes (Gut Wall)]; C -- "CYP3A4 Metabolism" --> D[Metabolites]; C --> E{Portal Vein}; E --> F[Liver]; F -- "CYP3A4 Metabolism" --> G[Metabolites]; F --> H[Systemic Circulation]; I[CYP3A4 Inhibitor (Booster)] -- "Inhibits" --> C; I -- "Inhibits" --> F; } Caption: Pharmacokinetic boosting of a kinase inhibitor.

2.3 Structural Modification and Prodrug Strategies

Q6: Can I modify the chemical structure of my kinase inhibitor to make it less susceptible to first-pass metabolism?

A: Yes, this is a cornerstone of medicinal chemistry efforts in drug development.

  • Blocking Metabolic Soft Spots:

    • Identify the primary sites of metabolism on your molecule (metabolic "soft spots") through metabolite identification studies.

    • Modify these sites to make them less susceptible to enzymatic attack. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group.

  • Designing Allosteric or Covalent Inhibitors: While not directly a strategy to reduce metabolism, designing inhibitors that bind to less conserved allosteric sites or form covalent bonds can sometimes lead to molecules with different physicochemical properties that may be less prone to metabolism.[25]

Q7: What is a prodrug, and how can it help overcome first-pass metabolism?

A: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo, often through enzymatic or chemical hydrolysis.[26][27]

Prodrug Strategies to Bypass First-Pass Metabolism:

  • Improving Solubility and Absorption: A prodrug can be designed to have better solubility at the pH of the intestine, leading to faster and more complete absorption.[28] This can help saturate first-pass metabolic enzymes.

  • Targeting Transporters: Prodrugs can be designed to be substrates for specific uptake transporters in the gut, enhancing their absorption.[29]

  • Masking Metabolic Sites: The promoiety can be attached to a metabolic soft spot on the parent drug, protecting it from first-pass metabolism. The promoiety is then cleaved after absorption to release the active drug.

**dot graph TD { A[Oral Prodrug] --> B{Intestinal Lumen}; B --> C[Enterocytes (Gut Wall)]; C -- "Enzymatic Cleavage" --> D[Active Kinase Inhibitor]; C --> E{Portal Vein}; E --> F[Liver]; F --> G[Systemic Circulation]; D --> E; } Caption: Prodrug strategy to bypass intestinal metabolism.

Experimental Workflow: Prodrug Evaluation

  • Design and Synthesis: Synthesize a series of prodrugs with different promoieties attached to the parent kinase inhibitor.

  • Chemical Stability: Assess the stability of the prodrugs at different pH values (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine).[28]

  • In Vitro Conversion: Incubate the prodrugs with relevant biological matrices (e.g., intestinal homogenates, liver microsomes, plasma) to confirm their conversion to the active parent drug.

  • In Vivo PK Studies: Administer the most promising prodrug candidates orally to animals and measure the plasma concentrations of both the prodrug and the released active drug. Compare the AUC of the active drug generated from the prodrug to that from direct administration of the parent compound. A significantly higher AUC from the prodrug indicates a successful strategy.[28]

Concluding Remarks

Addressing the challenge of first-pass metabolism is a multifaceted endeavor that requires a deep understanding of the drug's physicochemical properties and its interaction with metabolic enzymes. By systematically evaluating the metabolic fate of your kinase inhibitor and employing the rational design of formulation, co-administration, or prodrug strategies, you can significantly improve its pharmacokinetic profile and increase the likelihood of clinical success. This guide serves as a starting point for troubleshooting and developing effective strategies to overcome this common hurdle in drug development.

References

  • Jackson, K. L., Durandis, R., & Vergne, M. J. (2018). Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. International journal of molecular sciences, 19(8), 2367. [Link]

  • Lee, A., Pietry, M. P., & Murdico, A. T. (2019). Keep an Eye on Protein Kinase Inhibitors. Pharmacy Times. [Link]

  • McNamara, M., & Stull, D. (2014). Metabolism considerations for kinase inhibitors in cancer treatment. Expert Opinion on Drug Metabolism & Toxicology, 10(12), 1647-1658. [Link]

  • van der Heiden, I. P., van der Bol, J. M., Oomen-de Hoop, E., van Schaik, R. H. N., van der Leest, C. H., & Mathijssen, R. H. J. (2023). CYP3A4*22 Genotype-Guided Dosing of Kinase Inhibitors in Cancer Patients. Cancers, 15(12), 3197. [Link]

  • Cervello, M., & McCubrey, J. A. (2021). Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective. International Journal of Molecular Sciences, 22(12), 6558. [Link]

  • Chatelut, E., & Roché, H. (2023). Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice. Clinical Pharmacokinetics, 62(2), 183-193. [Link]

  • Mikus, G. (2018). Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity. Translational Cancer Research, 7(S5), S586-S595. [Link]

  • Alhareth, K., & Abu-Dahab, R. (2021). Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors. Pharmaceutics, 13(7), 1043. [Link]

  • van Leeuwen, R. W. F., van der Bol, J. M., & Mathijssen, R. H. J. (2017). Boosting axitinib exposure with a CYP3A4 inhibitor, making axitinib treatment personal. British Journal of Clinical Pharmacology, 83(4), 921-923. [Link]

  • Al Shoyaib, A., Archie, S. R., & Karamyan, V. T. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 179. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass effect. [Link]

  • Ahmed, R. (2025). First-Pass Metabolism and Its Effect on Bioavailability. OSF Preprints. [Link]

  • Singh, S., & Sharma, P. (2022). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Open Journal of Medicinal Chemistry, 12(4), 85-103. [Link]

  • van der Heiden, I. P., van der Bol, J. M., Oomen-de Hoop, E., van Schaik, R. H. N., van der Leest, C. H., & Mathijssen, R. H. J. (2023). CYP3A4*22 Genotype-Guided Dosing of Kinase Inhibitors in Cancer Patients. Cancers, 15(12), 3197. [Link]

  • Zhou, S. F., Xue, C. C., Yu, X. Q., Li, C., & Wang, G. (2007). Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4. Therapeutics and Clinical Risk Management, 3(4), 763–775. [Link]

  • Werk, A. N., & Cascorbi, I. (2022). The Mechanism-Based Inactivation of CYP3A4 by Ritonavir. International journal of molecular sciences, 23(17), 9857. [Link]

  • Ahmed, R. (2025). First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. [Link]

  • Walsh Medical Media. (2023). Study of First-Pass Metabolism and its Uses. [Link]

  • Knya. (2024). First Pass Metabolism: Explore Key Concepts and Implications. [Link]

  • van Leeuwen, R. W. F., van Gelder, T., Mathijssen, R. H. J., & Jansman, F. G. A. (2021). Pharmacokinetic Boosting of Kinase Inhibitors. Cancers, 13(16), 4108. [Link]

  • Pharmapproach. (2025). First pass metabolism: the metabolic obstacle course for drugs. YouTube. [Link]

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-589. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Prodrug Approach: An Overview of Recent Cases. BURJC Digital. [Link]

  • Cundy, K. (n.d.). The prodrug approach to better targeting. Sites@Rutgers. [Link]

  • van der Heiden, I. P., van der Bol, J. M., Oomen-de Hoop, E., van Schaik, R. H. N., van der Leest, C. H., & Mathijssen, R. H. J. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(12), 2755. [Link]

  • Dr.Oracle. (2025). What role do Cytochrome P450 (CYP450) enzymes play in the body's absorption, distribution, and clearance of medications?. [Link]

  • van der Heiden, I. P., van der Bol, J. M., Oomen-de Hoop, E., van Schaik, R. H. N., van der Leest, C. H., & Mathijssen, R. H. J. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(12), 2755. [Link]

  • Al Shoyaib, A., Archie, S. R., & Karamyan, V. T. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences. (2026). First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan. [Link]

  • CeMM. (2025). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. [Link]

  • IRB Barcelona. (2025). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. [Link]

Sources

Validation & Comparative

A Comparative Guide: 5-Ethyl-1H-pyrrolo[2,3-b]pyridine Scaffold vs. Next-Generation FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As targeted oncology evolves, understanding the structural biology and mechanistic nuances of kinase inhibitors is critical for drug development professionals. Fibroblast Growth Factor Receptors (FGFR1–4) are receptor tyrosine kinases that, when genetically altered via amplifications, fusions, or mutations, drive oncogenesis in various malignancies .

This guide provides an objective, data-driven comparison between foundational chemical scaffolds—specifically the 5-ethyl-1H-pyrrolo[2,3-b]pyridine building block—and advanced, clinically approved FGFR inhibitors (Pemigatinib, Erdafitinib, and Futibatinib).

Structural & Mechanistic Paradigms

To design an effective kinase inhibitor, the molecule must successfully compete with intracellular ATP (which is present in millimolar concentrations) or bypass competition entirely via covalent bonding.

The Foundational Scaffold: 5-ethyl-1H-pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry. It acts as a bioisostere for the adenine ring of ATP. Mechanistically, the N1 atom (pyrrolo ring) serves as a hydrogen bond donor, while the N7 atom (pyridine ring) serves as a hydrogen bond acceptor to the backbone amides of the kinase hinge region . The 5-ethyl substitution provides a lipophilic vector that projects into the hydrophobic pocket behind the hinge, enhancing binding affinity. While early derivatives based on this scaffold demonstrated baseline FGFR inhibition (IC50 ≤ 10 µM) , they served primarily as starting points for lead optimization.

Next-Generation Clinical Inhibitors

Modern FGFR inhibitors have evolved from simple hinge-binders into highly complex molecules that exploit deep pocket interactions and unique binding kinetics:

  • Pemigatinib & Erdafitinib: These are potent, reversible, ATP-competitive inhibitors. Pemigatinib utilizes a pyrrolopyrimidine core, while Erdafitinib relies on a pyrazolyl-quinoxaline structure. Both achieve sub-nanomolar to low-nanomolar potency by forming extensive van der Waals interactions within the ATP-binding cleft , .

  • Futibatinib: Unlike reversible agents, Futibatinib is an irreversible covalent inhibitor. It features an acrylamide "warhead" that forms a covalent bond with the highly conserved P-loop cysteine (e.g., Cys491 in FGFR2). This mechanism allows it to overcome acquired resistance mutations, such as the FGFR2 V565I gatekeeper mutation, which typically render reversible inhibitors ineffective .

Mechanism FGFR FGFR Kinase Domain Hinge Hinge Region (ATP Mimicry) FGFR->Hinge contains PLoop P-Loop Cysteine (e.g., Cys491) FGFR->PLoop contains Azaindole 5-ethyl-1H-pyrrolo[2,3-b]pyridine (Reversible Hinge Binder) Azaindole->Hinge H-Bonds (N1, N7) Pemigatinib Pemigatinib / Erdafitinib (Reversible Inhibitors) Pemigatinib->Hinge ATP-Competitive Futibatinib Futibatinib (Irreversible Covalent) Futibatinib->PLoop Covalent Bond

Binding mechanisms of 5-ethyl-1H-pyrrolo[2,3-b]pyridine vs. clinical FGFR inhibitors.

Comparative Efficacy & Selectivity

The transition from a raw chemical scaffold to an optimized drug is evident in the biochemical IC50 data. The table below summarizes the in vitro kinase inhibition profiles of these compounds across the FGFR family.

Inhibitor / ScaffoldFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Binding Mechanism
5-ethyl-1H-pyrrolo[2,3-b]pyridine (Derivatives) < 10,000< 10,000< 10,000< 10,000Reversible, ATP-competitive
Pemigatinib 0.40.51.230.0Reversible, ATP-competitive [[1]]()
Erdafitinib 1.22.53.05.7Reversible, ATP-competitive
Futibatinib 3.91.31.68.3Irreversible, Covalent

Note: The 5-ethyl-1H-pyrrolo[2,3-b]pyridine data represents the broad activity threshold of early-stage patent derivatives (e.g., P-1783) prior to structural optimization.

Experimental Methodologies (Self-Validating Protocols)

To objectively evaluate the performance of an FGFR inhibitor, the experimental design must eliminate artifacts and prove direct causality. The following protocols represent the industry standard for kinase inhibitor profiling.

Protocol A: Biochemical Profiling via TR-FRET Kinase Assay

Causality & Rationale: High-throughput screening is often plagued by false positives due to the autofluorescence of small molecules. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by introducing a temporal delay (e.g., 50–100 µs) between laser excitation and emission reading. Because compound autofluorescence decays within nanoseconds, only the long-lived emission from the Europium/XL665 FRET pair is recorded, ensuring the signal is strictly a result of kinase activity.

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute the inhibitor (e.g., Pemigatinib or the azaindole scaffold) in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (prevents solvent-induced kinase denaturation).

  • Kinase Reaction: Add recombinant human FGFR2 enzyme, an artificial biotinylated peptide substrate, and ATP (at the Km​ concentration for FGFR2 to ensure competitive dynamics). Incubate for 60 minutes at room temperature.

  • Quench & Detection: Stop the reaction by adding EDTA (chelates Mg2+ required for catalysis). Add Europium-cryptate labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Self-Validation Controls:

    • Max Signal (0% Inhibition): Vehicle (1% DMSO) + Enzyme + Substrate.

    • Min Signal (100% Inhibition): Vehicle + Substrate (No Enzyme).

    • Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.5.

  • Readout: Measure the TR-FRET ratio (665 nm / 620 nm) and calculate the IC50 using a 4-parameter logistic curve fit.

TRFRET S1 1. Compound Dilution (DMSO Matrix) S2 2. Kinase Reaction (FGFR + ATP + Substrate) S1->S2 Add Inhibitor S3 3. Detection Phase (Eu-cryptate + XL665) S2->S3 Quench & Bind S4 4. TR-FRET Readout (665nm/620nm Ratio) S3->S4 Laser Excitation

Step-by-step workflow of the TR-FRET kinase assay for determining FGFR IC50 values.

Protocol B: Cellular Viability & On-Target Validation (CellTiter-Glo)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability and intracellular ATP competition. The CellTiter-Glo assay measures intracellular ATP as a direct proxy for metabolic activity. To prove the inhibitor is acting specifically on FGFR, the assay must compare an FGFR-driven cell line against an FGFR-independent cell line.

Step-by-Step Workflow:

  • Cell Seeding: Seed SNU-16 cells (Gastric cancer, FGFR2 amplified) and A549 cells (Lung cancer, FGFR independent) in separate 96-well opaque plates at 3,000 cells/well. Incubate overnight at 37°C.

  • Treatment: Treat cells with a concentration gradient of the inhibitor (0.1 nM to 10 µM) for 72 hours.

  • Lysis & Luminescence: Add CellTiter-Glo reagent (contains luciferase and luciferin). The reagent lyses the cells and utilizes intracellular ATP to generate a luminescent signal proportional to the number of viable cells.

  • Self-Validation: If the inhibitor is genuinely FGFR-targeted, it will exhibit a low IC50 in the SNU-16 line and a highly shifted (or non-existent) IC50 in the A549 line. If both lines die equally, the compound is generally cytotoxic, not targeted.

References

  • [2] Plexxikon, Inc. Pyrrolo[2, 3-b]pyridine derivatives as protein kinase inhibitors. European Patent Office (EP1893612B1). Available at:

  • [3] NCATS Inxight Drugs. FUTIBATINIB. Available at:[Link]

  • [4] Sohtome et al. Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors. Cancer Research (AACR Journals). Available at:[Link]

  • [5] Perera et al. Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor. Molecular Cancer Therapeutics (AACR Journals). Available at:[Link]

  • [6] Liu et al. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLoS One (PubMed). Available at:[Link]

Sources

Engineering PDE4B Selectivity: A Comparative SAR Analysis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Clinical Barrier of Pan-PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical regulator of intracellular cyclic AMP (cAMP), playing a pivotal role in neuroinflammation, immune responses, and chronic obstructive pulmonary disease (COPD). While legacy pan-PDE4 inhibitors like Rolipram, Roflumilast, and Apremilast demonstrate profound anti-inflammatory efficacy, their clinical utility is severely dose-limited. The primary bottleneck is gastrointestinal toxicity—most notably nausea and emesis—driven by the off-target inhibition of the PDE4D isoform in the central nervous system (CNS).

To bypass this clinical barrier, drug discovery efforts have pivoted toward isoform-selective inhibitors. As an Application Scientist evaluating novel chemical spaces, I present a comprehensive comparison of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold. Through rigorous Structure-Activity Relationship (SAR) optimization, this scaffold successfully achieves preferential PDE4B inhibition, decoupling therapeutic anti-inflammatory activity from PDE4D-mediated emetic liability [1].

Mechanism of Action & Rationale

In immune cells such as macrophages, pathogenic stimuli (e.g., Lipopolysaccharide [LPS]) trigger Toll-like Receptor 4 (TLR4), leading to the release of pro-inflammatory cytokines like TNF-α. Intracellular cAMP acts as a natural "brake" on this pathway by activating Protein Kinase A (PKA), which subsequently suppresses TNF-α transcription.

PDE4B hydrolyzes cAMP into inactive 5'-AMP, removing this brake and permitting inflammation. By selectively inhibiting PDE4B, we restore intracellular cAMP pools and suppress TNF-α without crossing over into the PDE4D-regulated emetic pathways.

G LPS LPS / Pam3Cys TLR4 TLR4 Receptor LPS->TLR4 Stimulates TNFa TNF-α Release TLR4->TNFa Promotes cAMP Intracellular cAMP (Anti-inflammatory) PDE4B PDE4B Enzyme (Hydrolyzes cAMP) cAMP->PDE4B Substrate PKA Protein Kinase A (Activated by cAMP) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4B->AMP Conversion PKA->TNFa Inhibits Inhibitor 1H-pyrrolo[2,3-b]pyridine (Compound 11h) Inhibitor->PDE4B Selective Blockade

Mechanism of PDE4B-mediated TNF-α regulation and targeted inhibition by Compound 11h.

SAR Analysis: Scaffold Hopping and Optimization

The development of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series began with a scaffold-hopping strategy aimed at replacing the traditional catechol ether core of Rolipram, which inherently lacks isoform selectivity.

  • Core Modification : The 5,6-fused pyrrolopyridine system provides essential hydrogen bonding interactions within the PDE4B binding pocket. Specifically, it targets the conserved glutamine residue critical for substrate recognition.

  • Amide Substituents : Early analogs explored secondary amides with small aliphatic cyclic or methyl furan groups. Careful SAR analysis revealed that the ring size and extent of hydrophobicity strictly dictate the PDE4B vs. PDE4D selectivity.

  • The Breakthrough (Compound 11h / KVA-D88) : The incorporation of a 3,3-difluoroazetidine ring onto the carboxamide yielded the optimal steric and electronic profile. The highly electronegative fluorine atoms restrict the conformational flexibility of the azetidine ring. This rigid geometry perfectly orients the molecule into the PDE4B-specific regulatory domain (CRB3), achieving an IC₅₀ of 0.14 μM and a >6-fold selectivity window over PDE4D [1, 2].

Comparative Performance Data

To objectively evaluate the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold, we benchmark the lead derivative (Compound 11h, also referenced as KVA-D88 in in vivo models) against industry-standard pan-PDE4 inhibitors.

CompoundScaffold TypePDE4B IC₅₀ (μM)PDE4D IC₅₀ (μM)Selectivity (PDE4D/4B)Emesis Liability
Compound 11h (KVA-D88) 1H-pyrrolo[2,3-b]pyridine0.140.886.3x Low (Preclinical)
Rolipram Catechol ether~0.80~0.801.0xHigh
Roflumilast Benzamide0.00080.00081.0xHigh (Clinical)
Apremilast Phthalimide0.0740.0741.0xModerate

Data synthesized from comparative in vitro enzymatic assays [1, 2]. Note: While Roflumilast is highly potent, its lack of isoform selectivity drives an adverse event rate of up to 67% in clinical trials.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the critical assays used to validate the SAR of these inhibitors. As an application scientist, I have embedded the causality behind each methodological step to ensure the assay functions as a self-validating system.

Protocol 1: TR-FRET PDE Selectivity Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it eliminates radioactive waste and utilizes a time-delay measurement that negates compound auto-fluorescence interference, providing a highly sensitive readout for cAMP hydrolysis.

  • Enzyme Preparation : Dilute recombinant human PDE4B1 and PDE4D3 in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).

    • Causality: Mg²⁺ is a mandatory divalent cation cofactor for PDE catalytic activity; Brij-35 (a non-ionic detergent) prevents the non-specific adherence of the recombinant enzyme to the hydrophobic microplate walls.

  • Compound Incubation : Dispense 10-point serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivatives (starting at 10 μM) into a 384-well plate. Add the enzyme and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows for steady-state enzyme-inhibitor complex formation prior to the introduction of substrate competition.

  • Substrate Addition : Add 100 nM fluorescently labeled cAMP (e.g., AlexaFluor-cAMP) to initiate the reaction. Incubate for 1 hour.

  • Detection : Add the TR-FRET detection mix containing a Europium-labeled anti-cAMP antibody.

    • Causality: Unhydrolyzed cAMP competes with the AlexaFluor-cAMP for antibody binding. A high TR-FRET signal indicates high intact cAMP, which directly correlates to high PDE inhibition.

  • System Validation : Calculate the Z'-factor.

    • Causality: A Z'-factor > 0.7 must be achieved using Rolipram as a positive control and DMSO as a negative control to validate assay robustness and rule out false positives.

Workflow Lib 1H-pyrrolo[2,3-b]pyridine Library Incubate Incubate with PDE4B vs PDE4D (+ Mg2+ Buffer) Lib->Incubate Substrate Add Fluorescent cAMP Substrate Incubate->Substrate Read TR-FRET Detection (Europium Ab) Substrate->Read Analyze Calculate IC50 & Selectivity Fold Read->Analyze

Step-by-step TR-FRET assay workflow for determining PDE4B/4D selectivity.

Protocol 2: Macrophage TNF-α Inhibition Assay

Rationale: Enzymatic potency does not always translate to cellular efficacy due to poor membrane permeability or high plasma protein binding. This assay confirms the compound's ability to penetrate cells and exert functional anti-inflammatory effects.

  • Cell Culture : Seed RAW 264.7 murine macrophages at 5x10⁴ cells/well in RPMI-1640 supplemented with 10% FBS.

  • Pre-treatment : Treat cells with Compound 11h (0.1 - 10 μM) for 1 hour.

    • Causality: Pre-treatment ensures intracellular PDE4B is fully inhibited and cAMP pools are stabilized before the inflammatory insult is introduced.

  • Stimulation : Challenge cells with 100 ng/mL Lipopolysaccharide (LPS) or Pam3Cys for 4 hours.

    • Causality: LPS rapidly activates TLR4, causing a massive, quantifiable spike in TNF-α transcription and release.

  • Quantification : Harvest supernatants and quantify TNF-α via ELISA.

    • Causality: Measuring secreted protein rather than intracellular mRNA confirms the functional, phenotypic blockade of the inflammatory cascade.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a significant leap forward in PDE4 inhibitor design. By strategically incorporating a 3,3-difluoroazetidine moiety, researchers successfully navigated the tight SAR requirements of the PDE4 active site. Compound 11h (KVA-D88) not only matches the cellular efficacy of legacy compounds like Rolipram but provides the critical PDE4B selectivity required to bypass dose-limiting emesis. This makes it an exceptional lead candidate for further preclinical development in CNS disorders, alcoholic liver disease, and chronic inflammation.

References

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: ACS Medicinal Chemistry Letters (2020) URL: [Link]

  • Title: Nanoparticle Delivery of Novel PDE4B Inhibitor for the Treatment of Alcoholic Liver Disease Source: Pharmaceutics (MDPI) (2022) URL: [Link]

The Emergence of 5H-pyrrolo[2,3-b]pyrazine: A Strategic Alternative to 1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Two Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, has long been revered as a "privileged scaffold." Its structural resemblance to the purine core of ATP allows it to effectively function as a hinge-binding motif, a critical interaction for kinase inhibition.[1][2][3] However, the relentless pursuit of novel chemical matter with improved potency, selectivity, and physicochemical properties has led researchers to explore bioisosteric replacements. Among these, the 5H-pyrrolo[2,3-b]pyrazine (also known as 4,7-diazaindole) has emerged as a compelling alternative, demonstrating significant potential to overcome some of the limitations of its more established counterpart. This guide provides an in-depth comparison of these two heterocyclic systems, supported by experimental data, to inform strategic decisions in drug design and development.

At a Glance: Structural and Physicochemical Distinctions

The core difference between the two scaffolds lies in the placement of the second nitrogen atom within the six-membered ring. In 7-azaindole, the nitrogen is at the 7-position, creating a pyridine ring fused to the pyrrole. In 5H-pyrrolo[2,3-b]pyrazine, an additional nitrogen is introduced at the 4-position, forming a pyrazine ring. This seemingly subtle change has profound implications for the electronic distribution, hydrogen bonding capacity, and overall physicochemical properties of the molecule.

Property1H-pyrrolo[2,3-b]pyridine (7-Azaindole)5H-pyrrolo[2,3-b]pyrazineReference(s)
Molecular Formula C₇H₆N₂C₆H₅N₃[4]
Molecular Weight 118.14 g/mol 119.12 g/mol [4]
cLogP 1.80.3[4]
Topological Polar Surface Area (TPSA) 28.7 Ų41.6 Ų[4]
Hydrogen Bond Donors 11[4]
Hydrogen Bond Acceptors 23[4]
Aqueous pKa (Pyrrole NH) ~16-17 (in DMSO)Not experimentally determined
Aqueous pKa (Pyridinic N) 4.59Not experimentally determined
Aqueous Solubility Sparingly solubleData not available[5]

The introduction of the second nitrogen in the pyrazine ring of 5H-pyrrolo[2,3-b]pyrazine increases its polarity, as evidenced by the significantly lower calculated LogP (cLogP) and higher topological polar surface area (TPSA) compared to 7-azaindole. This increased polarity can be advantageous for improving aqueous solubility, a common challenge in drug development. Furthermore, the presence of an additional hydrogen bond acceptor in the pyrazine ring offers new opportunities for targeted interactions with protein residues, potentially enhancing binding affinity and selectivity.

Synthetic Accessibility: A Tale of Two Heterocycles

Both scaffolds are accessible through various synthetic routes, often starting from commercially available substituted pyridines or pyrazines.

Synthesis of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

A common strategy for the synthesis of the 7-azaindole core involves the construction of the pyrrole ring onto a pre-existing pyridine. One well-established method is a modified Madelung synthesis starting from 2-amino-3-methylpyridine.

A 2-Amino-3-methylpyridine B N-Formyl-2-amino-3-methylpyridine A->B Formylation C 1H-pyrrolo[2,3-b]pyridine B->C Cyclization (e.g., with strong base)

Caption: A simplified workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine.

Synthesis of 5H-pyrrolo[2,3-b]pyrazine

The synthesis of the 5H-pyrrolo[2,3-b]pyrazine core often commences with a substituted pyrazine. A representative approach involves the reaction of 2-amino-3-chloropyrazine with a suitable C2-building block, followed by cyclization.

A 2-Amino-3-chloropyrazine C 5H-pyrrolo[2,3-b]pyrazine A->C Condensation & Cyclization B Glycolaldehyde B->C

Caption: A general synthetic route to the 5H-pyrrolo[2,3-b]pyrazine scaffold.

Head-to-Head in the Kinase Arena: A Case Study in FGFR1 Inhibition

The true test of a novel scaffold lies in its performance in a relevant biological context. A study on Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors provides a compelling direct comparison.[6] In this research, scientists replaced a 1H-pyrazolo[4,3-b]pyridine scaffold with 5H-pyrrolo[2,3-b]pyrazine, leading to a significant enhancement in inhibitory activity.[6]

ScaffoldStructureFGFR1 Inhibition (%) at 1 µMReference
1H-pyrazolo[4,3-b]pyridine derivative(Structure of compound 5 from the source)~50-60%[6]
5H-pyrrolo[2,3-b]pyrazine derivative (Structure of compound 9 from the source)>90% [6]

This dramatic increase in potency highlights the potential of the 5H-pyrrolo[2,3-b]pyrazine core to present substituents in a more favorable orientation for binding to the kinase active site. The additional nitrogen atom may also contribute to altered electronic properties that favor stronger interactions.

Expanding the Target Space: Beyond FGFR

The utility of the 5H-pyrrolo[2,3-b]pyrazine scaffold is not limited to FGFR. It has been successfully employed in the development of potent and selective inhibitors for other important kinase targets, such as Janus kinase 3 (JAK3).[7] This demonstrates the versatility of the scaffold and its potential for broad applicability in kinase-focused drug discovery programs. Similarly, 7-azaindole has a rich history as a kinase inhibitor scaffold, with derivatives targeting a wide range of kinases including BRAF, PI3Kγ, and FGFR4.[1][8][9]

Kinase Target1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Examples5H-pyrrolo[2,3-b]pyrazine ExamplesReference(s)
FGFR Covalent inhibitors of FGFR4Potent inhibitors of FGFR1[6][8][10]
JAK Tofacitinib (JAK1/3 inhibitor)Selective JAK3 inhibitors[7]
BRAF Vemurafenib (BRAF V600E inhibitor)[1]
PI3K PI3Kγ inhibitors[9]
ITK Dual ITK/JAK3 inhibitors[11]

ADME Profile: A Glimpse into Developability

While a comprehensive side-by-side comparison of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a large set of analogs is not yet available in the public domain, some general trends can be inferred from the physicochemical properties. The higher polarity of the 5H-pyrrolo[2,3-b]pyrazine scaffold may translate to improved aqueous solubility and reduced plasma protein binding, which are generally desirable attributes for oral drug candidates. However, this increased polarity could also potentially lead to lower cell permeability. In silico ADME predictions for 7-azaindole derivatives have shown good drug-like properties, including adherence to Lipinski's rule of five.[12] Experimental studies on specific 5H-pyrrolo[2,3-b]pyrazine derivatives have demonstrated favorable metabolic stability.[13]

Experimental Protocols

General Procedure for Suzuki Coupling of a Halogenated Pyrrolopyrazine

This protocol describes a typical Suzuki coupling reaction to introduce aryl or heteroaryl substituents onto the scaffold, a common strategy in the diversification of these cores.

Materials:

  • Bromo-5-((1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Potassium carbonate (K₂CO₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a solution of bromo-5-((1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a mixture of 1,4-dioxane and water (3:1 v/v), add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq) and K₂CO₃ (3.0 eq).

  • De-gas the mixture by bubbling with argon for 10-15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[6]

Conclusion: A New Player in the Privileged Scaffold Arena

The 5H-pyrrolo[2,3-b]pyrazine scaffold has demonstrated its merit as a valuable alternative to the well-established 1H-pyrrolo[2,3-b]pyridine (7-azaindole) in medicinal chemistry, particularly for the design of kinase inhibitors. Its distinct electronic and physicochemical properties, including increased polarity and an additional hydrogen bond acceptor, offer new avenues for optimizing potency, selectivity, and drug-like properties. While 7-azaindole remains a cornerstone of many drug discovery programs, the compelling experimental data supporting the 5H-pyrrolo[2,3-b]pyrazine scaffold warrants its serious consideration in the design of next-generation therapeutics. As more research is conducted and a greater body of comparative data becomes available, the strategic application of this emerging privileged scaffold is poised to accelerate the development of innovative medicines.

References

  • Discovery of a Series of Novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl Ethers, as Potent JAK3 Kinase Inhibitors. PubMed. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ResearchGate. [Link]

  • Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine. PrepChem.com. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Pharmacophore and Virtual Screening of JAK3 inhibitors. PMC - NIH. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry (RSC Publishing). [Link]

  • Fluorescent 7-Azaindole N-linked 1,2,3-triazole: Synthesis and Study of Antimicrobial, Molecular Docking, ADME and DFT Properties | Request PDF. ResearchGate. [Link]

  • Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. Scribd. [Link]

  • 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. ACS Publications. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. [Link]

  • In-silico approach of 7-azaindole derivatives as inhibitors of bromodomain and insulin growth factor receptors for the treatment of diabetes related cancer. Allied Academies. [Link]

  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. ACS Publications. [Link]

  • . RSC Publishing. [Link]

  • Preparation of 2-aminopyrazine.
  • Amination of chloropyrazine and 2-chloropyrimidine. [a]. ResearchGate. [Link]

  • In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis of 5- and 7-azaindoles, pyrrolo[2,3-b]pyrazines, and... ResearchGate. [Link]

  • Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. [Link]

  • 5H-Pyrrolo[2,3-b]pyrazine. PubChem. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PMC. [Link]

  • 5H-Pyrrolo[2,3-b]pyrazine. AMERICAN ELEMENTS. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. [Link]

  • 2-Amino-3-chloropyrazine. PubChem. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. University of Ljubljana. [Link]

  • 5h-pyrrolo[2,3-b]pyrazine (C6H5N3). PubChemLite. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI. [Link]

Sources

A Comparative Guide to the Biological Evaluation of 1H-Pyrrolo[2,3-b]pyridine Analogs: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a versatile hinge-binding motif for numerous protein targets, most notably kinases, while the additional nitrogen atom in the six-membered ring offers a crucial hydrogen bond acceptor site and modulates the scaffold's electronic properties. This guide provides an in-depth comparison of the biological evaluation of 1H-pyrrolo[2,3-b]pyridine analogs against various therapeutic targets. While focusing on the principles of substitution that would apply to analogs like "5-ethyl-1H-pyrrolo[2,3-b]pyridine," we will draw upon the broader class of derivatives to illustrate the structure-activity relationships (SAR) that govern their performance. We will delve into the causality behind experimental design, present comparative data, and provide detailed protocols for key biological assays.

The Janus Kinase (JAK) Family: A Prime Target for Immunomodulation

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central players in cytokine signaling, which is critical for immune cell development, proliferation, and function.[1] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and inflammatory conditions. Consequently, JAKs have become high-value targets for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptional starting point for potent and selective JAK inhibitors.

Mechanism of Action: The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate signal transducers and activators of transcription (STATs), which dimerize, translocate to the nucleus, and regulate the transcription of target genes.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor STAT_P STAT-P (active) STAT_dimer STAT-P Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Screening_Workflow cluster_workflow Inhibitor Screening & Validation Workflow A Compound Library (Pyrrolo[2,3-b]pyridine Analogs) B Primary Screen (Biochemical Kinase Assay) A->B C Hit Identification (Potency: IC₅₀ Determination) B->C Active Compounds D Secondary Screen (Cell-Based Proliferation Assay) C->D E Selectivity Profiling (Panel of Related Kinases) C->E F Mechanism of Action (e.g., Western Blot for Pathway Analysis) D->F E->F G Lead Optimization F->G

Sources

A Researcher's Guide to Selectivity Profiling of 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1] Its unique structure allows it to mimic the adenine region of ATP, enabling it to bind to the ATP-binding site of a wide range of kinases.[1][2] This guide provides an in-depth comparison of the selectivity profiles of prominent 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and evaluating these compounds. We will delve into the causality behind experimental choices for selectivity profiling and provide actionable protocols for key assays.

The Critical Importance of Kinase Inhibitor Selectivity

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving selective inhibition of a desired kinase target while avoiding off-target effects is a paramount challenge in drug discovery. Poor selectivity can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. Conversely, a well-characterized selectivity profile, even with known off-targets, can open avenues for drug repurposing or predict potential adverse events.[3][4] For instance, the Janus kinase (JAK) inhibitors, many of which are based on the 1H-pyrrolo[2,3-b]pyridine scaffold, have demonstrated that both on-target and off-target activities can contribute to their therapeutic and adverse effect profiles.[3]

Comparative Selectivity Profiles of Key 1H-pyrrolo[2,3-b]pyridine Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold has given rise to inhibitors targeting a diverse array of kinases, including those from the JAK, SRC, TEC, and other families. Here, we compare the selectivity of some of the most well-characterized examples.

The JAK Inhibitor Family: Tofacitinib and Ruxolitinib

Tofacitinib and Ruxolitinib are both FDA-approved drugs that primarily target the Janus kinase family, which plays a crucial role in cytokine signaling pathways involved in inflammation and immunity.[5][6]

Tofacitinib , an inhibitor of JAK1, JAK2, and JAK3, is used in the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[5][7] While effective, its broader JAK inhibition is associated with an increased risk of infections and malignancies.[8] Computational and in vitro studies have also identified potential off-targets such as TRPM6 and PKN2, although the clinical significance of these interactions is still under investigation.[3]

Ruxolitinib is a potent inhibitor of JAK1 and JAK2 and is used to treat myelofibrosis and polycythemia vera.[6][9] Its selectivity for JAK1/2 over JAK3 is more pronounced than that of Tofacitinib.[9] Extensive kinome scanning has provided a detailed view of its selectivity.

. Table 1: Comparative Kinase Inhibition Profile of Ruxolitinib

Target KinaseParameterValue (nM)
JAK2Kd0.0
TYK2Kd0.9
JAK3Kd2.0
JAK1Kd3.4
MAP3K2Kd41.0
CAMK2AKd46.0
ROCK2Kd52.0
ROCK1Kd60.0
DCAMKL1Kd68.0
DAPK1Kd72.0
This data is derived from a KINOMEscan® screen and represents a selection of the most potently inhibited kinases. A lower Kd value indicates stronger binding.[10]

The data clearly shows Ruxolitinib's high affinity for the intended JAK targets, with significantly lower affinity for other kinases. This level of detail is crucial for understanding its biological activity and potential side effects.

Beyond JAK: Targeting Other Kinases

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is evident in its application to a wide range of other kinase targets.

  • TNIK Inhibitors: Several series of 1H-pyrrolo[2,3-b]pyridine compounds have been developed as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), with some exhibiting IC50 values below 1 nM.[11][12] TNIK is a promising target in colorectal cancer.

  • ATM Inhibitors: Researchers have designed highly selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, with one lead candidate showing over 700-fold selectivity against other members of the PIKK family.[13][14]

  • CDK8 Inhibitors: A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent and selective type II inhibitor of CDK8, a key oncogene in colorectal cancer.[15]

  • Cdc7 Kinase Inhibitors: This scaffold has also yielded potent ATP-mimetic inhibitors of Cdc7 kinase, a target in cancer therapy, with IC50 values in the nanomolar range.[16][17]

Experimental Methodologies for Selectivity Profiling

A multi-faceted approach is essential for accurately determining the selectivity of a kinase inhibitor. Here, we detail the core experimental workflows.

Kinome Scanning: A Global View of Selectivity

Kinome scanning platforms, such as KINOMEscan™, offer a broad, unbiased assessment of an inhibitor's binding affinity against a large panel of kinases.

Causality Behind the Method: This technique is invaluable in early-stage drug discovery to identify both intended targets and potential off-targets in a single experiment. It provides a global map of the inhibitor's interaction space within the kinome, guiding lead optimization and helping to predict potential toxicities.

Experimental Workflow: KINOMEscan™ (Illustrative Protocol)

KinomeScan_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_quant Quantification & Analysis Inhibitor Test Inhibitor Incubation Incubate Inhibitor with Kinase Panel Inhibitor->Incubation KinasePanel Phage-tagged Kinase Panel KinasePanel->Incubation Immobilization Immobilize Ligand on Solid Support Incubation->Immobilization Capture Capture Kinase-Ligand Complexes Immobilization->Capture qPCR Quantify Phage DNA via qPCR Capture->qPCR DataAnalysis Data Analysis (Kd Calculation) qPCR->DataAnalysis SelectivityProfile Generate Selectivity Profile DataAnalysis->SelectivityProfile

Caption: KINOMEscan™ Workflow Diagram

Step-by-Step Protocol:

  • Compound Preparation: The test inhibitor is prepared at a specified concentration.

  • Binding Reaction: The inhibitor is incubated with a diverse panel of human kinases that are tagged with DNA (e.g., T7 phage). The binding occurs in the presence of an immobilized, active-site directed ligand.

  • Capture: Kinases that bind to the immobilized ligand are captured on a solid support. The amount of kinase captured is inversely proportional to its affinity for the test inhibitor.

  • Quantification: The amount of each kinase captured is quantified by eluting the phage and measuring the associated DNA tag using qPCR.

  • Data Analysis: The results are compared to a control (DMSO), and the dissociation constant (Kd) is calculated for each kinase, providing a quantitative measure of binding affinity.

Enzymatic Assays: Validating On-Target Potency

Once primary targets are identified, enzymatic assays are crucial for determining the inhibitor's potency (e.g., IC50).

Causality Behind the Method: This assay directly measures the functional consequence of inhibitor binding – the inhibition of the kinase's catalytic activity. It provides a quantitative measure of potency that is essential for structure-activity relationship (SAR) studies and for comparing different inhibitors.

Experimental Workflow: In Vitro Kinase Inhibition Assay

EnzymaticAssay_Workflow cluster_reagents Reagents cluster_reaction Reaction & Detection cluster_analysis Data Analysis Kinase Recombinant Kinase ReactionMix Combine Reagents in Reaction Buffer Kinase->ReactionMix Substrate Peptide/Protein Substrate Substrate->ReactionMix ATP ATP (often radiolabeled) ATP->ReactionMix Inhibitor Test Inhibitor (serial dilutions) Inhibitor->ReactionMix Incubation Incubate at Optimal Temperature ReactionMix->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection IC50 Calculate IC50 from Dose-Response Curve Detection->IC50

Caption: In Vitro Kinase Inhibition Assay Workflow

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a reaction mixture containing the purified recombinant kinase, its specific substrate, ATP (often [γ-³³P]ATP), and a suitable buffer.

  • Reaction Initiation: Add the inhibitor to the reaction mixture and incubate for a short period. Initiate the kinase reaction by adding the ATP/substrate mix.

  • Reaction Incubation: Allow the reaction to proceed at an optimal temperature (e.g., 30°C) for a defined time.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as filter binding assays to capture the radiolabeled phosphorylated substrate or using luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays: Assessing Target Engagement in a Biological Context

Cellular assays are essential to confirm that the inhibitor can reach its target within a cell and exert its intended effect. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Causality Behind the Method: CETSA directly measures the physical binding of an inhibitor to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to an increase in its melting temperature. This provides direct evidence of target engagement in a physiological context.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow TreatCells Treat Cells with Inhibitor or Vehicle HeatShock Apply Temperature Gradient (Heat Shock) TreatCells->HeatShock CellLysis Lyse Cells HeatShock->CellLysis Centrifugation Separate Soluble and Precipitated Proteins CellLysis->Centrifugation ProteinQuant Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->ProteinQuant MeltCurve Generate Melt Curve and Determine Tm Shift ProteinQuant->MeltCurve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with the test inhibitor or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein in each sample using a method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the inhibitor-treated samples compared to the control indicates target engagement.

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a highly productive starting point for the development of novel kinase inhibitors. A thorough understanding and application of robust selectivity profiling techniques are indispensable for advancing these compounds from the laboratory to the clinic. By combining broad kinome-wide screening with detailed enzymatic and cellular assays, researchers can build a comprehensive picture of an inhibitor's activity, enabling more informed decisions in the drug development process. As our understanding of the human kinome and its role in disease deepens, the rational design of highly selective 1H-pyrrolo[2,3-b]pyridine inhibitors will undoubtedly lead to the next generation of targeted therapies.

References

  • DiscoveRx. (n.d.). ruxolitinib | DiscoveRx KINOMEscan® screen.
  • Zhang, W., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
  • Geisslinger, G., et al. (2022). Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection. Scientific Reports, 12(1), 8081.
  • Ermoli, A., et al. (2009). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390.
  • Khaldan, A., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ruxolitinib.
  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-90.
  • Burden, A., et al. (2026, January 29). Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. Research Square.
  • Wang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907–13934.
  • Zhang, W., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.
  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12286–12304.
  • Wang, Y., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934.
  • Curtis, J. R., et al. (2015). Tofacitinib, an oral Janus kinase inhibitor: analysis of malignancies across the rheumatoid arthritis clinical development programme.
  • Wang, X., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 834.
  • Ladda, M., & Pona, A. (2020). Off-label studies on tofacitinib in dermatology: a review.
  • Dong, L., et al. (2020). The off-label uses profile of tofacitinib in systemic rheumatic diseases.
  • BOC Sciences. (2023, July 6). FDA-approved small molecule kinase inhibitors-Part 3.
  • Sharma, S., et al. (2013). Discovery of 7-azaindole based anaplastic lymphoma kinase (ALK) inhibitors: wild type and mutant (L1196M) active compounds with unique binding mode. Bioorganic & Medicinal Chemistry Letters, 23(17), 4911-8.
  • Ajayi, S., et al. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Oncology, 7(9), 1017–1027.
  • Al-Karadaghi, S., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468.
  • St-Gallay, S. A., et al. (2025). Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. Journal of Medicinal Chemistry, 68(15), 16085–16104.
  • Brehmer, D., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7‑Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(7), 3187–3205.
  • Tocris Bioscience. (n.d.). Ruxolitinib.
  • Kim, H., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(10), 820–829.
  • Incyte Corporation. (n.d.). Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling.
  • Wilson, J. R., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1914–1921.

Sources

A Comparative Efficacy Analysis: The Benchmark PDE4 Inhibitor Rolipram versus Novel 1H-Pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

Abstract

The inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), remains a highly pursued strategy for treating inflammatory and neurological disorders. Rolipram, the prototypical PDE4 inhibitor, has demonstrated significant efficacy in a multitude of preclinical models but was ultimately sidelined by a narrow therapeutic window and severe dose-limiting side effects, primarily emesis.[1][2][3] This has driven the search for second-generation inhibitors with improved safety profiles. This guide provides a comparative analysis of rolipram against a promising new class of PDE4 inhibitors based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. While specific data for 5-ethyl-1H-pyrrolo[2,3-b]pyridine is not extensively available in public literature, we will utilize published data on potent 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as representative of this chemical class to draw a meaningful comparison in efficacy and selectivity.[4][5]

Introduction: The Rationale for Targeting PDE4

Cyclic AMP is a ubiquitous second messenger that governs a vast array of cellular functions, from inflammatory responses to synaptic plasticity.[6][7] Its intracellular concentration is meticulously regulated by the balance between synthesis by adenylyl cyclase and degradation by phosphodiesterases (PDEs). The PDE4 enzyme family is specific for cAMP hydrolysis and is predominantly expressed in immune and central nervous system (CNS) cells, making it a prime therapeutic target.[4][8][9]

By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of downstream effectors like Protein Kinase A (PKA). This cascade ultimately phosphorylates the cAMP Response Element-Binding protein (CREB), a transcription factor that modulates the expression of genes involved in suppressing inflammation and promoting neuronal survival and memory formation.[1][8] This mechanism underpins the anti-inflammatory, neuroprotective, and cognitive-enhancing effects observed with PDE4 inhibitors.[1][2][8]

Rolipram: The Efficacious but Flawed Predecessor

Rolipram was one of the first selective PDE4 inhibitors developed and served as a crucial tool for validating the therapeutic potential of this target.[3] It is a non-selective inhibitor of all four PDE4 subtypes (A-D).[1] In preclinical studies, rolipram demonstrated remarkable efficacy:

  • Anti-inflammatory Effects: It effectively suppresses the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6), in immune cells.[2][9]

  • Neuroprotection & Cognitive Enhancement: In rodent models, rolipram has been shown to improve cognitive function, enhance memory, and promote synaptic plasticity.[1][3]

Despite this promise, rolipram's clinical development was halted due to an unacceptably narrow therapeutic index. The primary dose-limiting side effects were severe nausea and vomiting, which are thought to be linked to the inhibition of the PDE4D isoform.[1][2][10][11] This critical drawback catalyzed the quest for next-generation inhibitors with improved isoform selectivity and a wider therapeutic window.

The Emergence of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffolds

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core has emerged as a versatile and promising scaffold in medicinal chemistry.[12] Recently, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and identified as potent and selective inhibitors of PDE4B.[4][5] PDE4B is strongly implicated in inflammatory processes, and selective inhibition of this subtype over PDE4D is a key strategy to retain anti-inflammatory efficacy while minimizing emetic side effects.[4][13]

Mechanism of Action and Signaling Pathway

Both rolipram and the novel azaindole derivatives function by competitively binding to the active site of the PDE4 enzyme, preventing the hydrolysis of cAMP to the inactive AMP. The resulting accumulation of cAMP amplifies PKA-CREB signaling.

PDE4_Pathway GPCR GPCR Activation (e.g., by Neurotransmitters) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription (Anti-inflammatory, Neuroprotective) CREB->Gene Promotes Inhibitor Rolipram or Azaindole Inhibitor Inhibitor->PDE4 Inhibits

Caption: The cAMP/PKA/CREB signaling pathway and point of intervention for PDE4 inhibitors.

Comparative Efficacy: In Vitro Data

A direct comparison of in vitro potency and cellular activity reveals the potential advantages of the 7-azaindole scaffold. Here, we compare rolipram to a representative potent compound from the published 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series, designated here as Azaindole Lead .[4]

ParameterRolipramAzaindole Lead (Compound 11h) [4]Rationale for Comparison
Target Pan-PDE4 (A, B, C, D)Preferential for PDE4BIsoform selectivity is key to improving the therapeutic window.
PDE4B IC₅₀ ~0.9 µM (reported in the same study)0.14 µM Demonstrates direct enzymatic inhibitory potency. A lower value indicates higher potency.
PDE4D IC₅₀ Not reported in this study0.84 µMA higher IC₅₀ for PDE4D is desirable to reduce the risk of emesis.
Selectivity (PDE4D/PDE4B) ~1 (Non-selective)6-fold Quantifies the preference for the anti-inflammatory target (PDE4B) over the emesis-linked target (PDE4D).
Cellular Efficacy Potent inhibitor of TNF-α releaseEquipotent with rolipram in inhibiting TNF-α release from macrophages.Confirms that the enzymatic inhibition translates to a desired biological effect in a relevant immune cell type.

Interpretation of Data: The data clearly shows that the Azaindole Lead compound is significantly more potent at inhibiting the target enzyme PDE4B than rolipram.[4] Crucially, it demonstrates a 6-fold selectivity for PDE4B over PDE4D, a feature that is absent in the non-selective rolipram.[4] This selectivity is a critical design feature aimed at separating the desired anti-inflammatory effects from the dose-limiting side effects. Furthermore, despite this selectivity, the compound retains efficacy in a cellular context, proving equipotent to rolipram in its ability to suppress TNF-α, a key pro-inflammatory cytokine.[4]

Experimental Methodologies

To ensure the validity and reproducibility of these findings, standardized experimental protocols are essential. Below are representative methodologies for the key assays used to characterize and compare PDE4 inhibitors.

Protocol: PDE4B Enzymatic Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE4B.

Causality: This is a foundational experiment to confirm direct target engagement and determine the intrinsic potency (IC₅₀) of a compound before advancing to more complex and resource-intensive cell-based or in vivo models.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and BSA).

    • Reconstitute purified, recombinant human PDE4B enzyme to a working concentration.

    • Prepare a solution of the radiolabeled substrate, [³H]cAMP.

    • Prepare serial dilutions of the test compounds (e.g., Azaindole Lead, Rolipram) and controls in DMSO, followed by dilution in assay buffer.

  • Assay Execution:

    • In a 96-well plate, add 25 µL of the test compound dilutions.

    • Add 25 µL of the [³H]cAMP substrate solution to all wells.

    • Initiate the enzymatic reaction by adding 50 µL of the diluted PDE4B enzyme solution to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Signal Detection:

    • Terminate the reaction by adding a stop solution (e.g., boiling water or specific stop reagent).

    • The product, [³H]AMP, is converted to [³H]adenosine via a snake venom nucleotidase.

    • The [³H]adenosine product is separated from the unreacted [³H]cAMP substrate using anion-exchange resin beads.

    • Scintillation fluid is added, and the radioactivity corresponding to the amount of product formed is measured using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to vehicle (DMSO) controls.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular TNF-α Release Assay

This cell-based assay measures the functional consequence of PDE4 inhibition in a relevant immune cell model, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1).

Causality: This experiment validates that the compound can cross the cell membrane, engage the intracellular target, and produce a desired downstream anti-inflammatory effect. It provides a more physiologically relevant measure of efficacy than a simple enzyme assay.[14]

Assay_Workflow Start Start: Culture Macrophages (e.g., THP-1 cells) Step1 Step 1: Pre-treatment Incubate cells with serial dilutions of PDE4 inhibitor (or vehicle) for 1 hr. Start->Step1 Step2 Step 2: Stimulation Add pro-inflammatory stimulus (e.g., LPS) to all wells. Step1->Step2 Step3 Step 3: Incubation Incubate for 18-24 hours to allow for cytokine production and secretion. Step2->Step3 Step4 Step 4: Supernatant Collection Centrifuge plate and collect cell-free supernatant from each well. Step3->Step4 Step5 Step 5: TNF-α Quantification Measure TNF-α concentration in the supernatant using ELISA. Step4->Step5 End End: Data Analysis Calculate IC₅₀ for TNF-α inhibition. Step5->End

Caption: Experimental workflow for a cellular TNF-α release assay to determine functional potency.

  • Cell Culture: Culture THP-1 monocytes or isolated PBMCs under standard conditions. If using THP-1 cells, differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate).

  • Compound Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds (e.g., Azaindole Lead, Rolipram) for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS), a potent inflammatory agent, to induce the production of TNF-α.

  • Incubation: Incubate the plates for an appropriate time (e.g., 18 hours) to allow for cytokine synthesis and secretion into the culture medium.

  • Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the IC₅₀ value, representing the concentration of the inhibitor that causes a 50% reduction in TNF-α release compared to the LPS-stimulated vehicle control.

Synthesis and Future Directions

The comparison between rolipram and the newer 1H-pyrrolo[2,3-b]pyridine-based inhibitors highlights a clear evolution in PDE4 inhibitor design. While rolipram established the therapeutic validity of the target, its lack of isoform selectivity and consequent side-effect profile rendered it clinically unviable.[1][10]

The novel 7-azaindole scaffold represents a significant step forward. As demonstrated by the representative lead compound, this series achieves:

  • Superior Potency: Higher affinity for the target enzyme PDE4B.[4]

  • Desirable Selectivity: A built-in preference for PDE4B over PDE4D, which is hypothesized to reduce the potential for emesis.[4]

  • Maintained Cellular Efficacy: Potent functional anti-inflammatory activity that is comparable to the non-selective benchmark, rolipram.[4]

Future research should focus on comprehensive preclinical evaluation of lead compounds from this series, including in vivo animal models of inflammation (e.g., LPS-induced pulmonary neutrophilia) and CNS disorders.[15] Critically, these in vivo studies must include a thorough assessment of the therapeutic window, directly comparing the effective dose for anti-inflammatory or cognitive-enhancing activity with the dose that induces emesis (in relevant species like ferrets) or other side effects. Such studies will be essential to confirm if the in vitro selectivity of the 1H-pyrrolo[2,3-b]pyridine scaffold successfully translates into a safer and more effective clinical candidate than rolipram.

References

  • Alzheimer's Drug Discovery Foundation. Rolipram. [Link]

  • Li, H., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology. [Link]

  • Zhang, J. H., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PMC. [Link]

  • Siuciak, J. A., et al. (2007). ROLIPRAM: A SPECIFIC PHOSPHODIESTERASE 4 INHIBITOR WITH POTENTIAL ANTIPSYCHOTIC ACTIVITY. PMC. [Link]

  • Wikipedia. Rolipram. [Link]

  • Kim, H. Y., et al. (2017). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. Frontiers in Pharmacology. [Link]

  • Li, H. L., et al. (2019). Rolipram, a PDE4 Inhibitor, Enhances the Inotropic Effect of Rat Heart by Activating SERCA2a. Frontiers in Physiology. [Link]

  • Conti, M. (2000). PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization. PMC. [Link]

  • Pearse, D. D., et al. (2001). The phosphodiesterase inhibitor rolipram delivered after a spinal cord lesion promotes axonal regeneration and functional recovery. PNAS. [Link]

  • Houslay, M. D. (2010). PDE4 cAMP-specific phosphodiesterases. PMC. [Link]

  • Wilson, L. S., et al. (2019). Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases. PNAS. [Link]

  • Unknown Authors. (2025). Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders. PubMed. [Link]

  • Sundaram, J. (2023). cAMP Signal Pathway. News-Medical. [Link]

  • Njar, V. C., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]

  • Various Authors. (2026). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]

  • Iacovelli, F., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]

  • Issa, N. T., et al. (2025). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. The Journal of Clinical and Aesthetic Dermatology. [Link]

  • All-Scaffold, G., et al. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. MDPI. [Link]

  • Sakkas, P., et al. (2022). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology. [Link]

  • Li, H., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. frontiersin.org. [Link]

  • Unknown Author. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ResearchGate. [Link]

  • Peng, T., et al. (2020). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology. [Link]

  • Wójcik, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Boboev, K., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Semantic Scholar. [Link]

  • Unknown Author. (2020). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed. [Link]

Sources

Structure-Activity Relationship (SAR) of 1H-pyrrolo[2,3-b]pyridine Derivatives Against TNIK

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide for Drug Development Professionals

Aberrant activation of the Wnt/β-catenin signaling pathway is a primary driver of colorectal cancer (CRC), largely initiated by mutations in the adenomatous polyposis coli (APC) tumor suppressor gene. Because these mutations occur upstream, targeting terminal downstream effectors is a highly logical therapeutic strategy. Traf2- and Nck-interacting kinase (TNIK) has emerged as an essential regulatory component of the β-catenin and T-cell factor 4 (TCF4) transcriptional complex [1].

This guide provides an objective, data-driven analysis of the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent class of TNIK inhibitors, comparing its structure-activity relationship (SAR) and performance against benchmark alternatives like the quinazoline derivative NCB-0846.

Mechanistic Rationale: TNIK in Wnt Signaling

To understand the efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives, we must first establish the causality of TNIK's role in oncogenesis. TNIK directly binds to TCF4 and β-catenin via its kinase and intermediate domains, respectively. It specifically phosphorylates the conserved Serine 154 residue of TCF4, a biochemical event absolutely required for the transcription of Wnt target genes (e.g., c-Myc, Cyclin D1) [2]. By occupying the ATP-binding cleft of TNIK's kinase domain, small molecule inhibitors physically prevent this phosphorylation, thereby silencing the oncogenic transcriptional program regardless of upstream APC mutations.

WntPathway Wnt Wnt Ligand Receptor Frizzled / LRP Wnt->Receptor Activates Destruction APC / Axin / GSK3 (Destruction Complex) Receptor->Destruction Inhibits BetaCat β-Catenin (Stabilized) Destruction->BetaCat Allows Accumulation TCF4 TCF4 (Ser154 Phosphorylated) BetaCat->TCF4 Binds TNIK TNIK (Active) TNIK->TCF4 Phosphorylates Transcription Wnt Target Genes (c-Myc, Cyclin D1) TCF4->Transcription Drives Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivatives Inhibitor->TNIK Blocks Kinase Activity

Wnt/β-catenin signaling pathway highlighting TNIK as the terminal kinase target.

SAR and 3D-QSAR Insights of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core (also known as 7-azaindole) is a privileged pharmacophore in kinase drug discovery. Its structural geometry perfectly mimics the adenine ring of ATP. Mechanistically, the pyrrolo N1-H acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyridine N7 acts as a hydrogen bond acceptor from the backbone amide [3].

Recent three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies utilizing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have evaluated dozens of 1H-pyrrolo[2,3-b]pyridine derivatives against TNIK[4].

Key SAR Findings:

  • Hydrogen Bond Donors: CoMSIA contour maps reveal that placing hydrogen bond donor substituents near the 1H-pyrrolo[2,3-b]pyridine core and cyano (CN) replacements exponentially boosts anti-TNIK activity. This is caused by enhanced interaction with the solvent-exposed region of the ATP-binding cleft.

  • Hydrophobic Interactions: The addition of hydrophobic groups at specific vectors projecting into the DFG-in pocket enhances binding affinity, pushing the pIC50 values of optimized derivatives up to 9.92 (sub-nanomolar IC50) [4].

  • Steric Tolerance: The models ( Q2=0.74;R2=0.96 ) indicate that bulky substitutions are well-tolerated only in the regions pointing toward the solvent channel, whereas steric bulk pointing toward the gatekeeper residue severely reduces activity [4].

Comparative Performance Analysis

To contextualize the performance of 1H-pyrrolo[2,3-b]pyridine derivatives, we compare them against NCB-0846 , the first orally available small-molecule TNIK inhibitor, and its inactive diastereomer, NCB-0970 [2].

While NCB-0846 is highly effective, it binds to TNIK in an open, inactive conformation (DFG-out-like). In contrast, optimized 1H-pyrrolo[2,3-b]pyridine derivatives often target the active conformation, providing an alternative thermodynamic binding profile that yields superior in vitro potency (IC50 < 1 nM) [1].

Inhibitor Class / CompoundCore ScaffoldTNIK IC50 (nM)Binding ConformationStereospecificityWnt Inhibition Profile
Optimized Lead [1]1H-pyrrolo[2,3-b]pyridine< 1.0 Active (Closed)Low dependencyHigh (Blocks IL-2 / TCF4)
NCB-0846 [2]Quinazoline21.0Inactive (Open)HighHigh (Blocks CRC stemness)
NCB-0970 [2]Quinazoline> 200.0N/ADiastereomer of 0846None (Negative Control)
Compound 9 [2]Thiazole~15.0Active (Closed)ModerateModerate

Data synthesis derived from biochemical kinase assays and structural crystallography studies [1][2].

Experimental Validation Workflows

To ensure scientific integrity and reproducibility, the evaluation of TNIK inhibitors requires self-validating experimental systems. Below are the gold-standard protocols for validating 1H-pyrrolo[2,3-b]pyridine derivatives.

Protocol A: Self-Validating TR-FRET Kinase Assay

Purpose: To determine the biochemical IC50 of the inhibitor against recombinant TNIK. Causality & Self-Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays because it employs a ratiometric readout (665 nm / 615 nm). This internal normalization mathematically eliminates false positives caused by compound auto-fluorescence or well-to-well volume variations.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human TNIK kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 1H-pyrrolo[2,3-b]pyridine derivatives (in a 10-point dose-response curve, 3-fold dilutions) into a 384-well plate. Add the TNIK enzyme and incubate for 30 minutes at room temperature to allow thermodynamic binding equilibrium.

  • Reaction Initiation: Add ATP (at the predetermined Km​ concentration) and a biotinylated peptide substrate (e.g., ULight-labeled generic kinase substrate).

  • Reaction Termination: After 60 minutes, add EDTA (final concentration 20 mM). Causality: EDTA rapidly chelates the Mg2+ ions required for kinase catalysis, instantly freezing the reaction state.

  • Detection: Add Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

TRFRET Step1 1. Compound Incubation (TNIK + Inhibitor) Step2 2. Kinase Reaction (ATP + Substrate) Step1->Step2 Step3 3. Reaction Termination (EDTA Addition) Step2->Step3 Step4 4. Detection Reagents (Eu-Ab + APC-Tracer) Step3->Step4 Step5 5. Ratiometric Readout (665nm / 615nm) Step4->Step5

Step-by-step TR-FRET kinase assay workflow for validating TNIK inhibitors.

Protocol B: TOPFlash Dual-Luciferase Cellular Assay

Purpose: To confirm that the biochemical inhibition translates to actual suppression of Wnt signaling inside living colorectal cancer cells (e.g., HCT116). Causality & Self-Validation: The assay co-transfects a Firefly luciferase reporter (driven by TCF4 binding sites) and a Renilla luciferase control (constitutively active). Dividing the Firefly signal by the Renilla signal creates a self-validating metric that isolates specific Wnt inhibition from general compound cytotoxicity or poor transfection efficiency.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells in 96-well plates at 1×104 cells/well.

  • Transfection: Co-transfect cells with the TOPFlash plasmid (Firefly) and pRL-TK plasmid (Renilla) using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, treat cells with varying concentrations of the 1H-pyrrolo[2,3-b]pyridine derivative.

  • Lysis and Detection: After 24 hours of compound exposure, lyse the cells. Sequentially add Firefly substrate, read luminescence, then add the quenching/Renilla substrate and read again.

  • Data Analysis: Normalize Firefly luminescence to Renilla luminescence. Plot against log[inhibitor] to determine cellular IC50.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly optimizable, potent class of TNIK inhibitors. By leveraging the hydrogen-bonding geometry of the 7-azaindole core within the kinase hinge region, these derivatives achieve sub-nanomolar biochemical potency, outperforming earlier benchmarks like NCB-0846 in raw in vitro affinity [1][4]. For drug development professionals targeting Wnt-driven colorectal cancers, utilizing 3D-QSAR models to guide hydrophobic and hydrogen-donor substitutions on this scaffold offers a highly validated pathway toward clinical candidates.

References

  • Yang, B., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Watanabe, N., et al. (2022). Structural Insight into TNIK Inhibition. MDPI / PMC.[Link]

  • Gelman, I. H., et al. (2013). Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3. PMC.[Link]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry.[Link]

comparative analysis of "7-azaindole" and "azaindazole" c-Met inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of targeted oncology, the selection of a hinge-binding scaffold is rarely a matter of convenience; it is a calculated manipulation of electron density, steric bulk, and metabolic liability. In the development of ATP-competitive c-Met (Hepatocyte Growth Factor Receptor) kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and azaindazole (1H-pyrazolo[3,4-b]pyridine) frameworks have emerged as privileged bioisosteres.

This guide provides a definitive comparative analysis of these two scaffolds, dissecting their structural mechanics, evaluating their quantitative performance, and detailing the self-validating experimental workflows required to characterize them.

Structural Mechanics & Bioisosteric Rationale

Both 7-azaindole and azaindazole act as potent hinge-binding motifs by mimicking the adenine ring of ATP. They anchor into the c-Met active site by forming a critical bidentate hydrogen-bonding network: the N1-H acts as a hydrogen bond donor to the backbone carbonyl of Pro1158, while the N7 lone pair acts as an acceptor from the backbone amide of Met1160[1].

However, the substitution of a carbon atom (C3 in 7-azaindole) with a nitrogen atom (N2 in azaindazole) fundamentally alters the physicochemical properties of the molecule:

  • Electron Density & Nucleophilicity: 7-azaindole is highly electron-rich. While this drives strong hydrogen bonding at the hinge, it also makes the N7 position highly nucleophilic and susceptible to metabolic oxidation. The introduction of the electronegative N2 atom in azaindazole withdraws electron density from the bicyclic core, reducing N7 nucleophilicity[2].

  • Physicochemical Profile: The azaindazole core generally exhibits a lower calculated partition coefficient (cLogP) and reduced basicity (lower pKa) compared to 7-azaindole. This often translates to improved aqueous solubility and distinct pharmacokinetic distribution profiles[3].

  • Conformational Control: Type-I c-Met inhibitors must adopt a distinct "U-shaped" conformation to navigate the hydrophobic pocket created by the folded P-loop[4]. The slightly altered bond angles of the pyrazolo-fused ring in azaindazole can subtly shift the trajectory of functional groups extending toward the solvent channel or the DFG motif[5].

Pathway HGF HGF Ligand cMet c-Met Receptor (HGFR) HGF->cMet Dimerization ATP ATP Binding Pocket (Met1160 / Pro1158) cMet->ATP Kinase Activation Downstream PI3K/AKT & MAPK (Tumor Proliferation) ATP->Downstream Phosphorylation Inhibitor 7-Azaindole / Azaindazole (U-Shaped Hinge Binders) Inhibitor->ATP Bidentate H-Bond Blockade

Fig 1. c-Met signaling cascade and competitive blockade by hinge-binding inhibitors.

Quantitative Performance Comparison

To objectively compare these scaffolds, we must look at their behavior in highly optimized lead compounds. The table below synthesizes experimental data from landmark medicinal chemistry campaigns targeting c-Met.

Scaffold TypeRepresentative CompoundEnzymatic c-Met IC₅₀Cellular Efficacy (Cell Line)Key Structural Feature
7-Azaindole Compound 34[6]1.06 nM12.5 nM (HT29)Dihydropyridazine moiety at C3; highly potent multi-kinase activity.
7-Azaindole Compound 59[1]40.0 nMNot Reported2,3-diaryl substitution; optimized via Suzuki cross-coupling.
Azaindazole Compound 9[7]22.8 nM329 nM (MKN-45)Single atom thio-linker; strong selectivity profile over ALK.
Azaindazole Glumetinib (SCC244)[3]< 5.0 nMHighly active (EBC-1)Highly selective 1H-pyrazolo[3,4-b]pyridine derivative in clinical trials.

Analysis: While 7-azaindole derivatives (like Compound 34) can achieve sub-nanomolar enzymatic potency, they frequently exhibit multi-target activity (e.g., hitting VEGFR2 or RON). Azaindazole derivatives, such as the clinical candidate Glumetinib, often demonstrate superior kinase selectivity profiles, likely due to the altered hydrogen-bond donor/acceptor topography in the deep hydrophobic pocket[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these inhibitors must rely on orthogonal, self-validating assay systems. As an application scientist, I mandate the following protocols to prove causality between target engagement and phenotypic response.

Protocol A: ADP-Glo™ Kinase Assay (Target Affinity)

Causality Rationale: Highly conjugated azaindole and azaindazole systems frequently exhibit auto-fluorescence, which confounds standard FRET-based assays. The ADP-Glo assay measures the luminescence of ADP generated during the kinase reaction, completely bypassing compound fluorescence interference. Furthermore, by running the assay at high ATP concentrations (approaching cellular Km), we self-validate that the inhibitor is strictly ATP-competitive.

  • Enzyme Preparation: Dilute recombinant human c-Met kinase domain in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Incubation: Dispense 7-azaindole/azaindazole analogs (10-point dose-response, 3-fold dilutions) into a 384-well plate. Add the c-Met enzyme and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate. Incubate for 60 minutes.

  • Depletion & Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Quantification: Read luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: MKN-45 Cellular Viability Assay (Phenotypic Validation)

Causality Rationale: Enzymatic potency means nothing without cellular penetrance. We utilize the MKN-45 human gastric cancer cell line because it possesses a natural MET gene amplification. These cells are strictly "addicted" to c-Met signaling. If an azaindazole compound kills MKN-45 cells but spares a MET-independent cell line (e.g., A549), we have established a self-validating proof of on-target cellular mechanism[7].

  • Cell Seeding: Seed MKN-45 cells at 3,000 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the inhibitors (0.1 nM to 10 µM). Include a DMSO vehicle control (final concentration 0.1%).

  • Incubation: Incubate for 72 hours to capture multiple doubling times, ensuring the phenotypic effect of kinase inhibition is fully realized.

  • Viability Readout: Add CellTiter-Glo® Reagent (ATP-dependent luciferase assay) directly to the wells. Agitate for 2 minutes and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Normalization: Normalize luminescence to the DMSO control to determine the cellular IC₅₀.

Workflow Synthesis Scaffold Synthesis (N-alkylation/Coupling) Biochem ADP-Glo Assay (Target Affinity) Synthesis->Biochem Cellular MKN-45 Proliferation (On-Target Efficacy) Biochem->Cellular Crystallography X-Ray Co-Crystallography (Binding Mode) Cellular->Crystallography Lead Lead Selection Crystallography->Lead

Fig 2. Orthogonal experimental workflow for validating c-Met kinase inhibitors.

Conclusion & Strategic Recommendations

When designing next-generation c-Met inhibitors, the choice between 7-azaindole and azaindazole dictates the downstream trajectory of the optimization campaign.

  • Choose 7-azaindole when maximizing raw binding affinity is the primary goal, and when the synthetic route benefits from highly established C3-functionalization chemistry (e.g., Suzuki couplings)[1].

  • Choose azaindazole when addressing metabolic liabilities, optimizing cLogP, or when exquisite kinase selectivity (avoiding off-target toxicities) is required for clinical progression[3].

Ultimately, the successful deployment of either scaffold relies on rigorous, artifact-free biochemical assays and strictly validated phenotypic models.

References

  • Tang, Q., et al. "Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors." European Journal of Medicinal Chemistry (2017).
  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules / MDPI (2014).
  • Liu, N., et al. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors." Bioorganic Chemistry / PubMed (2016).
  • Cui, J. J., et al. "Targeting MET: Discovery of Small Molecule Inhibitors as Non-Small Cell Lung Cancer Therapy.
  • Wu, P., et al.
  • P., et al. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." PMC - NIH (2022).
  • Wang, Z., et al. "Selective N7 Alkylation of 7-Azaindazoles.

Sources

A Researcher's Guide to Validating Off-Target Effects of Novel Kinase Inhibitors: A Comparative Analysis Focused on 1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing adverse effects. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of kinases, including Traf2- and Nck-interacting kinase (TNIK), Ataxia-Telangiectasia Mutated (ATM), and Salt-Inducible Kinases (SIKs).[1][2][3] While potent on-target activity is the primary goal, a comprehensive understanding of a compound's off-target interactions is critical for a realistic assessment of its therapeutic potential and safety profile. Unintended off-target binding can lead to unexpected toxicities or even produce misleading phenotypic effects in cellular assays.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the off-target effects of novel kinase inhibitors, using a hypothetical but representative compound, "TNIK-7Aza," a 5-ethyl-1H-pyrrolo[2,3-b]pyridine derivative and a potent TNIK inhibitor. We will explore and compare various experimental and computational methodologies, offering detailed protocols and insights into data interpretation.

The Challenge of Kinase Inhibitor Selectivity

The human kinome consists of over 500 kinases, many of which share a high degree of structural homology, particularly within the ATP-binding pocket.[4] This similarity presents a significant challenge in designing truly selective inhibitors. A compound that demonstrates high potency against its intended target in biochemical assays may still interact with numerous other kinases within the complex cellular environment.[5] Therefore, a multi-pronged approach to off-target validation is not just recommended but essential for advancing a compound through the drug discovery pipeline.

A Multi-Faceted Approach to Off-Target Validation

A robust off-target validation strategy should integrate both computational and experimental methods. This tiered approach allows for early, cost-effective screening to be followed by more resource-intensive, but definitive, experimental validation.

Off_Target_Validation_Workflow cluster_computational In Silico Prediction cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cell-Based Validation cluster_confirmation Confirmation & Follow-up In_Silico Computational Prediction (e.g., SwissTargetPrediction, ChEMBL) Biochemical Broad Kinome Scan (e.g., 192-kinase panel) In_Silico->Biochemical Prioritize experimental screening Biophysical Cellular Thermal Shift Assay (CETSA) Biochemical->Biophysical Confirm cellular target engagement Cellular_Phenotypic Phenotypic Screening (e.g., Cell Proliferation Assays) Biophysical->Cellular_Phenotypic Assess functional consequences Proteomics Chemical Proteomics (e.g., ABPP, CCCP) Cellular_Phenotypic->Proteomics Identify direct binding partners Transcriptomics Transcriptomic Analysis (RNA-seq) Proteomics->Transcriptomics Evaluate downstream pathway effects Confirmation Validation with Orthogonal Assays & Structurally Unrelated Inhibitors Transcriptomics->Confirmation Validate key findings

Caption: A tiered workflow for comprehensive off-target validation of small molecule inhibitors.

Part 1: In Silico and Biochemical Approaches

Computational Off-Target Prediction

Before embarking on extensive laboratory experiments, computational tools can provide valuable initial predictions of potential off-targets. These methods leverage large databases of known ligand-target interactions and chemical similarity principles.

  • SwissTargetPrediction: This web server predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[6]

  • ChEMBL: A large, curated database of bioactive molecules that can be searched for compounds with similar structures to identify their known targets.[7][8]

  • CODD-Pred: A web server that uses a dual-purpose approach to predict potential protein drug targets and compute bioactivity values for small molecules.[9]

Rationale: These tools are cost-effective and rapid, helping to generate a preliminary list of potential off-targets that can guide the design of subsequent experimental assays.

Broad Kinome Profiling

Biochemical kinome scans are a cornerstone of off-target validation. These assays typically involve screening the compound of interest against a large panel of recombinant kinases to determine its inhibitory activity (e.g., IC50 values).

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare a stock solution of "TNIK-7Aza" in DMSO. Create a dilution series to cover a wide range of concentrations (e.g., 1 nM to 10 µM).

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of active human kinases (e.g., a 192-kinase panel).

  • Assay Performance: The service provider will perform in vitro kinase activity assays in the presence of each concentration of "TNIK-7Aza." The specific assay format may vary (e.g., radiometric, fluorescence-based).

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is determined. IC50 values are then calculated for any kinases that show significant inhibition.

Data Presentation: Comparative Kinome Scan Data

KinaseTNIK-7Aza IC50 (nM)Alternative Inhibitor A IC50 (nM)Alternative Inhibitor B IC50 (nM)
TNIK (On-Target) 5 8 12
Kinase X (Off-Target)50>1000250
Kinase Y (Off-Target)250500>1000
Kinase Z (Off-Target)>1000150800

Interpretation: The data in the table above illustrates a hypothetical outcome. "TNIK-7Aza" shows high potency for its intended target, TNIK. It also exhibits off-target activity against Kinase X and, to a lesser extent, Kinase Y. In contrast, Alternative Inhibitor A is more selective but less potent, while Alternative Inhibitor B has a different off-target profile. This comparative analysis is crucial for selecting the most promising lead candidate.

Part 2: Cellular and Proteomic Validation

While biochemical assays are informative, they do not fully recapitulate the complexity of the cellular environment. Therefore, it is essential to validate potential off-target effects in intact cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing target engagement in living cells.[10] The principle is that the binding of a ligand to its target protein increases the thermal stability of the protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a colorectal cancer cell line with high TNIK expression) and treat with either "TNIK-7Aza" or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C).

  • Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein (and potential off-targets) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Principle cluster_control Vehicle Control cluster_drug With TNIK-7Aza Control_Protein Target Protein Control_Heat Heat Application Control_Protein->Control_Heat Control_Denatured Denatured Protein Control_Heat->Control_Denatured Denaturation at lower temp Drug_Protein Target Protein + TNIK-7Aza Drug_Heat Heat Application Drug_Protein->Drug_Heat Drug_Stable Stabilized Protein Drug_Heat->Drug_Stable Denaturation at higher temp

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Chemical Proteomics

Chemical proteomics approaches can provide an unbiased, proteome-wide view of a compound's binding partners.[11][12]

  • Activity-Based Protein Profiling (ABPP): This method uses activity-based probes to covalently label the active sites of specific enzyme families.[11]

  • Compound-Centric Chemical Proteomics (CCCP): In this approach, the compound of interest is immobilized on a solid support and used to "fish" for its binding partners in a cell lysate.[11]

Rationale: These methods are particularly useful for identifying novel or unexpected off-targets that may not be included in standard kinase panels.

Transcriptomic Analysis

RNA sequencing (RNA-seq) can reveal the downstream functional consequences of on- and off-target engagement by measuring changes in gene expression.[13][14]

Experimental Workflow: RNA-seq for Off-Target Effect Analysis

  • Cell Treatment: Treat cells with "TNIK-7Aza," a control compound, and a vehicle control.

  • RNA Extraction and Sequencing: Extract total RNA and perform next-generation sequencing.

  • Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the treatment groups.

  • Pathway Analysis: Use bioinformatics tools to identify signaling pathways that are significantly altered by the compound.

Interpretation: If "TNIK-7Aza" engages an off-target kinase, RNA-seq may reveal changes in gene expression that are inconsistent with the known downstream signaling of TNIK. This can provide important clues about the functional consequences of off-target binding.

Part 3: Functional Cellular Assays and Orthogonal Validation

Ultimately, the biological significance of any off-target interaction must be assessed in functional cellular assays.

Phenotypic Screening

Phenotypic screens, such as cell proliferation or apoptosis assays, can reveal the overall cellular effect of a compound.

Comparative Data: Cell Proliferation Assay

Cell LineTNIK-7Aza GI50 (µM)Alternative Inhibitor A GI50 (µM)Alternative Inhibitor B GI50 (µM)
HCT116 (High TNIK)0.10.50.2
SW480 (Low TNIK)1.55.00.3

Interpretation: In this hypothetical example, "TNIK-7Aza" shows greater potency in the high-TNIK expressing cell line, suggesting on-target activity. However, the activity in the low-TNIK cell line may be due to off-target effects. Alternative Inhibitor B shows potent activity in both cell lines, which could indicate significant off-target activity.

Validation with Structurally Unrelated Inhibitors

A crucial step in confirming that a cellular phenotype is due to the inhibition of the intended target is to use a structurally unrelated inhibitor of the same target. If both compounds produce the same phenotype, it provides strong evidence for on-target activity. Conversely, if the phenotypes differ, it suggests that off-target effects may be contributing.[10]

Conclusion

The validation of off-target effects is a critical and iterative process in the development of safe and effective kinase inhibitors. A comprehensive strategy that combines in silico prediction, broad biochemical screening, and rigorous cellular and proteomic validation is essential. By employing the comparative approaches and detailed methodologies outlined in this guide, researchers can gain a deeper understanding of the selectivity profile of their compounds, enabling more informed decisions in the journey from a promising hit to a potential therapeutic.

References

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Expert Opinion on Drug Discovery.
  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (2025). Bio-protocol.
  • Current Bioinformatics Tools to Optimize CRISPR/Cas9 Experiments to Reduce Off-Target Effects - PMC. (2023).
  • Computational tools for CRISPR Off-target detection: An overview. Journal of Pharmacognosy and Phytochemistry.
  • Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC. (2020).
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society.
  • CRISPR-Cas9 and Its Bioinformatics Tools: A System
  • Proteomics Approaches to Overcome Undruggable Targets in Disease. (2026). AZoLifeSciences.
  • Spotlight: Cell-based kinase assay form
  • Risk Prediction of RNA Off-Targets of CRISPR Base Editors in Tissue-Specific Transcriptomes Using Language Models. (2025). MDPI.
  • FR167653 off-target effects in cellular assays. Benchchem.
  • Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. Genecopoeia.
  • CRISPRroots: on- and off-target assessment of RNA-seq data in CRISPR–Cas9 edited cells | Nucleic Acids Research | Oxford Academic. (2022). Nucleic Acids Research.
  • Genomic and transcriptomic off-target effects in mammalian cells a...
  • CRISPRroots – on- and off-target assessment of RNA-seq data in CRISPR–Cas9 edited cells. RNA-Seq Blog.
  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. Frontiers in Bioengineering and Biotechnology.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI.
  • Target Identification and Validation (Small Molecules). University College London.
  • Directory of in silico Drug Design tools. (2018). e-Science Central.
  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC. (2014). Nucleic Acids Research.
  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2025). bioRxiv.
  • Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. (2026). Reaction Biology.
  • PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC. Pacific Symposium on Biocomputing.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. European Journal of Medicinal Chemistry.
  • Small Molecule Drug Target Identification and Valid
  • Ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxyl
  • CODD-Pred: A Web Server for Efficient Target Identification and Bioactivity Prediction of Small Molecules | Journal of Chemical Information and Modeling. (2023).
  • ChemDB: a public database of small molecules and related chemoinformatics resources | Bioinformatics | Oxford Academic. (2005).
  • A precise comparison of molecular target prediction methods. (2025). RSC Publishing.
  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Molecular Structure.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. Molecules.
  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity | Journal of Medicinal Chemistry. (2025). Journal of Medicinal Chemistry.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. (2025). Journal of Medicinal Chemistry.
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). European Journal of Medicinal Chemistry.
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). Journal of Medicinal Chemistry.
  • SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS. (2013).
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). MDPI.
  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. MilliporeSigma.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222. PubChem.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. ACS Medicinal Chemistry Letters.
  • methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxyl

Sources

A Comparative Guide to Cross-Reactivity of 1H-Pyrrolo[2,3-b]pyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its unique structure, particularly the hydrogen bond donor-acceptor pattern, allows it to effectively mimic the hinge-binding motif of ATP in the active site of kinases.[2] While this property has led to the development of potent inhibitors for a wide range of kinase targets, it also presents a significant challenge: ensuring selectivity and understanding cross-reactivity across the human kinome.[3][4] This guide provides an in-depth comparison of the cross-reactivity profiles of various 1H-pyrrolo[2,3-b]pyridine-based inhibitors, supported by experimental data and protocols for their evaluation.

The Critical Importance of Cross-Reactivity Studies

Protein kinases share a high degree of structural similarity in their ATP-binding pockets, making it challenging to design inhibitors that are truly specific for a single target.[4] Off-target inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a crucial step in understanding a compound's mechanism of action, predicting its safety profile, and identifying potential new therapeutic applications.[3][5]

Methodologies for Assessing Inhibitor Selectivity

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. The primary methodologies can be broadly categorized into biochemical, biophysical, and cell-based assays.[3][6]

Biochemical Assays: Direct Measurement of Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[6] Radiometric assays, which measure the incorporation of radiolabeled phosphate ([³²P] or [³³P]) from ATP onto a substrate, are considered the gold standard for their sensitivity and direct nature.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate peptide or protein, and a buffer containing MgCl₂ and ATP.

  • Inhibitor Addition: Add the 1H-pyrrolo[2,3-b]pyridine-based inhibitor at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiation and Incubation: Initiate the kinase reaction by adding [γ-³³P]ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination and Separation: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane multiple times with a dilute phosphoric acid solution to remove unincorporated [γ-³³P]ATP.

  • Detection and Analysis: Quantify the radioactivity on the membrane using a scintillation counter. Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Biophysical Assays: Quantifying Binding Affinity

Biophysical methods measure the direct binding of an inhibitor to a kinase, providing information on binding affinity (K_d) and thermodynamics.[3] Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a high-throughput method that measures the change in a protein's melting temperature (T_m) upon ligand binding.[7]

Experimental Protocol: Differential Scanning Fluorimetry (DSF)

  • Reagent Preparation: Prepare a solution of the purified kinase in a suitable buffer. Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Assay Plate Setup: In a 96-well or 384-well PCR plate, add the kinase solution, the fluorescent dye, and the 1H-pyrrolo[2,3-b]pyridine-based inhibitor at various concentrations.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, gradually increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C).

  • Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition is the T_m. The change in T_m (ΔT_m) in the presence of the inhibitor indicates binding and stabilization.

Cellular Assays: Assessing Target Engagement in a Biological Context

Cellular assays are crucial for confirming that an inhibitor can engage its target within a living cell and exert a functional effect.[6] These assays can measure the inhibition of a specific signaling pathway downstream of the target kinase.

Experimental Protocol: Cellular Target Engagement Assay (Western Blot)

  • Cell Culture and Treatment: Culture a relevant cell line to an appropriate confluency. Treat the cells with the 1H-pyrrolo[2,3-b]pyridine-based inhibitor at various concentrations for a specific duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein). Determine the concentration-dependent inhibition of substrate phosphorylation.

Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine Based Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop inhibitors against a diverse range of kinases. The following table summarizes the primary targets and reported selectivity of several notable examples.

Compound Name/ScaffoldPrimary Target(s)Reported Selectivity ProfileKey Off-Targets (if known)Reference(s)
GSK1070916A Aurora BPotent and reversible ATP-competitive inhibitor with good kinase selectivity.Not extensively detailed in the provided search results.[8]
Compound 25a ATMHighly selective, with >700-fold selectivity over other PIKK family members.Potential for off-target effects at higher concentrations.[9]
Pyrazolyl-1H-pyrrolo[2,3-b]pyridine series DYRK1A, TNIKPotent nanomolar inhibition of DYRK1A and TNIK.Cross-reactivity with other kinases in the CMGC group is possible.[10]
7-Azaindole Isoindolinone Series PI3Kγ>300-fold selectivity against all other class I PI3K isoforms.Not extensively detailed in the provided search results.[11]
1H-pyrrolo[2,3-b]pyridine carboxamides PDE4BPreferential inhibition of PDE4B with selectivity over PDE4D.Not a kinase inhibitor, but demonstrates scaffold versatility.[12]
Compound 4h FGFR1/2/3Potent inhibition of FGFR1, 2, and 3, with lower activity against FGFR4.Potential for cross-reactivity with other receptor tyrosine kinases.[13][14]

Visualizing Experimental Workflows and Signaling Pathways

To effectively plan and execute cross-reactivity studies, it is helpful to visualize the experimental workflow.

G cluster_0 Biochemical & Biophysical Screening cluster_1 Cellular & Functional Validation a Compound Library of 1H-pyrrolo[2,3-b]pyridines c Primary Screen (e.g., Radiometric Assay @ 1µM) a->c Test Compounds b Large-Scale Kinase Panel (e.g., 400+ kinases) b->c Provide Targets d Hit Identification (% Inhibition > 50%) c->d e Dose-Response (IC50) of Hits d->e f Orthogonal Assay (e.g., DSF for Kd) e->f Validate Hits g Cell-Based Target Engagement Assays f->g Confirmed Binders h Downstream Pathway Analysis (e.g., Western Blot) g->h i Phenotypic Assays (e.g., Proliferation, Apoptosis) h->i j Selectivity Assessment in Cells i->j

Caption: A typical workflow for assessing kinase inhibitor cross-reactivity.

A representative signaling pathway affected by a 1H-pyrrolo[2,3-b]pyridine-based inhibitor, such as an FGFR inhibitor, is depicted below.

FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg Inhibitor 1H-pyrrolo[2,3-b]pyridine FGFR Inhibitor Inhibitor->FGFR Inhibition GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->RAF Ca->RAS

Caption: The FGFR signaling pathway and the point of inhibition.

Structural Basis of Selectivity and Cross-Reactivity

The selectivity of 1H-pyrrolo[2,3-b]pyridine-based inhibitors is often dictated by the substituents appended to the core scaffold.[15] These substituents can exploit subtle differences in the amino acid residues lining the ATP-binding pocket, particularly in the "selectivity pocket" adjacent to the ATP-binding site.[16] For instance, bulky substituents may clash with the gatekeeper residue of certain kinases, thus preventing binding and conferring selectivity. Conversely, a lack of unique interactions can lead to broader cross-reactivity. Computational docking and X-ray crystallography are invaluable tools for elucidating these interactions and guiding the rational design of more selective inhibitors.[5]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. However, its inherent ability to bind to the conserved ATP pocket necessitates a rigorous evaluation of cross-reactivity. A combination of biochemical, biophysical, and cellular assays provides a comprehensive understanding of an inhibitor's selectivity profile. This knowledge is paramount for developing safer, more effective targeted therapies and for uncovering novel therapeutic opportunities through controlled polypharmacology. As our understanding of the human kinome deepens, so too will our ability to design 1H-pyrrolo[2,3-b]pyridine-based inhibitors with precisely tailored selectivity profiles.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 50, 1-33. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Heffron, T. P., et al. (2016). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-928. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. [Link]

  • Yang, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry, 47, 116386. [Link]

  • Patel, H., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19896-19933. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]

  • Creasy, C. L., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research, 68(9 Supplement), 1296. [Link]

  • Addie, M., et al. (2013). Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm, 4(6), 933-938. [Link]

  • Wang, Y., et al. (2022). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 65(14), 9846-9867. [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(4), 2139-2150. [Link]

  • Kazi, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1324-1329. [Link]

  • EL-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(1), 100813. [Link]

  • Hu, F., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 856. [Link]

  • Al-Ghorbani, M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(6), 814. [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]

  • Heinrich, T., et al. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(3), 1160-1170. [Link]

Sources

Safety Operating Guide

5-ethyl-1H-pyrrolo[2,3-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 5-Ethyl-1H-pyrrolo[2,3-b]pyridine

5-Ethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 858116-95-7) is a nitrogen-rich heterocyclic compound widely utilized as a foundational scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Due to its highly stable bicyclic azaindole structure, improper disposal poses significant environmental and occupational hazards.

This guide provides researchers, scientists, and drug development professionals with a definitive, causality-driven protocol for the safe handling, logistical segregation, and thermal destruction of this compound.

Hazard Assessment & The Causality of Disposal

As an organic heterocycle containing two nitrogen atoms, 5-ethyl-1H-pyrrolo[2,3-b]pyridine cannot be disposed of via standard aqueous waste streams, landfilling, or low-temperature burning. According to standard chemical safety profiles from , this material requires specialized handling due to two primary chemical behaviors:

  • Extreme Thermal Stability: The aromaticity of the pyrrolopyridine ring makes it highly resistant to degradation. Low-temperature combustion fails to break the carbon-carbon and carbon-nitrogen bonds, resulting in the release of unburned compound and highly toxic Products of Incomplete Combustion (PICs), including carbon monoxide and volatile organic cyanides.

  • NOx Generation: When the nitrogen atoms within the azaindole ring are subjected to thermal oxidation, they form nitrogen oxides (NOx). Without proper abatement, NOx emissions contribute to severe environmental toxicity and smog formation. Therefore, destruction must occur in a facility equipped with specific NOx controls, as detailed in the guidelines.

Quantitative Operational Parameters for Destruction

To ensure complete destruction and regulatory compliance, disposal facilities must adhere to strict thermodynamic and kinetic parameters.

ParameterSpecificationCausality / Rationale
Molecular Weight 146.19 g/mol Determines the stoichiometric oxygen requirements for complete combustion.
Primary Combustion Temp > 1000°C (1832°F)Ensures the initial thermal shattering of the stable azaindole bicyclic ring system.
Gas-Phase Residence Time ≥ 2.0 secondsAllows sufficient time for radical oxidation reactions to complete, preventing PICs.
Afterburner Temp > 1200°C (2192°F)Maximizes the destruction and removal efficiency (DRE) to 99.99% for atomized organics.
Scrubber pH > 8.5 (Alkaline)Neutralizes acidic exhaust gases and captures residual NO₂ before environmental release.

Standard Operating Procedure: Waste Segregation and Preparation

To maintain a self-validating safety loop in the laboratory, follow these precise, step-by-step methodologies before transferring waste to a licensed disposal contractor.

Protocol 1: Solid Waste Handling
  • Containment: Handle all solid powders within a Class II biological safety cabinet or a certified chemical fume hood to prevent the inhalation of particulate matter. Don nitrile gloves, safety goggles, and a lab coat.

  • Collection: Gather all unreacted 5-ethyl-1H-pyrrolo[2,3-b]pyridine solid waste and contaminated consumables (e.g., weigh boats, filter paper, spatulas).

  • Packaging: Transfer the materials into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label explicitly identifying the contents as "Hazardous Solid Waste: Nitrogenous Organic Heterocycle" to alert the disposal contractor that NOx-compliant incineration is required.

Protocol 2: Liquid Waste & Solvent Dissolution

Causality Check: Solid heterocycles often burn unevenly. Dissolving the compound in a highly combustible solvent ensures a uniform, high-caloric-value feed stream. This is critical for maintaining the >1000°C primary combustion temperature required to destroy the azaindole ring.

  • Solvent Selection: In a fume hood, dissolve residual 5-ethyl-1H-pyrrolo[2,3-b]pyridine in a highly combustible, non-halogenated organic solvent (e.g., Ethanol, Methanol, or Acetone). Note: Avoid halogenated solvents (like Dichloromethane) unless absolutely necessary, as they require specialized acid-gas scrubbers and lower the overall caloric value of the waste feed.

  • Transfer: Funnel the solution into a chemically compatible, vented liquid waste carboy.

  • Storage: Store the carboy in a designated, fire-resistant secondary containment area away from strong oxidizing agents until contractor pickup.

Incineration Workflow & Environmental Logistics

Once the waste leaves your facility, it undergoes a highly regulated destruction process mandated by the[1]. The workflow below illustrates the logical progression of the waste through a compliant chemical incinerator.

G Start 5-Ethyl-1H-pyrrolo[2,3-b]pyridine Waste Segregation Solid Solid Residues (Powder & PPE) Start->Solid Liquid Solvent Dissolution (Combustible Carrier) Start->Liquid Incinerator Primary Incinerator (>1000°C, ≥2s Residence) Solid->Incinerator Direct Feed Liquid->Incinerator Atomized Injection Afterburner Afterburner Unit (>1200°C Thermal Oxidation) Incinerator->Afterburner Volatiles Scrubber Alkaline Scrubber (NOx & Acid Gas Neutralization) Afterburner->Scrubber Exhaust Gas Safe Safe Environmental Exhaust (EPA Compliant) Scrubber->Safe

Figure 1: High-temperature incineration and exhaust scrubbing workflow for nitrogenous waste.

The Self-Validating Destruction Process:

  • Primary Combustion: The dissolved liquid waste is atomized and injected into a rotary kiln. The high-caloric solvent ignites, driving the ambient temperature above 1000°C to break the carbon-carbon and carbon-nitrogen bonds.

  • Secondary Combustion (Afterburner): The volatilized gases pass into an afterburner operating at >1200°C. This excess-oxygen environment ensures 99.99% destruction efficiency, converting the organic fragments into CO₂, H₂O, and NOx.

  • Exhaust Scrubbing & Validation: The exhaust gas is routed through a wet scrubber system where an alkaline reagent neutralizes acidic byproducts and captures NO₂.

    • Self-Validation Check: Modern RCRA-compliant facilities are equipped with continuous stack-gas monitors. If the laboratory failed to use a combustible solvent (causing a temperature drop) or if NOx/CO levels spike, the system automatically triggers a waste-feed cutoff, halting the process until optimal combustion thermodynamics are restored.

References

  • National Research Council (US). "Incineration Processes and Environmental Releases." Waste Incineration and Public Health. Washington (DC): National Academies Press (US); 2000. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste Incinerators." Available at:[Link]

Sources

A Comprehensive Guide to the Safe Handling of 5-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 5-ethyl-1H-pyrrolo[2,3-b]pyridine is not available, the hazards can be inferred from related pyridine and pyrrolo[2,3-b]pyridine compounds. Pyridine and its derivatives are known to be flammable and can cause a range of health effects.[3]

Potential Hazards Include:

  • Acute Toxicity: Harmful if swallowed.[4][5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][6][7][8][9]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[5][7][10]

  • Flammability: Pyridine derivatives can be flammable liquids.[3][11][12]

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment (PPE). Below is a table summarizing the recommended PPE for handling 5-ethyl-1H-pyrrolo[2,3-b]pyridine.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against chemical splashes that can cause serious eye irritation.[2][4][5][7][8][13][14][15][16]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended to prevent skin contact.[13][14][15] Gloves should be inspected for any signs of degradation or punctures before use.[14][15]
Body Laboratory CoatA flame-retardant and fully buttoned lab coat should be worn to protect against skin contact and in case of a fire hazard.[13][14][15]
Respiratory Fume Hood or RespiratorAll handling of 5-ethyl-1H-pyrrolo[2,3-b]pyridine should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[13][14] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used.[15][17]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational plan is crucial for minimizing risks when handling 5-ethyl-1H-pyrrolo[2,3-b]pyridine. The following workflow provides a step-by-step guide from preparation to cleanup.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep Preparation handling Handling cleanup Cleanup & Disposal end End of Process ppe Don Appropriate PPE fume_hood Ensure Fume Hood is Operational ppe->fume_hood materials Gather All Necessary Materials fume_hood->materials weigh Weigh Compound in Fume Hood materials->weigh transfer Carefully Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Glassware and Surfaces transfer->decontaminate dispose Dispose of Waste in Designated Containers decontaminate->dispose remove_ppe Remove PPE and Wash Hands dispose->remove_ppe

Caption: Workflow for the safe handling of 5-ethyl-1H-pyrrolo[2,3-b]pyridine.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is essential.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][4][7][13][17] Seek immediate medical attention.[14][17]
Skin Contact Wash the affected area with soap and plenty of water.[5][13][14] Remove contaminated clothing.[5][14] If irritation persists, seek medical attention.[8][14]
Inhalation Move the individual to fresh air immediately.[4][5][13] If breathing is difficult, administer oxygen.[1] Seek medical attention if symptoms persist.[8][13]
Ingestion Do NOT induce vomiting.[10][14] Rinse the mouth with water.[4][5][10][14][17] Seek immediate medical attention.[14][17]

Disposal Plan

Proper disposal of 5-ethyl-1H-pyrrolo[2,3-b]pyridine and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[14]

Waste Collection:

  • Collect waste 5-ethyl-1H-pyrrolo[2,3-b]pyridine and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[2][14]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[14]

Disposal Method:

  • The recommended method for disposal is through a licensed chemical waste disposal service.[2]

  • For larger quantities, incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable method.[2][18] This should be performed by a licensed professional.

  • Always consult with your institution's EHS office for specific disposal guidelines and to ensure compliance with federal, state, and local regulations.[2][18]

start Start: Waste Generation collect Collect Waste in Labeled, Sealed Container start->collect segregate Segregate from Other Waste Streams collect->segregate contact_ehs Contact EHS or Licensed Disposal Service segregate->contact_ehs prepare Prepare for Disposal (e.g., mix with combustible solvent if advised) contact_ehs->prepare incinerate Incineration by Licensed Professional prepare->incinerate end End: Compliant Disposal incinerate->end

Caption: Workflow for the safe disposal of 5-ethyl-1H-pyrrolo[2,3-b]pyridine.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. Personal protective equipment for handling 3,4-Diphenylpyridine.
  • ECHEMI. Pyridine, alkyl derivs.
  • PENTA. (2024, November 26).
  • Carl ROTH.
  • NJ.gov. HAZARD SUMMARY.
  • 3 - SAFETY D
  • CymitQuimica. (2024, December 19).
  • Fisher Scientific.
  • ChemScene.
  • Merck.
  • Fisher Scientific.
  • MilliporeSigma. (2025, November 6).
  • INDOFINE Chemical Company, Inc. (2026, January 23).
  • BLD Pharmatech. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.
  • ChemScene. (2025, December 8).
  • (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment Preface.
  • ATSDR. PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Benchchem. Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • ThermoFisher. (2025, September 7).
  • BOC Sciences. CAS 864681-18-5 (1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, ethyl ester).
  • PubChem. 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.